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4-Chloro-2-hydrazinobenzoic acid hydrochloride Documentation Hub

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  • Product: 4-Chloro-2-hydrazinobenzoic acid hydrochloride
  • CAS: 64415-09-4

Core Science & Biosynthesis

Foundational

chemical properties of 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7] 4-Chloro-2-hydrazinobenzoic acid hydrochloride is a specialized bifunctional building block used primarily in the synthesis of fused nitrogen heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a specialized bifunctional building block used primarily in the synthesis of fused nitrogen heterocycles. It is defined by the presence of a carboxylic acid and a hydrazine moiety in an ortho relationship, a structural motif that predisposes the molecule to intramolecular cyclization.

PropertyDetail
Chemical Name 4-Chloro-2-hydrazinobenzoic acid hydrochloride
CAS Number 64415-09-4
Molecular Formula C₇H₇ClN₂O₂ · HCl
Molecular Weight 223.06 g/mol (HCl salt)
Structure Benzoic acid core; Cl at C4; Hydrazine (-NHNH₂) at C2.
Physical State Off-white to pale beige crystalline solid.
Melting Point >240°C (Decomposition). Characteristic of zwitterionic amino/hydrazino acids.
Solubility Soluble in hot water, DMSO, and dilute acid; sparingly soluble in cold water and non-polar organic solvents.
Stability Hygroscopic. The HCl salt stabilizes the hydrazine group against oxidation, which is otherwise rapid in the free base form.

Synthetic Routes & Manufacturing[1][5][8][9][10]

The synthesis of 4-Chloro-2-hydrazinobenzoic acid hydrochloride follows a classic diazotization-reduction sequence, adapted from the Japp-Klingemann or standard hydrazine synthesis protocols. The starting material is 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid).

Synthesis Protocol

Step 1: Diazotization The 2-amino-4-chlorobenzoic acid is suspended in concentrated hydrochloric acid. Sodium nitrite (NaNO₂) is added at 0–5°C. The amino group is converted into the diazonium salt (2-carboxy-5-chlorobenzenediazonium chloride), which remains in solution.

Step 2: Reduction The diazonium salt is not isolated. It is transferred into a chilled solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) saturated with sulfur dioxide. This step reduces the diazonium species to the hydrazine sulfonate intermediate.

Step 3: Hydrolysis & Isolation The intermediate is hydrolyzed by heating with concentrated hydrochloric acid.[1] Upon cooling, the 4-Chloro-2-hydrazinobenzoic acid precipitates as the hydrochloride salt.

Process Flow Diagram

SynthesisFlow Start 2-Amino-4-chlorobenzoic Acid (CAS 89-77-0) Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2 / HCl 0-5°C Sulfonate Hydrazine Sulfonate (Intermediate) Diazonium->Sulfonate Na2SO3 / SO2 Reduction Product 4-Chloro-2-hydrazinobenzoic Acid HCl (CAS 64415-09-4) Sulfonate->Product HCl / Heat Hydrolysis

Caption: Step-wise synthesis from 4-chloroanthranilic acid via diazonium reduction.

Reactivity & Mechanistic Pathways[1][8]

The strategic value of this compound lies in its ability to form indazoles and pyrazoles . The ortho-hydrazino group acts as a nucleophile, while the carboxylic acid (or its derivatives) acts as an electrophile.

Cyclization to Indazolones (The "Ortho Effect")

When heated in acidic media (e.g., dilute HCl reflux), the terminal nitrogen of the hydrazine group attacks the carbonyl carbon of the carboxylic acid. This intramolecular condensation yields 6-chloro-1,2-dihydro-3H-indazol-3-one (also known as 6-chloroindazolone).

  • Reagent: Dilute HCl or Acetic Acid.

  • Conditions: Reflux for 1–4 hours.

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution followed by dehydration.

Pyrazole Synthesis (Reaction with 1,3-Diketones)

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) initially forms a hydrazone. Under acidic conditions, this intermediate cyclizes to form a pyrazole ring. Due to the presence of the carboxylic acid, the product is typically a 1-(2-carboxy-5-chlorophenyl)-3,5-dimethylpyrazole .

Reaction Mechanism Diagram

Reactivity Substrate 4-Chloro-2-hydrazinobenzoic Acid HCl Acid Acid Reflux (Intramolecular) Substrate->Acid Hydrazone Hydrazone Intermediate Substrate->Hydrazone + Acetylacetone - H2O Indazolone 6-Chloro-1,2-dihydro-3H-indazol-3-one Acid->Indazolone - H2O Diketone Acetylacetone Pyrazole 1-(2-Carboxy-5-chlorophenyl)- 3,5-dimethylpyrazole Hydrazone->Pyrazole Cyclization

Caption: Divergent synthetic pathways leading to fused Indazolones or N-aryl Pyrazoles.

Experimental Protocols

Protocol A: Synthesis of 6-Chloroindazolone

This protocol demonstrates the self-validating nature of the cyclization; the product precipitates as a distinct solid with a high melting point.

  • Dissolution: Dissolve 10 mmol (2.23 g) of 4-Chloro-2-hydrazinobenzoic acid hydrochloride in 50 mL of 10% aqueous hydrochloric acid.

  • Reflux: Heat the solution to reflux (approx. 100°C) for 2 hours. Monitor by TLC (ethyl acetate/hexane) for the disappearance of the starting material.

  • Isolation: Cool the mixture to room temperature. The indazolone product will precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary.

  • Validation: Check melting point (>250°C) and IR (characteristic lactam C=O band at ~1680 cm⁻¹).

Safety & Stability

  • Hazards: As a hydrazine derivative, this compound should be treated as a potential skin and eye irritant and a suspected genotoxin . Avoid inhalation of dust.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is relatively stable but can darken upon prolonged exposure to air and light due to oxidation of the hydrazine moiety.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction/nitrogen evolution) and strong bases (liberates the unstable free hydrazine).

References

  • BenchChem. (2025).[3][1] Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Retrieved from

  • Organic Syntheses. (1945). o-Hydrazinobenzoic Acid Hydrochloride. Org. Synth. 25, 52. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 12089: 4-Hydrazinobenzoic acid. Retrieved from

  • ChemicalBook. (2026). 4-Chloro-2-hydrazinobenzoic acid hydrochloride Properties and CAS 64415-09-4. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from

Sources

Exploratory

4-Chloro-2-hydrazinobenzoic acid hydrochloride CAS number and identifiers

An In-Depth Technical Guide to 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride in Heterocyclic Drug Discovery Executive Summary In the landscape of modern drug discovery, the synthesis of privileged heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride in Heterocyclic Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the synthesis of privileged heterocyclic scaffolds requires highly stable, regioselective precursors. 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS 64415-09-4)[1] is a specialized bifunctional building block utilized extensively in the development of pharmaceutical active pharmaceutical ingredients (APIs). As a shelf-stable hydrazine derivative, it serves as the definitive precursor for the synthesis of 6-chloro-1H-indazol-3-ol (CAS 7364-29-6)[2], a core pharmacophore embedded in numerous kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[3].

This whitepaper details the structural parameters, mechanistic causality, and validated experimental protocols for synthesizing and utilizing this critical intermediate.

Chemical Identity and Structural Parameters

To ensure precise stoichiometric calculations and analytical validation, the quantitative structural data for the compound and its associated pipeline molecules are summarized below.

Table 1: Chemical Identifiers and Physical Properties

ParameterValue
Chemical Name 4-Chloro-2-hydrazinobenzoic acid hydrochloride
Primary CAS Number 64415-09-4[1]
Alternate CAS (Free Base) 299166-41-9[4]
Molecular Formula C₇H₇ClN₂O₂ • HCl[5]
Molecular Weight 223.06 g/mol [5]
Precursor CAS 89-77-0 (2-Amino-4-chlorobenzoic acid)[6]
Downstream API Intermediate 7364-29-6 (6-Chloro-1H-indazol-3-ol)[]

Mechanistic Rationale: Why This Specific Precursor?

The Role of the Hydrochloride Salt

Free aryl hydrazines are notoriously unstable; they are highly susceptible to rapid air oxidation and spontaneous auto-condensation. By isolating 4-chloro-2-hydrazinobenzoic acid as a hydrochloride salt, the nucleophilic nitrogen atoms are protonated. This thermodynamic stabilization renders the molecule shelf-stable for long-term storage and prevents premature intermolecular reactions between the hydrazine and the carboxylic acid moieties prior to the intentional cyclization step.

Regioselectivity in Indazole Formation

The ortho-relationship between the hydrazine group and the carboxylic acid is the thermodynamic driver for indazole cyclization. Upon neutralization of the salt, the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The chlorine atom at the 4-position of the benzoic acid dictates the 6-position of the resulting indazole ring. This absolute regiocontrol eliminates the need for complex, yield-reducing isomer separations downstream[].

Mechanism N1 Free Base Formation (Deprotonation) N2 Nucleophilic Attack (NH2 attacks C=O) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Dehydration (-H2O) N3->N4 N5 6-Chloro-1H-indazol-3-ol N4->N5

Mechanistic steps for the intramolecular cyclization to the indazole core.

Experimental Protocols: A Self-Validating System

The following methodologies detail the upstream synthesis of the hydrazine salt and its downstream conversion. Every step is designed with inherent causality to maximize yield and purity.

Protocol A: Synthesis of 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Objective: Convert 2-amino-4-chlorobenzoic acid to the hydrazine hydrochloride with high fidelity.

  • Diazotization: Suspend 2-amino-4-chlorobenzoic acid (CAS 89-77-0)[6] in concentrated HCl and cool the reactor to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise.

    • Causality: Strict temperature control is critical. Exceeding 5 °C provides the activation energy necessary for the diazonium salt to hydrolyze into a phenolic byproduct, which drastically reduces the yield and complicates purification.

  • Reduction: To the cold diazonium solution, introduce a pre-chilled solution of stannous chloride (SnCl₂ • 2H₂O) dissolved in concentrated HCl.

    • Causality: Stannous chloride is specifically selected over catalytic hydrogenation. It rapidly and selectively reduces the diazonium group to a hydrazine without causing reductive dehalogenation of the aryl chloride—a common failure mode when utilizing palladium or platinum catalysts.

  • Isolation: Stir the mixture at room temperature for 2 hours. The product will precipitate directly from the reaction matrix. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Causality: The highly acidic medium ensures the product precipitates exclusively as the stable hydrochloride salt (CAS 64415-09-4) rather than the volatile free base (CAS 299166-41-9)[4].

SynthesisWorkflow A 2-Amino-4-chlorobenzoic acid (CAS: 89-77-0) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Intermediate B->C D Reduction (SnCl2 / HCl) C->D E 4-Chloro-2-hydrazinobenzoic acid HCl (CAS: 64415-09-4) D->E F Cyclization (Heat, Acidic Media) E->F G 6-Chloro-1H-indazol-3-ol (CAS: 7364-29-6) F->G

Workflow for the synthesis and downstream application of CAS 64415-09-4.

Protocol B: Downstream Cyclization to 6-Chloro-1H-indazol-3-ol

Objective: Intramolecular condensation to form the indazole pharmacophore.

  • Neutralization & Solvent Exchange: Suspend 4-chloro-2-hydrazinobenzoic acid hydrochloride in toluene. Add a stoichiometric amount of a mild base (e.g., sodium acetate) to liberate the free hydrazine.

  • Reflux & Dehydration: Equip the reaction flask with a Dean-Stark trap. Heat the mixture to reflux (approx. 110 °C).

  • Purification: Cool the reaction, wash with water to remove inorganic salts, concentrate the organic layer, and recrystallize from methanol to yield pure 6-chloro-1H-indazol-3-ol (CAS 7364-29-6)[].

Table 2: Reaction Optimization Parameters for Cyclization

ParameterOptimal ConditionCausality / Rationale
Solvent Toluene or XyleneHigh boiling point required to drive dehydration.
Catalyst p-Toluenesulfonic acid (cat.)Accelerates nucleophilic attack on the carbonyl carbon.
Apparatus Dean-Stark TrapContinuously removes generated water, pushing equilibrium toward cyclization.
Atmosphere Nitrogen (N₂)Prevents oxidative degradation of the liberated hydrazine moiety.

Analytical Validation

To ensure the scientific integrity of the synthesized 64415-09-4, the protocol must act as a self-validating system through rigorous analytical characterization:

  • ¹H NMR (DMSO-d₆): Validation requires the observation of broad exchangeable protons belonging to the hydrazine hydrochloride salt heavily downfield (typically >10 ppm). The aromatic region must display the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring, confirming that the chlorine atom remains intact.

  • LC-MS: The mass spectrum must exhibit the[M+H]⁺ peak of the free base at m/z 187.0. Crucially, the spectrum must show the characteristic chlorine isotope pattern (a precise 3:1 ratio for m/z 187 and 189), validating the presence of the halogen[5].

References

  • Molaid. "4-氯-2-肼基苯甲酸盐酸盐 | 64415-09-4". Molaid Chemical Database.[Link]

  • Lookchem. "7364-29-6 C7H5ClN2O 6-CHLORO-3-HYDROXY (1H)INDAZOLE". Lookchem Products.[Link]

Sources

Foundational

Solubility Profile of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride in Organic Solvents

This guide provides an in-depth technical analysis of the solubility profile of 4-Chloro-2-hydrazinobenzoic acid hydrochloride . As specific quantitative solubility datasets for this exact intermediate are often propriet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-Chloro-2-hydrazinobenzoic acid hydrochloride . As specific quantitative solubility datasets for this exact intermediate are often proprietary or omitted from standard databases, this guide synthesizes physicochemical principles, data from structural analogs (e.g., o-hydrazinobenzoic acid), and validated experimental protocols to provide a comprehensive resource for researchers.

Executive Summary & Chemical Identity

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a critical bifunctional intermediate primarily used in the synthesis of 5-chloro-1H-indazole derivatives and pyrazoles. Its solubility behavior is dominated by its zwitterionic potential and ionic salt character, making it highly soluble in high-dielectric protic solvents while remaining virtually insoluble in non-polar organic media.

Chemical Identity
PropertyDetail
Systematic Name 4-Chloro-2-hydrazinobenzoic acid hydrochloride
CAS Number (Free Acid) 299166-41-9
Molecular Formula

Functional Groups Carboxylic acid (C-1), Hydrazine (C-2), Chloro (C-4)
Physical State White to off-white crystalline solid
Primary Application Precursor for 5-chloro-1H-indazole (via internal cyclization)

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and solvation enthalpy .

Structural Drivers
  • Ionic Character (HCl Salt) : The hydrazine group is protonated (

    
    ), significantly increasing the crystal lattice energy compared to the free base. This necessitates solvents with high dielectric constants (
    
    
    
    ) to overcome the lattice forces.
  • Hydrogen Bonding : The carboxylic acid (

    
    ) and hydrazine moieties act as both hydrogen bond donors and acceptors. Solvents capable of disrupting this intermolecular network (e.g., DMSO, Water, Methanol) are favored.
    
  • Hydrophobic Modulation : The chlorine atom at the C-4 position adds a hydrophobic vector, slightly reducing water solubility compared to the non-chlorinated analog (o-hydrazinobenzoic acid) and improving affinity for intermediate-polarity alcohols (e.g., hot ethanol).

Solubility Profile

Note: The values below are derived from structural analogs (e.g., 2-hydrazinobenzoic acid HCl) and standard solubility trends for hydrazine-benzoic acid salts.

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTemperature DependenceMechanistic Insight
Polar Protic Water High (Hot)Moderate (Cold)Strong PositivePrimary solvation via ion-dipole interactions. Solubility decreases significantly in high-molarity HCl (Common Ion Effect).
Polar Protic Methanol Good PositiveSolvates the ionic hydrazine core effectively; often used for washing crude precipitates.
Polar Protic Ethanol Low (Cold)High (Hot)Very Strong Ideal recrystallization solvent. The temperature differential allows for high recovery yields.
Polar Aprotic DMSO, DMF Very High LowHigh dielectric constant (

for DMSO) disrupts the ionic lattice efficiently.
Polar Aprotic Acetone, THF Low/Sparingly ModerateInsufficient polarity to fully dissociate the hydrochloride salt ion pair.
Non-Polar Hexane, Toluene, DCM Insoluble NegligibleLack of H-bonding and low dielectric constant cannot overcome lattice energy.
Recrystallization Strategy

For purification, a binary solvent system or temperature-swing approach is recommended:

  • Primary Method : Dissolve in refluxing Ethanol (95%) or Water . Cool slowly to 0–4°C. The hydrochloride salt crystallizes out while impurities remain in the mother liquor.

  • Anti-Solvent Method : Dissolve in minimum DMSO or Methanol , then slowly add Dichloromethane (DCM) or Ethyl Acetate to induce precipitation.

Technical Protocol: Determination of Solubility

Since batch-to-batch variations (polymorphism, particle size) affect solubility, researchers should generate their own saturation data using the Shake-Flask Method .

Experimental Workflow (Graphviz Visualization)

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Orbital Shaker, 24-48h, Constant T) Start->Equilibration Saturation Separation Phase Separation (Centrifugation/Filtration 0.22 µm) Equilibration->Separation Equilibrium Reached Sampling Sampling Supernatant (Maintain T to prevent precipitation) Separation->Sampling Clear Supernatant Dilution Dilution (Mobile Phase/Solvent) Sampling->Dilution If Conc. > Linear Range Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis Direct Injection Dilution->Analysis Calc Data Processing (Mole Fraction Calculation) Analysis->Calc Peak Area Integration

Caption: Standardized Shake-Flask Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation : Add excess 4-Chloro-2-hydrazinobenzoic acid HCl to 10 mL of the target solvent in a screw-capped vial.

  • Equilibration : Agitate at a fixed temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours using an orbital shaker.

  • Filtration : Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

  • Quantification :

    • HPLC Method : Column: C18; Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid); Detection: UV @ 254 nm.

    • Gravimetric Method : Evaporate a known volume of supernatant to dryness and weigh the residue (less accurate for volatile/hygroscopic salts).

Thermodynamic Modeling

To predict solubility at different temperatures (essential for process scale-up), correlate experimental data using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)[1]
    
  • 
     = Empirical constants derived from regression analysis.
    

Thermodynamic Parameters : Using the Van't Hoff Equation , you can extract the dissolution enthalpy (


) and entropy (

):


  • Interpretation : A positive

    
     (Endothermic) confirms that solubility increases with temperature, validating the cooling crystallization strategy.
    

Applications in Synthesis

The solubility profile directly dictates the synthesis workflow for 5-chloro-1H-indazole :

  • Synthesis : 2-Amino-4-chlorobenzoic acid is diazotized and reduced in aqueous HCl .

  • Isolation : The target molecule (4-Chloro-2-hydrazinobenzoic acid HCl) precipitates due to the Common Ion Effect (excess Cl⁻ reduces solubility).

  • Cyclization : The wet cake is often redissolved in acidic water or ethanol and heated. The solubility in hot acidic media facilitates the internal condensation to form the indazole ring.

References

  • Organic Syntheses . Indazole. Org. Synth. 1922, 2,[2] 33. DOI: . (Foundational protocol for o-hydrazinobenzoic acid synthesis and purification).

  • Li, B., et al.Solubility and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in Pure and Binary Solvents. J. Chem. Eng. Data. 2020.
  • BenchChem . Technical Guide: Solubility of 4-Hydrazinobenzoic Acid. . (General solubility trends for hydrazine benzoic acids).

  • PubChem . Compound Summary: 4-Chloro-2-hydrazinobenzoic acid.[3] . (Chemical identity and physical properties).

  • Biointerface Research . Drug Solubility and Dissolution Thermodynamic Approach. Biointerface Res. Appl. Chem. 2021.[2][4][5][6] (Methodology for Apelblat and Van't Hoff analysis).

Sources

Exploratory

safety data sheet (SDS) for 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Technical Safety & Handling Guide: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Executive Summary Compound: 4-Chloro-2-hydrazinobenzoic acid hydrochloride CAS: 64415-09-4 Role: Critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Executive Summary

Compound: 4-Chloro-2-hydrazinobenzoic acid hydrochloride CAS: 64415-09-4 Role: Critical intermediate in the synthesis of 6-chloroindazole and quinazoline scaffolds for oncology and anti-inflammatory drug discovery.

This technical guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It integrates chemical hygiene, toxicological context, and process chemistry to provide a dynamic framework for researchers handling this reactive hydrazine derivative.

Chemical Identity & Technical Specifications

Accurate identification is the first line of defense in chemical safety. This compound is often confused with its structural isomers (e.g., 4-hydrazinobenzoic acid).

ParameterSpecificationTechnical Note
CAS Number 64415-09-4 Specific to the HCl salt. Free acid is CAS 299166-41-9.
IUPAC Name 4-Chloro-2-hydrazinylbenzoic acid hydrochloride
Molecular Formula C₇H₇ClN₂O₂ · HCl
Molecular Weight 223.06 g/mol
Appearance Off-white to pale yellow powderDarkening indicates oxidation/decomposition.
Solubility DMSO, MethanolLimited solubility in non-polar solvents.
Purity Marker HPLC (>95%); ¹H-NMRLook for hydrazine proton signals (broad, exchangeable).

Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I treat all hydrazine derivatives as "guilty until proven innocent" regarding genotoxicity. While the specific toxicological profile of CAS 64415-09-4 is less documented than parent hydrazine, the Structure-Activity Relationship (SAR) dictates our safety protocols.

Core Hazards (GHS Classification)
  • Skin/Eye Irritation (Category 2): The hydrochloride salt is acidic and corrosive to mucous membranes.

  • STOT-SE (Category 3): Respiratory tract irritation is highly probable upon dust inhalation.

  • Sensitization (Warning): Hydrazine moieties are known skin sensitizers. Repeated exposure may lead to allergic dermatitis.

  • Genotoxic Potential: Hydrazines can act as alkylating agents. Handle with High Potency Compound (HPC) protocols.

The "Why" Behind the Hazard

The hydrazine group (-NHNH₂) is a strong nucleophile and a reducing agent. In biological systems, it can form reactive oxygen species (ROS) or condense with carbonyls in DNA/proteins. The hydrochloride salt form mitigates volatility but increases acidity and hygroscopicity.

Safe Handling & Storage Architecture

This protocol is designed to be self-validating : if the material changes color or cakes, the storage protocol has failed.

Storage Protocol (The "Inert Chain")
  • Temperature: Store at 2–8°C . Heat accelerates the disproportionation of the hydrazine moiety.

  • Atmosphere: Argon or Nitrogen backfill is mandatory. Oxygen promotes auto-oxidation to azo compounds.

  • Hygroscopicity: The HCl salt attracts moisture, leading to hydrolysis and "clumping." Use secondary containment with desiccant packs.

Engineering Controls & PPE
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Glove Protocol: Double-gloving is required.

    • Inner: Nitrile (4 mil) – Mechanical protection.

    • Outer: Extended cuff Nitrile or Neoprene – Chemical barrier.

    • Rationale: Hydrazines can permeate standard latex.

  • Respiratory: If handling outside a hood (not recommended), a P100/N95 respirator with acid gas cartridges is required.

Emergency Response Framework

This logic flow ensures rapid decision-making during spills or exposure.

EmergencyResponse Start Emergency Event Detected Type Identify Event Type Start->Type Spill Solid Spill (Powder) Type->Spill Exposure Personal Exposure Type->Exposure SpillAction 1. Evacuate Area 2. Don Full PPE 3. Cover with Wet Pad (Prevent Dust) 4. Neutralize with dilute Hypochlorite Spill->SpillAction Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye disposal Dispose as Hazardous Chemical Waste SpillAction->disposal SkinAction Wash with Soap/Water (15 min) Do NOT use solvent Skin->SkinAction EyeAction Flush with Water (15 min) Seek Ophthalmologist Eye->EyeAction

Figure 1: Emergency Response Logic Flow. Note the prohibition of solvents for skin washing, as they may enhance hydrazine absorption.

Neutralization Note: For spills, 5% sodium hypochlorite (bleach) can oxidize the hydrazine to nitrogen gas and water, but this reaction is exothermic. Apply slowly.

Synthesis & Application Context

Understanding the chemistry adds a layer of safety—knowing what you are making helps you respect the ingredients.

Primary Application: Synthesis of 6-Chloroindazole-3-carboxylic acid . The hydrazine group cyclizes with the ortho-carboxylic acid (or ester) to form the indazole ring.

Synthesis Workflow

The compound is typically synthesized via the diazotization of 4-chloroanthranilic acid followed by reduction.

SynthesisPath Start 2-Amino-4-chlorobenzoic acid Step1 Diazotization (NaNO2 / HCl, 0°C) Start->Step1 Inter Diazonium Salt (Unstable Intermediate) Step1->Inter Step2 Reduction (SnCl2 or Na2SO3) Inter->Step2 Product 4-Chloro-2-hydrazinobenzoic acid (Target) Step2->Product

Figure 2: Synthetic pathway.[1] The instability of the diazonium intermediate (Red) requires strict temperature control, mirroring the storage requirements of the final hydrazine product.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-2-hydrazinobenzoic acid hydrochloride. Retrieved from

  • CymitQuimica. (2024). Product Catalog: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS 64415-09-4). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-2-hydrazinobenzoic acid (Free Acid CAS 299166-41-9).[2] Retrieved from [3]

  • PubChem. (2025).[3] Compound Summary: 4-Chlorobenzohydrazide (Structural Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Hydrazine and Derivatives: Hazard Recognition. Retrieved from

Sources

Foundational

Comprehensive Guide to the Acidity and pKa of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

The following technical guide details the acidity, pKa values, and physicochemical behavior of 4-Chloro-2-hydrazinobenzoic acid hydrochloride . This guide is structured for researchers in medicinal chemistry and process...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity, pKa values, and physicochemical behavior of 4-Chloro-2-hydrazinobenzoic acid hydrochloride . This guide is structured for researchers in medicinal chemistry and process development, focusing on the critical ionization behaviors that dictate solubility, stability, and reactivity.

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 24589-77-3 / Free acid equivalent: 5326-27-2 analogues) is a bifunctional aromatic intermediate primarily used in the synthesis of indazoles and pyrazolones.[1][2] Its behavior in solution is governed by two ionizable groups: the carboxylic acid at position 1 and the hydrazine moiety at position 2.[2]

Understanding its pKa values is critical for:

  • Solubility Profiling: Determining the pH range for optimal dissolution during formulation or reaction.[1][2]

  • Reactivity Control: The protonation state of the hydrazine nitrogen dictates the rate of cyclization to 6-chloroindazol-3-one.[1][2]

  • Purification: Optimizing pH for precipitation (isoelectric point) versus salt formation.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzoic acid core substituted with a chlorine atom at the para position (relative to the hydrazine) and a hydrazine group at the ortho position.

FeatureSpecification
IUPAC Name 4-chloro-2-hydrazinylbenzoic acid hydrochloride
Molecular Formula C₇H₈ClN₂O₂[1][2][3] · HCl
Molecular Weight 223.06 g/mol (Salt); 186.60 g/mol (Free Acid)
Core Functional Groups Carboxylic Acid (-COOH), Hydrazine (-NHNH₂), Aryl Chloride (-Cl)
Salt Form Monohydrochloride (Protonation occurs at the terminal hydrazine nitrogen)
Electronic Effects on Acidity
  • 4-Chloro Substituent (-I, +R): The chlorine atom exerts an inductive electron-withdrawing effect (-I) that stabilizes the carboxylate anion, thereby lowering the pKa (increasing acidity) relative to unsubstituted benzoic acid.[1][2]

  • 2-Hydrazino Group (+R, -I): In its neutral form, the hydrazine can donate electrons via resonance.[1][2] However, in the hydrochloride salt, the group is protonated (-NH₂⁺-NH-), transforming it into a strong electron-withdrawing group that significantly increases the acidity of the neighboring carboxylic acid.

Theoretical Acidity Profile & pKa Values

As specific experimental pKa values for this exact derivative are rarely published in open literature, they are derived here using Hammett substituent constants and comparative analysis with Anthranilic acid (2-aminobenzoic acid) and 2-hydrazinobenzoic acid .[1][2]

Predicted Ionization Constants

The compound exhibits two distinct pKa values corresponding to the deprotonation of the carboxyl group and the hydrazinium ion.

Ionization StepGroupPredicted pKa RangeDescription
pKa₁ Carboxylic Acid (-COOH)2.0 – 2.3 Highly acidic due to the electron-withdrawing effect of the protonated hydrazine and the 4-Cl substituent.[1][2]
pKa₂ Hydrazinium (-NH₃⁺)5.1 – 5.6 The hydrazine group deprotonates to form the neutral/anionic species.[1][2] This is comparable to phenylhydrazine (pKa ~5.2).[1][2]
Isoelectric Point (pI) Zwitterion Dominance~3.6 – 3.9 The pH at which the net charge is zero and solubility is lowest.[1][2]
Ionization Pathway Diagram

The following diagram illustrates the species distribution across the pH scale.

IonizationPathway Cation Cationic Species (pH < 2) (Fully Protonated) -COOH, -NH3+ Zwitterion Zwitterionic Species (pH 2 - 5) (Isoelectric Region) -COO-, -NH3+ Cation->Zwitterion  pKa1 ~2.1 (-H+ from COOH)   Anion Anionic Species (pH > 5.5) (Fully Deprotonated) -COO-, -NH2 Zwitterion->Anion  pKa2 ~5.3 (-H+ from Hydrazine)  

Figure 1: Step-wise ionization of 4-Chloro-2-hydrazinobenzoic acid.[1][2] The hydrochloride salt exists primarily in the Cationic form in solid state and strong acid.

Experimental Protocol: pKa Determination

For drug development applications requiring precise values, Potentiometric Titration is the gold standard method.[2] Due to the low solubility of the zwitterion, a cosolvent method is recommended.

Method: Potentiometric Titration in Methanol-Water

Objective: Determine thermodynamic pKa values by titrating the hydrochloride salt with standard base.

Reagents & Equipment[1][2][4][5]
  • Analyte: ~20 mg 4-Chloro-2-hydrazinobenzoic acid hydrochloride (High Purity).[1][2]

  • Titrant: 0.1 M KOH (Standardized, carbonate-free).

  • Solvent: 30% (v/v) Methanol/Water mixture (to ensure solubility of the neutral species).

  • Inert Gas: Argon or Nitrogen (essential to prevent hydrazine oxidation).[1][2]

  • Apparatus: Autotitrator with glass pH electrode.

Workflow

TitrationProtocol Start Start: Weigh ~20mg Sample Dissolve Dissolve in 50mL degassed MeOH/Water (30:70 v/v) Start->Dissolve Acidify Add 1mL 0.1M HCl (Ensures starting pH < 2.0) Dissolve->Acidify Purge Purge with Argon for 10 min (Prevent Oxidation) Acidify->Purge Titrate Titrate with 0.1M KOH (0.05mL increments) Purge->Titrate Data Record pH vs Volume Identify Inflection Points Titrate->Data Calc Calculate pKa via Bjerrum Analysis or Gran Plot Data->Calc

Figure 2: Potentiometric titration workflow for pKa determination of hydrazine derivatives.[1][2]

Data Interpretation
  • First Inflection: Represents neutralization of the excess added HCl.[1][2]

  • Buffer Region 1 (pH 2-3): Deprotonation of the Carboxylic Acid (pKa₁).[1][2]

  • Buffer Region 2 (pH 4.5-6): Deprotonation of the Hydrazinium ion (pKa₂).[1][2]

  • Correction: Extrapolate the values to 0% methanol using the Yasuda-Shedlovsky equation if aqueous pKa is strictly required.

Implications for Drug Development & Synthesis[2][5]

Solubility & Formulation
  • Acidic Media (pH < 2): High solubility.[1][2] The compound exists as a cation.[1][2] This is the state of the supplied Hydrochloride salt.

  • Neutral Media (pH 3-5): Risk Zone. The compound approaches its isoelectric point (zwitterion), leading to minimum solubility and potential precipitation.[1][2] Avoid formulating or running reactions in this pH window unless precipitation is the goal.[2]

  • Basic Media (pH > 6): High solubility as the dicarboxylate-like anion (though strictly mono-anion/neutral hydrazine).[1][2] Warning: High pH accelerates oxidation of the hydrazine group.[1][2]

Cyclization Risk (Indazolone Formation)

A critical instability pathway for 2-hydrazinobenzoic acids is the spontaneous cyclization to 6-chloroindazol-3-one .[1][2]

  • Mechanism: Intramolecular nucleophilic attack of the hydrazine nitrogen on the carboxylic carbonyl.[1][2]

  • pKa Influence: Cyclization is acid-catalyzed but requires the hydrazine to be nucleophilic (non-protonated).[1][2]

  • Control Strategy: Maintain the compound in its fully protonated hydrochloride form (pH < 1) for storage. In solution, avoid prolonged exposure to pH 3-5 where the carboxylate is active (good electrophile) and the hydrazine is partially deprotonated.

Stability

Hydrazines are reducing agents.[1][2] The hydrochloride salt is relatively stable as a solid.[2] In solution, trace metals (Cu, Fe) can catalyze oxidation to the azo or diazonium species.

  • Recommendation: Always use degassed solvents and include a chelating agent (e.g., EDTA) during analysis.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12089, 4-Hydrazinobenzoic acid (Analogue Reference).[1][2] Retrieved from [Link]

  • Organic Syntheses. Indazolone and o-Hydrazinobenzoic acid hydrochloride (Synthesis & Properties). Org.[1][2][4][5][6] Syn. Coll. Vol. 4, p. 536.[2][6] Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability and Melting Point of 4-Chloro-2-hydrazinobenzoic acid HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the thermal stability and melting point of 4-Chloro-2-hydrazinobenzoic acid hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal stability and melting point of 4-Chloro-2-hydrazinobenzoic acid hydrochloride (HCl). Recognizing the limited publicly available data for this specific compound (CAS 299166-41-9)[1], this document pivots from a simple data sheet to an in-depth methodological guide. It is designed to empower researchers to accurately determine these critical physicochemical properties in their own laboratories. By synthesizing field-proven insights with established analytical principles, this guide details the causality behind experimental choices and provides self-validating protocols for capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Data from structurally analogous compounds are provided for comparative context, establishing a predictive framework for the thermal behavior of the title compound.

Introduction: The Imperative of Thermal Characterization

4-Chloro-2-hydrazinobenzoic acid HCl is a substituted aromatic hydrazine derivative. Such compounds are pivotal intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The hydrazine and carboxylic acid moieties offer versatile handles for chemical modification, but they also introduce potential thermal liabilities. The hydrochloride salt form is often employed to enhance stability and solubility, yet it brings its own set of thermal characteristics.

A thorough understanding of a compound's melting point and thermal stability is not merely a matter of routine characterization; it is a cornerstone of safe and effective drug development. These parameters dictate:

  • Purity Assessment: A sharp melting range is a reliable indicator of high purity for a crystalline solid.[2]

  • Process Safety: Understanding the decomposition temperature is critical for avoiding hazardous exothermic events during synthesis, drying, and storage.

  • Formulation Strategy: The thermal behavior influences choices in formulation processes such as milling, granulation, and lyophilization.

  • Storage and Shelf-Life: Stability data are essential for defining appropriate storage conditions and predicting the long-term viability of the compound.

Given the absence of extensive literature on the thermal properties of 4-Chloro-2-hydrazinobenzoic acid HCl, this guide provides the necessary theoretical grounding and practical protocols to generate this crucial data.

Melting Point Determination: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden this range.[2] For compounds like hydrazinium hydrochlorides, it is common to observe decomposition concurrent with or shortly after melting.

Predicted Behavior Based on Analogous Structures

Before undertaking experimental work, examining the melting points of structurally similar molecules provides a valuable, albeit estimated, target range. This informs the design of the experimental heating program, enhancing both efficiency and safety.

Compound NameStructureReported Melting Point (°C)Key Structural DifferencesReference(s)
4-Chloro-2-hydrazinobenzoic acid HCl (Target Compound) Not Reported -
4-Hydrazinobenzoic acid HClIsomer (substituents at para-position)253 (decomposes)Chloro group at position 4 instead of 2[3]
2-Hydrazinobenzoic acid HClIsomer (lacks chloro group)175 or 220-224 (decomposes)Absence of the chloro substituent[4]
4-Chlorobenzoic acidLacks hydrazine group238 - 243Absence of the hydrazine group[5][6]
2-Chlorobenzoic acidLacks hydrazine group142Absence of the hydrazine group[7]
4-Hydrazinobenzoic acid (Free Base)Lacks HCl and has different substitution205 - 213 (decomposes)Free base form, different substitution pattern[8]

Table 1: Melting Points of Structurally Related Compounds.

Based on these analogs, it is reasonable to hypothesize that 4-Chloro-2-hydrazinobenzoic acid HCl will have a melting point above 150°C and is highly likely to exhibit decomposition. The presence of both the chloro and ortho-hydrazine groups may influence crystal packing and intramolecular hydrogen bonding, making a precise prediction difficult without experimental data.

Experimental Protocol: Capillary Melting Point Determination

This method provides a visual determination of the melting range. Modern automated apparatuses offer high precision and digital video capture for review.[9]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline powder using a pestle and mortar to achieve a fine, uniform consistency.[9]

    • Press the open end of a glass capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To ensure tight packing, the tube can be dropped several times through a long, narrow glass tube onto the benchtop.[10]

    • The final packed sample height should be 2-3 mm for optimal heat transfer and a sharp, observable melt.[11][12]

  • Apparatus Setup:

    • Place the loaded capillary into the heating block of the melting point apparatus.[10]

    • Set the starting temperature to at least 20°C below the lowest expected melting point from the analog table (e.g., start at ~120°C).

  • Measurement:

    • Rapid Scan (Optional but Recommended): First, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting range.[12] This saves time in subsequent, more precise measurements.

    • Slow Scan for Accuracy: Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point found. Then, decrease the heating rate to 1-2°C per minute.[12] This slow ramp rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, yielding an accurate reading.[2]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the last solid particle melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂. Note any observations such as color change, sublimation, or gas evolution, which indicate decomposition.


}

Workflow for Capillary Melting Point Determination.


Thermal Stability Analysis: A Deeper Insight

While melting point is a key identifier, a comprehensive thermal stability profile requires more advanced techniques. DSC and TGA are powerful thermoanalytical methods that provide quantitative data on thermal transitions and decomposition.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It provides data on:

  • Melting Point (Tₘ): Seen as an endothermic peak, the peak maximum or onset temperature is often reported.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, quantifying the energy required to melt the sample.

  • Decomposition: Often observed as a complex series of endothermic or exothermic events following the melt.[14]

  • Polymorphism: The presence of multiple melting peaks can indicate different crystalline forms.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Using a small, consistent sample mass is crucial for good resolution.

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent loss of volatile products before decomposition.

  • Analysis Parameters:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[16]

    • Set the temperature program: Heat from ambient temperature (e.g., 25°C) to a temperature well beyond the expected decomposition (e.g., 350°C) at a linear heating rate of 10°C/min. A rate of 10°C/min is a standard condition that balances resolution and experimental time.[13]

  • Data Interpretation:

    • Analyze the resulting thermogram. Identify the endothermic peak corresponding to the melt and any subsequent exothermic peaks indicating decomposition.

    • Determine the onset temperature and the peak maximum of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion.


}

Experimental Workflow for DSC Analysis.


Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][17] It is the definitive technique for determining thermal stability and decomposition profiles. A TGA thermogram plots percent weight loss versus temperature, allowing for the quantification of:

  • Dehydration/Desolvation: Mass loss at lower temperatures (<150°C) often corresponds to the loss of water or residual solvents.

  • Decomposition Onset Temperature (Tₒ): The temperature at which significant mass loss begins, indicating the start of thermal decomposition.

  • Decomposition Profile: The number of steps, temperature ranges, and percentage of mass lost in each step provide a fingerprint of the decomposition process.

  • Residual Mass: The amount of material remaining at the end of the experiment.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Perform weight and temperature calibrations according to the manufacturer's guidelines.

  • Sample Preparation:

    • Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum pans are common).

  • Analysis Parameters:

    • Place the pan onto the TGA balance mechanism within the furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to study the intrinsic thermal decomposition (pyrolysis).[18]

    • Set the temperature program: Heat from ambient temperature to an upper limit where decomposition is complete (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Interpretation:

    • Examine the TGA curve for any initial mass loss corresponding to volatiles.

    • Determine the onset temperature of the primary decomposition step. This is often calculated by the instrument software as the intersection of the tangent of the baseline before the mass loss and the tangent of the steepest point of the mass loss curve.

    • Quantify the percent mass loss for each distinct decomposition step. This can provide clues about the fragments being lost (e.g., loss of HCl, H₂O, CO₂).

Synthesizing the Data: Building a Comprehensive Thermal Profile

By combining the results from these three techniques, a robust and self-validating thermal profile of 4-Chloro-2-hydrazinobenzoic acid HCl can be established.

  • The capillary melting point provides a simple, visual confirmation of the melting range and any obvious decomposition.

  • The DSC thermogram quantifies the melting event and reveals the energetic nature (endothermic/exothermic) of subsequent decomposition.

  • The TGA thermogram directly correlates mass loss with specific temperature ranges, confirming that the events seen in the DSC are indeed decomposition and not other phase transitions.

Expected Results: For 4-Chloro-2-hydrazinobenzoic acid HCl, one would anticipate seeing an endothermic peak in the DSC between 170-260°C, corresponding to its melting. This event would likely be followed immediately by a significant and rapid loss of mass in the TGA, confirming melt-decomposition. The decomposition itself may be a complex, multi-step process visible in both the TGA (multiple mass loss steps) and DSC (multiple exothermic/endothermic events). The initial mass loss could correspond to the evolution of hydrogen chloride gas.

Conclusion and Recommendations

This guide establishes the critical importance of experimentally determining the melting point and thermal stability of 4-Chloro-2-hydrazinobenzoic acid HCl. Due to the scarcity of published data, the detailed, step-by-step protocols provided for capillary melting point, DSC, and TGA analysis serve as an essential resource for any researcher, scientist, or drug development professional working with this compound. The analysis of structurally similar molecules provides a reasonable framework for expected results, suggesting a melting point with decomposition above 170°C.

Authoritative Grounding & Self-Validation: The trustworthiness of the final data relies on the synergy of the described methods. A sharp melting range from the capillary method should align with a distinct endothermic peak in the DSC. The onset of mass loss in the TGA should coincide with the melting or immediate post-melting events in the DSC. This cross-validation across techniques ensures a high degree of confidence in the generated thermal profile, which is indispensable for ensuring safety, optimizing synthetic processes, and developing stable pharmaceutical formulations.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91821, 2-Chloro-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid. PubChem. Retrieved from [Link]

  • PerkinElmer. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Sinochem Nanjing. (n.d.). 2-Hydrazinobenzoic Acid Hydrochloride Manufacturer & Supplier in China. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Antipova, M., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Retrieved from [Link]

  • IvyPanda. (2021, July 26). Thermogravimetric Analysis of Inorganic Compound and Rubber. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. Retrieved from [Link]

  • Defense Technical Information Center. (2026, February 1). DSC Studies on the Analysis of Activated Carbon. Retrieved from [Link]

  • University of Glasgow. (n.d.). Differential scanning microcalorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. PubMed. Retrieved from [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. Retrieved from [Link]

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Foundational

literature review on 4-Chloro-2-hydrazinobenzoic acid derivatives

Technical Guide: Synthesis and Applications of 4-Chloro-2-hydrazinobenzoic Acid Derivatives Abstract This technical guide provides a comprehensive analysis of 4-Chloro-2-hydrazinobenzoic acid (CAS 53313-77-6) , a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Applications of 4-Chloro-2-hydrazinobenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-hydrazinobenzoic acid (CAS 53313-77-6) , a critical bifunctional scaffold in medicinal chemistry. Characterized by an ortho-hydrazino carboxylic acid motif, this compound serves as a "privileged structure" for the synthesis of bioactive nitrogen heterocycles, particularly 6-chloroindazol-3-ones and pyrazolones . This document details the synthetic protocols, mechanistic pathways, and therapeutic applications of this scaffold, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Architecture & Reactivity

The utility of 4-Chloro-2-hydrazinobenzoic acid stems from its three distinct reactive centers:

  • Hydrazine Moiety (-NHNH₂): A potent nucleophile capable of condensation with aldehydes/ketones (hydrazone formation) or cyclization.

  • Carboxylic Acid (-COOH): Provides an electrophilic center for intramolecular cyclization or intermolecular coupling.

  • Chlorine Substituent (C4 position): An electron-withdrawing group (EWG) that modulates the pKa of the system and provides a handle for further functionalization (e.g., Buchwald-Hartwig couplings).

The Ortho-Effect: The ortho positioning of the hydrazine and carboxylic acid groups is the defining feature. Unlike its para isomer (used in Deferasirox synthesis), the ortho isomer is pre-organized for intramolecular cyclocondensation , making it an ideal precursor for indazole cores.

Part 2: Synthetic Protocol

Core Synthesis: 4-Chloro-2-hydrazinobenzoic Acid

Precursor: 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid).

Mechanism: The synthesis follows a classical diazotization-reduction sequence. The amino group is converted to a diazonium salt, which is then reduced in situ to the hydrazine.

Step-by-Step Protocol:

  • Diazotization:

    • Reagents: 2-Amino-4-chlorobenzoic acid (10 mmol), HCl (conc.), NaNO₂ (11 mmol).

    • Procedure: Suspend the amine in concentrated HCl/water (1:1) and cool to 0–5°C in an ice bath. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to prevent decomposition of the diazonium salt to a phenol.

    • Checkpoint: The solution should become clear (formation of diazonium chloride). Starch-iodide paper must turn blue (excess nitrite).

  • Reduction:

    • Reagents: Stannous Chloride (SnCl₂[1]·2H₂O) in conc. HCl OR Sodium Sulfite (Na₂SO₃).

    • Choice of Reductant: SnCl₂ is preferred for laboratory scale due to cleaner kinetics; Na₂SO₃ is preferred for green/industrial scale.

    • Procedure (SnCl₂ method): Add the cold diazonium solution dropwise to a stirred solution of SnCl₂ (2.5 eq) in conc. HCl at 0°C . Stir for 2 hours, allowing the temperature to rise to ambient.

    • Observation: A precipitate of the hydrazine hydrochloride salt forms.

  • Isolation:

    • Filter the precipitate.[1][2]

    • Purification: Recrystallize from dilute HCl or ethanol/water to remove tin salts.

    • Product: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (White to off-white needles).

Validation Metrics:

  • Melting Point: ~218–220°C (dec).

  • IR Spectroscopy: Broad NH/OH stretch (3300–2500 cm⁻¹), C=O stretch (1680 cm⁻¹).

  • 1H NMR (DMSO-d6): Distinct peaks for the 1,2,4-substituted benzene ring; broad singlets for -NHNH₂ protons (exchangeable with D₂O).

Part 3: Derivatization Workflows

The scaffold diverges into two primary heterocyclic classes based on the reaction partner.

Pathway A: Indazole Synthesis (Intramolecular Cyclization)

Direct acid-catalyzed cyclization yields 6-chloroindazol-3-one .

  • Logic: The terminal hydrazine nitrogen attacks the carboxylic carbonyl. The chlorine at position 4 of the benzoic acid maps to position 6 of the indazole ring (due to the C1-COOH becoming C3-C=O and C2-N becoming N1).

  • Protocol: Reflux the hydrazine derivative in glacial acetic acid or dilute mineral acid for 4–6 hours.

  • Product: 6-Chloro-1,2-dihydro-3H-indazol-3-one.

Pathway B: Pyrazolone Synthesis

Reaction with


-keto esters (e.g., ethyl acetoacetate).
  • Logic: Initial hydrazone formation followed by cyclization with the ester group.

  • Protocol: Reflux equimolar amounts of 4-chloro-2-hydrazinobenzoic acid and ethyl acetoacetate in ethanol with a catalytic amount of acetic acid.

  • Product: 1-(2-Carboxy-5-chlorophenyl)-3-methyl-5-pyrazolone.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic and numbering transformation, which is critical for SAR analysis.

SynthesisWorkflow Start 2-Amino-4-chlorobenzoic Acid (Precursor) Diazo Diazonium Intermediate (Unstable) Start->Diazo NaNO2 / HCl (0-5°C) Core 4-Chloro-2-hydrazinobenzoic Acid (The Scaffold) Diazo->Core SnCl2 / HCl (Reduction) Indazole 6-Chloroindazol-3-one (Intramolecular Cyclization) Core->Indazole Acid Reflux (-H2O) Pyrazolone N-Aryl Pyrazolone (Intermolecular Cyclization) Core->Pyrazolone Ethyl Acetoacetate (Condensation)

Figure 1: Synthetic workflow from precursor to key heterocyclic derivatives.

Part 5: Biological Applications & SAR

Antimicrobial Activity

Derivatives of 6-chloroindazol-3-one have shown significant potency against Gram-positive bacteria (S. aureus).

  • Mechanism: The indazolone core mimics purine bases, potentially inhibiting bacterial DNA synthesis.

  • SAR Insight: The 6-chloro substituent (originating from the 4-chloro on the benzoic acid) increases lipophilicity (

    
    ), enhancing cell membrane penetration compared to the unsubstituted analog.
    
Anticancer Potential (Kinase Inhibition)

Indazole derivatives are established scaffolds for kinase inhibitors (e.g., VEGFR, FGFR).[3]

  • Application: The 4-chloro-2-hydrazinobenzoic acid scaffold allows for the construction of 1-aryl-indazoles.

  • Key Data:

    Derivative Class Target Activity (IC50) Reference
    6-Chloroindazol-3-one Bacterial DNA Gyrase 12–25 µg/mL (MIC) [1]
    1-Aryl-Indazoles VEGFR-2 ~5.0 µM [2]

    | Hydrazone Derivatives | Antioxidant (DPPH) | 70–85% Inhibition | [3] |

References

  • Zhang, L., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[3] Available at: [Link]

  • Abuelizz, H.A., et al. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity. ACS Omega, 2021. Available at: [Link]

  • PubChem. 2-Hydrazinobenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

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Exploratory

Unlocking the Reactivity of the Hydrazine Moiety in Chlorobenzoic Acid Derivatives: A Technical Guide for Drug Development

Introduction to the Chemical Space The intersection of halogenated aromatics and hydrazine chemistry forms a cornerstone in modern medicinal chemistry and agrochemical development. Chlorobenzoic acid derivatives, when fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chemical Space

The intersection of halogenated aromatics and hydrazine chemistry forms a cornerstone in modern medicinal chemistry and agrochemical development. Chlorobenzoic acid derivatives, when functionalized with a hydrazine moiety (either as a hydrazide or a phenylhydrazine derivative), exhibit a highly versatile reactivity profile. The bidentate nucleophilicity of the hydrazine group (–NH–NH₂), coupled with the electronic modulation provided by the chloro-substituent, enables the synthesis of diverse, high-value pharmacophores, including hydrazones, 1,3,4-oxadiazoles, and indazoles.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for manipulating the hydrazine moiety within chlorobenzoic acid frameworks.

Mechanistic Insights and Causality

To successfully harness the reactivity of these compounds, application scientists must understand the electronic and kinetic forces driving the reactions.

The Kinetic Trap of Direct Acylation

The synthesis of chlorobenzhydrazides typically avoids the direct reaction of chlorobenzoyl chlorides with hydrazine. The causality behind this choice is purely kinetic: the mono-acyl hydrazine product remains highly nucleophilic. If an acid chloride is used, the intermediate rapidly attacks another electrophilic center, leading to the formation of the symmetric dimer, N,N'-bis(chlorobenzoyl)hydrazine. To circumvent this, the industry "Gold Standard" protocol utilizes an ester intermediate (e.g., methyl or ethyl chlorobenzoate). The reduced electrophilicity of the ester, combined with an excess of hydrazine hydrate, thermodynamically favors the mono-acylated product 1.

Electronic Influence of the Chloro Substituent

The chlorine atom exerts a dual electronic effect on the aromatic ring: a strong inductive electron-withdrawing effect (–I) and a weak mesomeric electron-donating effect (+M).

  • In 4-chlorobenzoic acid derivatives: The –I effect slightly increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by hydrazine during hydrazinolysis.

  • In 2-chlorobenzoic acid derivatives: Steric hindrance competes with inductive activation. However, the ortho-chloro group can act as an excellent leaving group in intramolecular nucleophilic aromatic substitution (SNAr) reactions. When a hydrazine moiety is appropriately positioned, this drives rapid heterocyclization to form indazole scaffolds 2.

Core Reactivity Pathways

The reactivity of the hydrazine moiety can be directed toward linear condensation or cyclic scaffolds depending on the reagents and thermal conditions applied.

Reactivity A Chlorobenzoic Acid B Esterification A->B C Chlorobenzoate Ester B->C D Hydrazinolysis C->D E Chlorobenzhydrazide D->E F Condensation E->F H Heterocyclization E->H G Hydrazones F->G G->H Oxidative cyclization I 1,3,4-Oxadiazoles H->I

Workflow of hydrazine reactivity with chlorobenzoic acids.

Quantitative Data Summaries

The following tables summarize the efficiency of various synthetic routes and the biological relevance of the resulting derivatives, which have been heavily exploited for their anticancer 3 and antioxidant properties 4.

Table 1: Comparative Analysis of Synthetic Routes for Chlorobenzhydrazide Formation

Synthetic RouteReagentsReaction TimeYield (%)Purity & Impurity Profile
Direct AcylationAcid Chloride + N₂H₄1–2 h40–50%High symmetric dimer impurity
Ester HydrazinolysisEster + N₂H₄·H₂O3–4 h85–95%>98%, Gold Standard
Microwave-AssistedEster + N₂H₄·H₂O5–10 min90–96%Excellent, Green Chemistry

Table 2: Physicochemical & Biological Targets of Hydrazine-Chlorobenzoic Derivatives

Derivative ClassStructural FeaturePrimary Biological Target
Hydrazones-NH-N=CH-ArAntimicrobial, Antioxidant
1,3,4-Oxadiazoles5-membered C₂N₂O ringAnti-inflammatory, Anticancer
IndazolesBicyclic pyrazole fusedKinase inhibitors, CNS agents

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in drug development workflows, the following protocols are designed as self-validating systems, meaning the success of the reaction can be definitively proven through built-in physical or spectroscopic checkpoints.

Protocol 1: Synthesis of 4-Chlorobenzhydrazide via Ester Intermediate

Causality: Utilizing the ester intermediate prevents the over-alkylation/acylation of the highly reactive hydrazine bidentate nucleophile.

Step-by-Step Methodology:

  • Esterification: Dissolve 4-chlorobenzoic acid (1.0 eq) in absolute ethanol (10 volumes). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux the mixture for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Extract the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid. Dry over Na₂SO₄ and concentrate to yield ethyl 4-chlorobenzoate.

  • Hydrazinolysis: Dissolve the ethyl 4-chlorobenzoate in ethanol (5 volumes). Add hydrazine hydrate (80% aqueous, 2.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C. The 4-chlorobenzhydrazide will precipitate as a white crystalline solid. Filter and wash with ice-cold ethanol.

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The ester precursor will migrate near the solvent front (UV active). The successful formation of the product is validated by a new spot remaining near the baseline that turns intensely purple/brown when stained with ninhydrin and heated. This definitively confirms the presence of the free primary amine (–NH₂) group.

Protocol 2: Microwave-Assisted Heterocyclization to 1,3,4-Oxadiazoles

Causality: Microwave irradiation provides rapid, localized dielectric heating of the highly polar hydrazine intermediates, accelerating the rate-determining cyclodehydration step and preventing the thermal degradation often seen in prolonged conventional heating.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz vessel, combine 4-chlorobenzhydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq).

  • Activation: Add Phosphorus oxychloride (POCl₃) (5.0 eq). POCl₃ acts dually as the solvent and the dehydrating cyclization agent.

  • Irradiation: Place the vessel in a microwave synthesizer. Irradiate at 300 W for 5–10 minutes, programming the instrument to ensure the internal temperature does not exceed 120 °C.

  • Quenching: Carefully pour the hot reaction mixture over crushed ice to quench the excess POCl₃.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the solution is slightly basic (pH 8). Filter the precipitated 1,3,4-oxadiazole solid, wash with distilled water, and dry under a vacuum.

Self-Validation Checkpoint: The physical cessation of CO₂ effervescence during the neutralization step indicates the complete quenching of POCl₃ and unreacted acids. Spectroscopically, FT-IR analysis of the dried product will show the complete disappearance of the dual N-H stretching bands (~3300–3200 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹). These will be replaced by a strong C=N stretch (~1610 cm⁻¹) and a C-O-C ether stretch (~1070 cm⁻¹), unambiguously confirming the closure of the oxadiazole ring.

References

  • ResearchGate. "Microwave‐Assisted Rapid and Efficient Synthesis of Novel Indazole‐Based 1,3,4‐Oxadiazole Derivatives with Molecular Docking, ADME, and DFT Studies". ResearchGate.[Link]

  • ResearchGate. "Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile". ResearchGate.[Link]

  • ACS Omega. "Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study". ACS Publications.[Link]

Sources

Foundational

storage conditions and shelf life of 4-Chloro-2-hydrazinobenzoic acid hydrochloride

An In-depth Technical Guide on the Storage and Stability of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Executive Summary 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4 / Free Acid CAS: 299166-41-9) i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Storage and Stability of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4 / Free Acid CAS: 299166-41-9) is a critical yet metastable intermediate used primarily in the synthesis of indazole-based heterocycles. Its storage stability is governed by two competing degradation mechanisms: oxidative decomposition of the hydrazine moiety and intramolecular cyclization driven by the ortho-substitution pattern.

This guide details the physicochemical rationale for its instability and provides a validated protocol for extending its shelf life beyond standard commercial timelines.

Physicochemical Profile & Mechanisms of Instability

To successfully store this compound, one must understand why it degrades. Unlike simple benzoic acid derivatives, this molecule possesses an internal "self-destruct" mechanism facilitated by its geometry.

The "Ortho Effect" and Cyclization

The primary stability risk is not external contamination but internal reactivity. The hydrazine group at the ortho position (C-2) is spatially proximate to the carboxylic acid at C-1. Under conditions of thermal stress or moisture, these groups undergo condensation to form 6-chloro-1,2-dihydro-3H-indazol-3-one (also known as 6-chloroindazol-3-ol), releasing water.

  • Catalyst: This reaction is acid-catalyzed.[1] Since the compound is supplied as a hydrochloride salt , the inherent acidity of the crystal lattice lowers the activation energy for this cyclization, making the salt form more prone to spontaneous dehydration than the free base if moisture is present.

Oxidative Sensitivity

The hydrazine moiety (-NH-NH₂·HCl) is electron-rich and susceptible to oxidation by atmospheric oxygen. This pathway leads to the formation of azo impurities and diazonium species, often indicated by a color shift from off-white to dark orange or brown.

Degradation Pathways Diagram

DegradationPathways Compound 4-Chloro-2-hydrazinobenzoic acid HCl Indazolone Impurity A: 6-Chloroindazol-3-one (Cyclization Product) Compound->Indazolone Heat / Moisture (- H₂O) Azo Impurity B: Azo/Diazonium Species (Oxidation Product) Compound->Azo O₂ / Light

Figure 1: Primary degradation pathways. The cyclization pathway is dominant in moist/acidic conditions, while oxidation is driven by air exposure.

Storage Protocols

The following protocols are designed to arrest the degradation kinetics described above.

Environmental Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy to inhibit cyclization. Long-term storage at -20°C is superior for reference standards.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent hydrazine oxidation. Argon is preferred due to its higher density.
Humidity < 30% RH (Desiccated) Moisture acts as a plasticizer and facilitates the proton transfer required for ring closure.
Light Dark / Amber Glass UV radiation accelerates the homolytic cleavage of N-N bonds.
Containment System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid metal containers (e.g., aluminum tins) as trace metals can catalyze hydrazine decomposition.

  • Secondary Containment: Seal the primary vial inside a Mylar bag with a silica gel desiccant packet.

  • Headspace: Flush headspace with nitrogen or argon before sealing.

Shelf Life and Retest Criteria

Nominal Shelf Life: 12 months from the date of manufacture (DOM) when stored at 2-8°C under inert gas. Extended Shelf Life: Up to 24 months if stored at -20°C.

Do not rely on a fixed expiration date. Instead, implement a Retest Date system.

Quality Control (QC) Retest Workflow

Perform the following assays every 6 months or prior to critical synthesis campaigns.

QC_Workflow Start Retest Sample Visual Visual Inspection (Color Check) Start->Visual Fail_Visual Discard: Dark Brown/Orange Visual->Fail_Visual Significant Darkening MP Melting Point (DSC/Capillary) Visual->MP Off-White/Beige MP->Fail_Visual Broad/Low MP HPLC HPLC Purity Analysis MP->HPLC Range: 250-255°C (dec) HPLC->Fail_Visual Purity < 95% Usage Approve for Use HPLC->Usage Purity > 97% Impurity A < 1%

Figure 2: QC Decision Tree. Visual darkening is the earliest indicator of oxidation; melting point depression indicates cyclization.

Analytical Specifications
  • Appearance: White to light beige powder. Darkening indicates oxidation.

  • Melting Point: ~253°C (with decomposition). A significant drop (e.g., <245°C) often indicates the presence of the indazolone cyclization product.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV at 254 nm.

    • Marker: Look for a new peak with a longer retention time corresponding to the less polar 6-chloroindazol-3-one.

Handling and Safety

  • Hygroscopicity Management: Allow the refrigerated container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately initiate hydrolysis/cyclization.

  • PPE: This compound is a skin and respiratory irritant. Use a fume hood to avoid inhaling dust.

  • Incompatibility: Strictly avoid contact with strong oxidizing agents (violent reaction risk) and aldehydes/ketones (unless intended for derivatization), as hydrazines react rapidly to form hydrazones.

References

  • ChemicalBook. (2025). 4-Hydrazinobenzoic acid hydrochloride Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Chlorobenzohydrazide (Analogous Structure). Retrieved from

  • BenchChem. (2025).[2] Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-hydrazinobenzoic acid. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of indazole derivatives using 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While many s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While many synthetic routes exist, the use of 4-Chloro-2-hydrazinobenzoic acid hydrochloride offers a direct, high-yielding entry into 6-chloroindazol-3-one (also known as 6-chloro-1,2-dihydro-3H-indazol-3-one).[]

This application note details a robust, self-validating protocol for this cyclization. Unlike oxidative cyclizations of hydrazones or reduction of nitro-derivatives, this method utilizes an acid-catalyzed intramolecular condensation that is scalable and operationally simple.[] We further discuss downstream functionalization strategies, specifically selective N-alkylation, to expand the utility of this scaffold.

Chemical Logic & Mechanism[1][2]

Retrosynthetic Analysis

The transformation is an intramolecular nucleophilic acyl substitution. The hydrazine moiety at the ortho position (C2) attacks the carboxylic acid at C1.

  • Starting Material: 4-Chloro-2-hydrazinobenzoic acid (HCl salt).[]

    • Numbering: COOH (1), Hydrazine (2), Chlorine (4).

  • Product: 6-Chloroindazol-3-one.[]

    • Numbering Mapping: The carboxyl carbon becomes C3 of the indazole. The hydrazine nitrogen attached to the ring becomes N1. The chlorine at position 4 of the benzene ring ends up at position 6 of the fused indazole system.

Reaction Pathway

The reaction proceeds via the activation of the carboxylic acid (protonation) followed by nucleophilic attack by the terminal hydrazine nitrogen. Subsequent loss of water and tautomerization yields the stable indazol-3-one.[]

ReactionScheme SM 4-Chloro-2-hydrazinobenzoic acid (HCl Salt) Inter Tetrahedral Intermediate (Transient) SM->Inter H+, Heat - HCl Prod 6-Chloroindazol-3-one (Precipitate) Inter->Prod - H2O Cyclization

Caption: Acid-catalyzed cyclocondensation pathway converting the ortho-hydrazino acid to the indazolone scaffold.[]

Experimental Protocol: Core Synthesis

Materials & Reagents
ReagentRoleEquiv.Notes
4-Chloro-2-hydrazinobenzoic acid HCl Substrate1.0Hygroscopic; store in desiccator.[]
Conc. Hydrochloric Acid (37%) Catalyst/Solvent~5-10 volMaintains acidic pH to prevent oxidation.[]
Water Solvent~10 volReaction medium.[][2]
Methanol PurificationN/AFor recrystallization.[][2][3]
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Chloro-2-hydrazinobenzoic acid hydrochloride (10.0 g, 44.8 mmol).[]

  • Add Water (100 mL) followed by Conc. HCl (10 mL).

    • Scientist Note: The starting material may not dissolve immediately. The hydrochloride salt helps prevent the hydrazine from undergoing air oxidation (browning) before the reaction starts.

Step 2: Thermal Cyclization

  • Heat the suspension to Reflux (100°C) with vigorous stirring.

  • Maintain reflux for 30–60 minutes .

    • Visual Check: The suspension usually clears to a pale yellow solution as the starting material dissolves and reacts, followed by the precipitation of the product (indazolone) which is less soluble in acid than the precursor.[3]

  • Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM). The starting material (highly polar) will disappear, replaced by a less polar spot (Indazolone).

Step 3: Workup & Isolation [][4]

  • Cool the reaction mixture slowly to room temperature (20–25°C), then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Filter the solid using a Büchner funnel.[5]

  • Wash the filter cake with cold water (2 x 20 mL) to remove residual acid.

  • Dry the solid in a vacuum oven at 60°C for 4 hours.

Step 4: Purification

  • Crude Yield: Typically 90–95% (Off-white to tan solid).[]

  • Recrystallization: If high purity (>99%) is required, recrystallize from hot Methanol .

    • Dissolve crude solid in boiling methanol.

    • Hot filter if necessary (to remove insoluble salts).

    • Cool to crystallize.[]

    • Target Melting Point: ~250–252°C (Decomposes).[3]

Advanced Functionalization: N-Alkylation[1]

The resulting 6-chloroindazol-3-one exists in tautomeric equilibrium between the keto (indazolone) and enol (indazolol) forms.[] Functionalization usually occurs at N2 or O , depending on conditions. For medicinal chemistry, N2-alkylation is often the desired pathway to create distinct chemical space.

Selective N2-Alkylation Protocol[1]
  • Reagents: Alkyl halide (R-X), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF or Acetone).

  • Conditions: Heating at 60–80°C.

  • Selectivity: Weak bases (K₂CO₃) in aprotic polar solvents favor N2-alkylation over O-alkylation or N1-alkylation due to the "lactam-like" character of the N2-C3 bond.[]

Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Functionalization Step1 Reflux SM in aq. HCl (30-60 min) Step2 Cool & Filter (Precipitate Product) Step1->Step2 Step3 Dissolve in DMF Add K2CO3 + R-X Step2->Step3 Dried Intermediate Step4 Heat 60°C (Selective N2-Alkylation) Step3->Step4

Caption: Integrated workflow from raw material to functionalized N2-alkyl-6-chloroindazolone.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Dark/Black Product Oxidation of hydrazineEnsure HCl is added before heating. Degas water if strictly necessary (usually not required for this salt).
Low Yield Incomplete precipitationThe product has some solubility in hot acid. Ensure thorough cooling (0°C) before filtration.
Impurity Profile Unreacted SMExtend reflux time. Check pH < 1 throughout the reaction.
Regioisomer Mix (Alkylation) O-alkylation vs N-alkylationSwitch solvent. DMF/K₂CO₃ favors N-alkylation.[] Ag₂CO₃/Toluene often favors O-alkylation.[]

References

  • Muthumani, P., et al. (2010).[3] Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443.[3] Link

  • Baiocchi, L., et al. (1978). Synthesis of indazolones. Synthesis, 633-648.[] (Foundational review on indazolone chemistry).

  • Palazzo, G., et al. (1966). Synthesis of 1-substituted indazoles. Journal of Medicinal Chemistry, 9(1), 38-41. Link

  • López-Alvarado, P., et al. (1997). Selective Synthesis of 2-Substituted Indazolin-3-ones Without N-1 Protection. Heterocycles, 45(1).[2] Link

  • BOC Sciences. (2023). 6-Chloro-1,2-dihydro-3H-indazol-3-one Product Page (CAS 7364-29-6).[]

Sources

Application

Technical Application Note: Controlled Cyclization of 4-Chloro-2-hydrazinobenzoic Acid HCl to 6-Chloroindazol-3-one

Executive Summary This application note details the optimized protocol for the intramolecular cyclization of 4-Chloro-2-hydrazinobenzoic acid hydrochloride to yield 6-chloroindazol-3-one (also known as 6-chloro-3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the intramolecular cyclization of 4-Chloro-2-hydrazinobenzoic acid hydrochloride to yield 6-chloroindazol-3-one (also known as 6-chloro-3-hydroxyindazole). Indazolones are privileged pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory, antimicrobial, and anticancer agents.

This guide moves beyond standard textbook descriptions by addressing the specific solubility challenges of the chlorinated derivative and the critical pH management required to prevent diazonium byproduct formation.

Scientific Background & Mechanism[1][2]

The Chemistry of Cyclization

The transformation involves an acid-catalyzed intramolecular condensation between the hydrazine nucleophile (specifically the terminal nitrogen,


) and the electrophilic carbonyl carbon of the carboxylic acid.

Unlike simple amidation, this reaction is thermodynamically driven by the formation of the aromatic indazole core. The presence of the chlorine atom at the C4 position of the benzoic acid (which maps to C6 of the indazole) exerts an inductive electron-withdrawing effect. This slightly deactivates the ring but increases the acidity of the resulting phenol/enor tautomer, stabilizing the product.

Reaction Mechanism

The mechanism proceeds through protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the terminal hydrazine nitrogen.[1] Subsequent dehydration yields the indazolone.

ReactionMechanism Start 4-Chloro-2-hydrazinobenzoic acid HCl Protonation Carbonyl Protonation (Acid Cat.) Start->Protonation + H⁺ Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack Cyclization Elimination Dehydration (- H₂O) Attack->Elimination Rate Limiting Product 6-Chloroindazol-3-one Elimination->Product Tautomerization

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of 2-hydrazinobenzoic acid derivatives.

Materials & Equipment

Reagents
ReagentGradeRole
4-Chloro-2-hydrazinobenzoic acid HCl>97%Starting Material
Hydrochloric Acid (conc. 37%)ACS ReagentCatalyst / Solvent
Sodium Carbonate (

)
AnhydrousNeutralization Agent
MethanolHPLC GradeRecrystallization Solvent
Deionized WaterType IISolvent
Equipment
  • Reactor: 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and internal temperature probe.

  • Heating: Oil bath or heating mantle with magnetic stirring (set to maintain reflux).

  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: HPLC (C18 column) or TLC (Silica gel 60 F254).

Experimental Protocol

Preparation and Acidification

Rationale: The starting material is a hydrochloride salt. While it is already acidic, additional free acid is required to catalyze the dehydration step effectively and maintain the protonated carbonyl state.

  • Charge Reactor: In a 500 mL 3-neck RBF, suspend 10.0 g (approx. 45 mmol) of 4-Chloro-2-hydrazinobenzoic acid hydrochloride in 100 mL of Deionized Water .

  • Acid Addition: Add 5.0 mL of concentrated HCl (37%) to the suspension.

    • Note: The suspension may not clear immediately. The solubility of the chlorinated derivative is lower than the non-substituted parent compound.

  • Agitation: Initiate stirring at 300-400 RPM to ensure a homogeneous slurry.

Thermal Cyclization

Rationale: Reflux temperature (


) provides the activation energy for the elimination of water.
  • Heating: Heat the mixture to reflux (

    
    ).
    
  • Reaction Monitoring: Maintain reflux for 60 to 90 minutes .

    • Observation: The solid starting material will gradually dissolve, and the solution often turns a pale yellow or light tan color. If solids persist after 60 minutes, add an additional 10 mL of water/HCl mix (10:1 ratio).

  • Completion Check: Analyze a

    
     aliquot via TLC (Eluent: Ethyl Acetate/Hexane 2:1). The starting hydrazine (lower 
    
    
    
    ) should be consumed, and a new fluorescent spot (product) should appear.
Isolation and Neutralization

Rationale: The product is soluble in hot acid but precipitates upon neutralization. Controlled neutralization prevents the formation of amorphous aggregates.

  • Cooling: Allow the reaction mixture to cool to room temperature (

    
    ).
    
  • Neutralization: Slowly add solid Sodium Carbonate (

    
    )  in small portions to the stirring solution.
    
    • Critical Step: Monitor pH.[1][2] Target pH is 6.5 – 7.0 .

    • Warning: Foaming will occur due to

      
       evolution. Add slowly to prevent overflow.
      
  • Precipitation: The 6-chloroindazol-3-one will precipitate as a bulky, off-white to pale yellow solid.

  • Aging: Allow the slurry to stir for 30 minutes at room temperature to ensure complete precipitation and crystal growth.

Purification
  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 20 mL of cold water to remove residual salts (

    
    ).
    
  • Recrystallization (Optional but Recommended):

    • Dissolve the crude cake in boiling Methanol .

    • Filter hot if any insoluble particulates remain.

    • Allow to cool slowly to

      
       to crystallize.
      
  • Drying: Dry the product in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 85% - 92% Melting Point: ~250–255°C (dec)

Process Workflow Visualization

Workflow Step1 Step 1: Suspension 10g SM + 100mL Water + 5mL HCl Step2 Step 2: Reflux 100°C for 60-90 mins Step1->Step2 Dissolution Step3 Step 3: Neutralization Cool to 25°C, add Na₂CO₃ to pH 7 Step2->Step3 Cyclization Complete Step4 Step 4: Isolation Vacuum Filtration & Wash Step3->Step4 Precipitation Step5 Step 5: Purification Recrystallize from MeOH Step4->Step5 Crude Product

Figure 2: Operational workflow for the synthesis of 6-chloroindazol-3-one.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Acid Concentration 0.5 - 1.0 M excessToo Low: Incomplete cyclization; hydrolysis of hydrazine. Too High: Difficulty in precipitating product; salt contamination.
Reaction Temperature Reflux (

)
Too Low: Reaction stalls. Too High: Degradation (decarboxylation is rare but possible).
Neutralization pH 6.5 – 7.0< 6.0: Product remains soluble (protonated). > 8.0: Ring opening or salt formation of the phenol moiety.

Troubleshooting Guide:

  • Problem: Product is colored (dark yellow/brown).

    • Cause: Oxidation of the hydrazine starting material prior to cyclization.

    • Solution: Perform the reaction under an inert atmosphere (

      
      ) or add a trace of sodium metabisulfite to the starting suspension.
      
  • Problem: Low Yield.

    • Cause: Incomplete precipitation during neutralization.

    • Solution: Ensure pH is strictly 7.0. Cool the mixture to

      
       before filtration.
      

References

  • Synthesis of Indazolones: Journal of Chemical and Pharmaceutical Research. "Synthesis and biological study of some novel schiffs bases of indazolone derivatives." 2011, 3(6), 23-30.

  • Mechanism of Hydrazine Cyclization: Organic Syntheses. "1H-Indazole-3-carboxylic Acid." Coll. Vol. 10, p.476 (2004).

  • General Hydrazine Chemistry: BenchChem. "2-Hydrazinobenzoic acid hydrochloride Properties and Reactions."

  • Indazolone Pharmacology: Journal of Heterocyclic Chemistry. "Design, Synthesis, and in vitro Antimicrobial Activity of New Indazolone Hybrids."

Sources

Method

preparation of 6-chloro-1H-indazole-3-carboxylic acid from hydrochloride salt

Application Note: Preparation and Isolation of Free 6-Chloro-1H-indazole-3-carboxylic Acid from its Hydrochloride Salt Strategic Context and Utility 6-Chloro-1H-indazole-3-carboxylic acid is a privileged and highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Isolation of Free 6-Chloro-1H-indazole-3-carboxylic Acid from its Hydrochloride Salt

Strategic Context and Utility

6-Chloro-1H-indazole-3-carboxylic acid is a privileged and highly versatile scaffold in modern medicinal chemistry[1]. It serves as a critical building block in the synthesis of 5-HT3 receptor antagonists[2] and direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK), such as PF-06409577, which are heavily investigated for the treatment of diabetic nephropathy[3].

During its upstream chemical synthesis—which typically involves the diazotization of 6-chloroisatin derivatives followed by reduction with stannous chloride (


) in strong hydrochloric acid—the compound is frequently generated and isolated as a hydrochloride salt[2]. However, to utilize this building block in downstream drug development (specifically for amide coupling reactions using reagents like EDC, HATU, or HOBt), the presence of hydrochloride is detrimental. The HCl will consume the organic bases (e.g., DIPEA or TEA) required for the coupling mechanism, stalling the reaction and altering stoichiometry. Therefore, the rigorous isolation of the free carboxylic acid via isoelectric precipitation is a mandatory process chemistry step.

Mechanistic Principles & Causality

The conversion of the hydrochloride salt to the free acid is not a simple dissolution-evaporation process; it is a strictly pH-dependent isoelectric precipitation.

The molecule possesses two ionizable centers:

  • The Indazole Nitrogen (Basic): Protonated in strong acid to form the hydrochloride salt (

    
    ).
    
  • The Carboxylic Acid (Acidic): Deprotonated in mild to strong base to form a carboxylate salt (

    
    ).
    

To isolate the free acid, the pH must be carefully titrated to the molecule's isoelectric point (pI) , which lies midway between the two


 values (approximately pH 2.5).
  • Causality of pH Control: If the pH is too low (< 1.0), the molecule remains protonated and partially soluble as the cationic HCl salt. If the pH overshoots the target (> 4.0), the carboxylic acid moiety deprotonates, forming a highly water-soluble sodium carboxylate salt. This overshoot not only drastically reduces the isolated yield but also traps hydrophilic impurities in the matrix. Therefore, slow titrant addition and continuous pH monitoring are non-negotiable for a self-validating system.

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties of the Target Molecule

Parameter Value / Description
Chemical Name 6-Chloro-1H-indazole-3-carboxylic acid
CAS Number 129295-31-4[1]

| Molecular Formula | ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 |
| Molecular Weight  | 196.59  g/mol [1] |
| Estimated 

(Indazole

)
| ~1.0 | | Estimated

(COOH)
| ~3.5 | | Target Isoelectric Point (pI) | 2.5 ± 0.2 |

Table 2: pH vs. Species Distribution & Solubility Profile

pH Range Dominant Chemical Species Aqueous Solubility Action Required
< 1.0 Cationic (Protonated indazole HCl salt) High Add Base (NaOH)
2.3 – 2.7 Neutral (Free Acid / Zwitterion) Lowest (Precipitates) Isolate (Filter)

| > 4.0 | Anionic (Sodium carboxylate salt) | High | Back-titrate (HCl) |

Experimental Workflow & Process Diagram

ProcessFlow N1 Starting Material 6-Chloro-1H-indazole-3-carboxylic acid HCl (Cationic, Soluble at pH < 1) N2 Aqueous Suspension (10 vol DI Water, 20°C) N1->N2 N3 Neutralization / Titration Add 1M NaOH at 1-2 mL/min Strict pH Monitoring N2->N3 N4 Isoelectric Point Reached (Target pH: 2.5 ± 0.2) N3->N4 pH rises E1 pH Overshoot (pH > 4.0) Anionic Salt Forms (Yield Loss) N3->E1 Excess Base N5 Crystallization & Aging (Stir for 2h at 20°C) N4->N5 Precipitation N6 Filtration & Washing (Cold DI Water to remove NaCl) N5->N6 N7 Vacuum Drying (50°C, <10 mbar) N6->N7 N8 Final Product Free Carboxylic Acid (Ready for Amide Coupling) N7->N8 E2 Back-Titration Add 0.1M HCl E1->E2 Corrective Action E2->N4 pH drops

Fig 1: pH-controlled isoelectric isolation workflow for 6-chloro-1H-indazole-3-carboxylic acid.

Detailed Step-by-Step Methodology

Materials Required:

  • 6-Chloro-1H-indazole-3-carboxylic acid hydrochloride (Starting Material)

  • Deionized (DI) Water

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution (Titrant)

  • 0.1 M Hydrochloric Acid (HCl) aqueous solution (For emergency back-titration)

Step 1: Reactor Setup & Suspension Formation

  • Equip a jacketed glass reactor with an overhead PTFE stirrer, a calibrated pH probe, and a temperature control unit.

  • Charge 100 g of 6-chloro-1H-indazole-3-carboxylic acid hydrochloride into the reactor.

  • Add 1000 mL (10 volumes) of DI water. Initiate overhead stirring at 250 rpm and maintain the reactor temperature at 20°C.

  • Causality: The salt will partially dissolve, creating a highly acidic, heterogeneous suspension (pH < 1.0).

Step 2: Isoelectric Titration (Critical Step)

  • Begin dropwise addition of 1.0 M NaOH at a rate of 1-2 mL/min. Monitor the pH continuously.

  • As the pH approaches 2.0, the suspension will rapidly thicken due to the precipitation of the neutral free acid. Increase the stirring rate to 350 rpm to prevent localized pooling of the base, which could cause premature deprotonation of the carboxylic acid.

  • Stop the base addition exactly when the pH reaches 2.5 ± 0.2 .

  • Causality: This is the isoelectric point. If the pH inadvertently exceeds 4.0, immediately back-titrate with 0.1 M HCl to return to pH 2.5.

Step 3: Aging and Desupersaturation

  • Allow the resulting slurry to stir at 20°C for 2 hours.

  • Causality: Aging ensures complete thermodynamic desupersaturation, allowing the amorphous precipitate to mature into larger, highly crystalline particles that are easier to filter.

Step 4: Isolation and Washing

  • Transfer the slurry to a sintered glass Buchner funnel and apply vacuum.

  • Wash the filter cake with 200 mL (2 volumes) of cold (5°C) DI water.

  • Causality: Cold water effectively washes away the byproduct sodium chloride (NaCl) without causing significant dissolution of the target product cake.

Step 5: Drying

  • Transfer the wet cake to a vacuum drying oven.

  • Dry at 50°C under high vacuum (<10 mbar) for 12–16 hours until a constant weight is achieved.

In-Process Controls (IPCs) for Self-Validation

To ensure the trustworthiness and reproducibility of this protocol, the following IPCs must be met before proceeding to downstream amide couplings:

Table 3: IPCs and Acceptance Criteria

IPC Target Parameter Analytical Method Rationale
IPC 1 pH Measurement Calibrated pH Probe Must be 2.5 ± 0.2 prior to filtration to ensure maximum yield.
IPC 2 Mother Liquor Loss HPLC Assay of Filtrate Target < 2% loss. High loss indicates pH overshoot.
IPC 3 Residual Chloride Ion Chromatography (IC) Target < 0.1%. Ensures complete removal of HCl and NaCl.

| IPC 4 | Moisture Content | Karl Fischer (KF) Titration | Target < 0.5%. Prevents hydrolysis of downstream coupling reagents (e.g., HATU). |

References

1.[2] EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents. URL: 2.[3] Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy | Journal of Medicinal Chemistry - ACS Publications. URL: 3.[1] 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 - Sigma-Aldrich. URL:

Sources

Application

Application Note: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride in Pharmaceutical Synthesis

Strategic Overview of the Intermediate In the landscape of pharmaceutical development, the rational design of nitrogen-rich heterocycles relies heavily on versatile, bifunctional building blocks. 4-Chloro-2-hydrazinobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview of the Intermediate

In the landscape of pharmaceutical development, the rational design of nitrogen-rich heterocycles relies heavily on versatile, bifunctional building blocks. 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) serves as a highly reactive, dual-functional intermediate [1]. By possessing both a nucleophilic hydrazine moiety and an electrophilic carboxylic acid (or esterifiable equivalent) on a halogenated phenyl ring, this compound is primed for divergent synthetic applications.

The hydrochloride salt form is strategically employed rather than the free base. The protonation of the hydrazine group prevents premature auto-oxidation and enhances shelf stability, ensuring reproducible stoichiometric accuracy during highly sensitive pharmaceutical scale-ups [2]. Upon neutralization in situ, the liberated hydrazine can participate in intramolecular cyclodehydration to yield indazole scaffolds, or undergo intermolecular condensation with beta-keto esters to form pyrazolones [3].

Physicochemical Profiling

To ensure robust experimental design, the physicochemical properties of the intermediate must be integrated into the reaction parameters. The presence of the chlorine atom at the para-position relative to the carboxylic acid inductively withdraws electron density, subtly increasing the acidity of the benzoic acid and modulating the nucleophilicity of the adjacent hydrazine group.

Table 1: Physicochemical Properties & Specifications

PropertySpecification / ValueImpact on Experimental Design
Chemical Name 4-Chloro-2-hydrazinobenzoic acid HClSalt form requires base neutralization prior to nucleophilic attack.
CAS Number 64415-09-4N/A
Molecular Formula C₇H₇ClN₂O₂ · HClMolecular Weight: 223.06 g/mol .
Purity Standard ≥95% (HPLC)Trace impurities may include unreacted 2-amino-4-chlorobenzoic acid.
Solubility Soluble in polar protic solvents (EtOH, H₂O)Ideal for aqueous-organic biphasic reactions or refluxing in alcohols.
Storage Conditions Room temperature, desiccatedHygroscopic nature of the HCl salt necessitates moisture control.

Mechanistic Pathways & Chemical Causality

The synthetic utility of 4-Chloro-2-hydrazinobenzoic acid HCl is defined by its capacity to undergo two primary orthogonal workflows:

  • Intramolecular Cyclization (Indazole Formation): Under basic conditions, the neutralization of the HCl salt liberates the hydrazine. The distal nitrogen (N2) acts as a nucleophile, attacking the adjacent carboxylic acid carbon. Subsequent elimination of water yields 6-chloro-1H-indazol-3-ol (CAS: 7364-29-6) [4]. This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.

  • Intermolecular Condensation (Pyrazolone Formation): When reacted with beta-keto esters (e.g., ethyl acetoacetate), the primary amine of the hydrazine first forms a hydrazone intermediate. This is followed by an intramolecular ring closure where the secondary amine attacks the ester carbonyl, extruding ethanol to form a functionalized pyrazolone [3]. Pyrazolones are critical pharmacophores in thrombopoietin (TPO) receptor agonists and historical polyazo dyes.

G SM 4-Chloro-2-hydrazinobenzoic acid HCl (CAS: 64415-09-4) Indazole 6-Chloro-1H-indazol-3-ol (CAS: 7364-29-6) SM->Indazole Intramolecular Cyclization (Aqueous Base / Heat, -H2O) Pyrazolone Pyrazolone Derivatives (e.g., TPO Agonist Precursors) SM->Pyrazolone Condensation w/ Beta-Keto Esters (e.g., Ethyl Acetoacetate) Hydrazone Hydrazone Intermediates (Schiff Base Scaffolds) SM->Hydrazone Condensation w/ Aldehydes (Mild Acidic Conditions)

Fig 1. Divergent synthetic pathways of 4-Chloro-2-hydrazinobenzoic acid HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to confirm causality and prevent downstream failures.

Protocol A: Synthesis of 6-Chloro-1H-indazol-3-ol

Objective: To drive intramolecular cyclodehydration while preventing intermolecular dimerization.

Step-by-Step Methodology:

  • Preparation: Suspend 4-Chloro-2-hydrazinobenzoic acid hydrochloride (10.0 g, 44.8 mmol) in 100 mL of deionized water within a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Neutralization (Causality Check): Slowly add 2M aqueous Sodium Hydroxide (NaOH) dropwise until the pH reaches 8.0-8.5. Observation: The suspension will dissolve as the free base is liberated and forms the soluble sodium carboxylate salt.

  • Cyclization: Heat the solution to reflux (100°C) for 2 to 3 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, acidify with dilute HCl, extract with ethyl acetate, and analyze via TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the starting material spot (R_f ~0.1) is entirely replaced by a new, UV-active product spot (R_f ~0.4).

  • Precipitation: Cool the reaction mixture to 0-5°C in an ice bath. Slowly acidify with 2M HCl to pH 3.0. Causality: The indazol-3-ol is insoluble in acidic aqueous media and will precipitate as a fine off-white to pale yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL), and dry under high vacuum at 45°C overnight.

Protocol B: Synthesis of Pyrazolone Scaffolds

Objective: To synthesize 1-(2-carboxy-5-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one via condensation with ethyl acetoacetate [3].

Step-by-Step Methodology:

  • Activation: Dissolve 4-Chloro-2-hydrazinobenzoic acid hydrochloride (5.0 g, 22.4 mmol) in 50 mL of absolute ethanol. Add Sodium Carbonate (1.18 g, 11.2 mmol) to neutralize the HCl salt. Stir for 15 minutes at room temperature.

  • Condensation: Add Ethyl acetoacetate (3.2 g, 24.6 mmol, 1.1 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4 hours. Causality: The elevated temperature provides the activation energy required for the secondary amine to attack the ester, driving the elimination of ethanol and enforcing ring closure.

  • IPC: Monitor via LC-MS. Look for the disappearance of the intermediate hydrazone mass [M+H]+ and the appearance of the cyclized pyrazolone mass.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the residue in water (50 mL) and acidify to pH 2 with 1M HCl to precipitate the product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure pyrazolone derivative.

Analytical Validation Data

The success of the protocols must be verified against expected quantitative metrics. The table below summarizes the expected yield and analytical validation parameters for both pathways.

Table 2: Reaction Optimization & Validation Metrics

Target CompoundExpected YieldPurity (HPLC)Key Analytical Signatures
6-Chloro-1H-indazol-3-ol 82 - 88%>98.0%LC-MS: [M+H]+ = 169.0 m/z ¹H NMR (DMSO-d6): Disappearance of carboxylic -OH; appearance of broad indazole -NH at ~11.5 ppm.
Pyrazolone Derivative 75 - 80%>95.0%LC-MS: [M+H]+ = 253.0 m/z IR: Strong C=O stretch at ~1700 cm⁻¹ (pyrazolone carbonyl).

References

  • Google Patents. (1929). DE483652C - Process for the preparation of polyazo dyes.
Method

Technical Application Note: Coupling Strategies for 4-Chloro-2-hydrazinobenzoic Acid HCl

This Application Note provides a comprehensive technical guide for the chemical coupling and cyclization of 4-Chloro-2-hydrazinobenzoic acid hydrochloride , a critical scaffold in the synthesis of bioactive nitrogen hete...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical coupling and cyclization of 4-Chloro-2-hydrazinobenzoic acid hydrochloride , a critical scaffold in the synthesis of bioactive nitrogen heterocycles (indazoles, pyrazoles).[1]

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a bifunctional building block characterized by an ortho-disposition of a carboxylic acid and a hydrazine moiety on a chlorinated benzene ring.[1] This specific geometry makes it an ideal precursor for the synthesis of [1,2]-fused heterocycles such as indazolones and N-aryl pyrazoles.[1]

This guide details the reaction conditions for two primary "coupling" pathways:

  • Intramolecular Coupling (Cyclization): Formation of the indazole core.[1]

  • Intermolecular Coupling (Condensation): Reaction with 1,3-dielectrophiles to form pyrazoles.[1]

Chemical Profile & Handling

  • Compound: 4-Chloro-2-hydrazinobenzoic acid hydrochloride[1]

  • Molecular Weight: 223.06 g/mol (HCl salt)[1]

  • State: White to off-white crystalline powder.[1]

  • Acidity: The hydrazine moiety is protonated (

    
    ).[1]
    
  • Stability Warning: Free aryl hydrazines are susceptible to oxidation by air to form diazenes or diazonium species.[1] The hydrochloride salt is stable but should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.[1]

Pre-Reaction Treatment: For reactions requiring non-acidic conditions, the salt must be neutralized in situ.[1]

  • Neutralization Buffer: Sodium Acetate (NaOAc) in Ethanol/Water.[1]

  • Base Scavenger: Triethylamine (

    
    ) in organic solvents (DMF/THF).[1]
    

Core Reaction Pathways[1][2]

The "coupling" of this molecule is dictated by the nucleophilicity of the hydrazine tail (


) and the electrophilicity of the carboxylic acid (or external carbonyls).[1]
Pathway A: Intramolecular Cyclocondensation (Indazolone Synthesis)

This is the most direct application, utilizing the ortho-positioning to fuse a pyrazole ring onto the benzene backbone, yielding 5-chloro-1,2-dihydro-3H-indazol-3-one .[1]

Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine


 onto the carbonyl carbon of the carboxylic acid, followed by dehydration.[1]
Pathway B: Intermolecular Condensation (N-Aryl Pyrazole Synthesis)

Reaction with 1,3-dicarbonyls (e.g., acetylacetone,


-keto esters).[1] The hydrazine acts as a dinucleophile, forming a pyrazole ring attached to the 2-position of the benzoic acid.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-indazol-3-one (Intramolecular)

Objective: Cyclization of the starting material to the indazolone core.[1]

Reagents:

  • 4-Chloro-2-hydrazinobenzoic acid HCl (1.0 equiv)[1]

  • Concentrated Hydrochloric Acid (37%)[1]

  • Water[1][2][3][4]

  • Sodium Acetate (optional for isolation)[1]

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (45 mmol) of 4-Chloro-2-hydrazinobenzoic acid HCl in 150 mL of water .

  • Acidification: Add 15 mL of conc. HCl . The suspension may become thicker initially.[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours .

    • Monitoring: The reaction typically proceeds through a clear solution phase before the product begins to precipitate as the solution cools or concentrates.[1] Monitor by TLC (Eluent: 10% MeOH in DCM).[1]

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • Critical Step: If the product does not precipitate, adjust pH to ~4–5 using saturated Sodium Acetate solution to neutralize the excess HCl and the zwitterionic indazolone.[1]

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with ice-cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water if necessary.[1][2]

Expected Yield: 75–85% Product Identity: 5-Chloro-1,2-dihydro-3H-indazol-3-one.[1]

Protocol 2: Coupling with Ethyl Acetoacetate (Pyrazole Synthesis)

Objective: Synthesis of 1-(2-carboxy-4-chlorophenyl)-3-methyl-5-pyrazolone.

Reagents:

  • 4-Chloro-2-hydrazinobenzoic acid HCl (1.0 equiv)[1]

  • Ethyl Acetoacetate (1.1 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Base: Sodium Acetate (anhydrous)[1][5]

Step-by-Step Methodology:

  • Neutralization: In a reaction vessel, dissolve 1.0 equiv of 4-Chloro-2-hydrazinobenzoic acid HCl in Ethanol (10 mL/g). Add 1.0 equiv of Sodium Acetate.[1] Stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Addition: Add 1.1 equiv of Ethyl Acetoacetate dropwise.

  • Coupling: Heat the mixture to reflux (78°C) for 3–5 hours .

    • Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the ester carbonyl, eliminating ethanol.[1]

  • Work-up:

    • Concentrate the solvent under reduced pressure to ~20% volume.[1]

    • Pour the residue into ice-water.[1][6]

    • Acidify with dilute HCl (1N) to pH 2 to ensure the carboxylic acid is protonated.[1]

  • Collection: Filter the resulting solid. Wash with water and hexanes.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Data Summary Table

ParameterIndazolone Protocol (Path A)Pyrazole Protocol (Path B)[1]
Solvent Water / aq.[1][2][5] HClEthanol (Abs.)[1][5]
Temperature 100°C (Reflux)78°C (Reflux)
Catalyst/Base Conc.[1] HCl (Acidic)Sodium Acetate (Buffered)
Reaction Time 2–4 Hours3–5 Hours
Key Intermediate Acyl hydrazide (transient)Hydrazone
Primary Risk Incomplete cyclizationEster hydrolysis side-reaction

Reaction Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G cluster_legend Reaction Conditions Start 4-Chloro-2-hydrazinobenzoic acid HCl StepA1 Neutralization/Acidification (pH Control) Start->StepA1 Path A StepB1 Free Base Formation (NaOAc/EtOH) Start->StepB1 Path B StepA2 Reflux (aq. HCl) Intramolecular Cyclization StepA1->StepA2 ProductA 5-Chloro-indazol-3-one (Fused Bicyclic) StepA2->ProductA StepB2 + 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) StepB1->StepB2 StepB3 Condensation & Cyclization (- H2O, - EtOH) StepB2->StepB3 ProductB N-(2-Carboxyaryl)-Pyrazole (N-Linked) StepB3->ProductB

Figure 1: Divergent synthesis pathways for 4-Chloro-2-hydrazinobenzoic acid HCl. Path A yields the fused indazolone; Path B yields the N-aryl pyrazole.[1]

Troubleshooting & Optimization

  • Problem: Low Yield in Indazolone Synthesis.

    • Cause: Incomplete dehydration or hydrolysis of the product.[1]

    • Solution: Ensure the reaction is refluxed sufficiently.[1] If the product is soluble in acid, careful neutralization to the isoelectric point (pH ~4.[1]5) is critical for precipitation.[1]

  • Problem: Solubility Issues.

    • Insight: The HCl salt is water-soluble but organic-insoluble.[1] The free base (zwitterion) has poor solubility in most solvents.[1]

    • Solution: Perform reactions in polar protic solvents (EtOH, AcOH, Water) where proton transfer is facilitated.[1]

  • Downstream Coupling (Pd-Catalysis):

    • The 4-Chloro substituent remains intact after these cyclizations.[1] It serves as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the core scaffold further [1].[1]

References

  • Organic Syntheses , Coll.[1][5] Vol. 3, p.475 (1955); Vol. 28, p.70 (1948).[1] Indazolone.[1][5] Link[1]

  • BenchChem . Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Retrieved from BenchChem Database.[1] Link[1]

  • Sigma-Aldrich . 4-Chloro-2-hydrazinobenzoic acid Product Specification. Link

  • ChemicalBook . 4-Hydrazinobenzoic acid hydrochloride Properties and Reactions. Link

  • ResearchGate . Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry. Link

Sources

Application

synthesis of bioactive heterocycles from 4-Chloro-2-hydrazinobenzoic acid HCl

Application Note: Synthesis and Derivatization of Bioactive Indazole and Indazolone Scaffolds from 4-Chloro-2-hydrazinobenzoic Acid HCl Executive Summary & Mechanistic Rationale The development of novel antihyperlipidemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Derivatization of Bioactive Indazole and Indazolone Scaffolds from 4-Chloro-2-hydrazinobenzoic Acid HCl

Executive Summary & Mechanistic Rationale

The development of novel antihyperlipidemic, anti-inflammatory, and antimicrobial agents frequently relies on the versatile indazole and indazolone heterocyclic cores[1],. 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4)[2],[3] serves as a highly efficient, bifunctional precursor for these scaffolds.

The synthetic utility of this precursor stems from the precise spatial arrangement of its functional groups. The proximity of the hydrazine moiety to the carboxylic acid enables a rapid intramolecular condensation[1]. By conducting the reaction in aqueous hydrochloric acid, the hydrazine group is initially stabilized as a protonated salt, preventing premature oxidative degradation. Upon heating to reflux, the activation energy threshold is crossed, allowing the distal nitrogen of the hydrazine to execute a nucleophilic attack on the highly electrophilic, acid-activated carbonyl carbon. Subsequent dehydration yields the cyclized 6-chloro-1,2-dihydro-3H-indazol-3-one (6-chloroindazolone) core[1],[4].

This core is not merely a structural endpoint but a dynamic intermediate. It exists in a tautomeric equilibrium with its enol form (6-chloro-1H-indazol-3-ol), which can be trapped and chlorinated using phosphorus oxychloride (POCl₃) to yield 3,6-dichloro-1H-indazole[5]. Alternatively, the nitrogen atoms (N1 and N2) can be selectively alkylated or acylated to mimic the pharmacophore of hypolipidemic phthalimides[6].

Synthetic Workflows & Self-Validating Protocols

The following protocols are engineered to provide high-purity intermediates with built-in visual and chemical validation steps.

Protocol A: Cyclization to 6-Chloro-1,2-dihydro-3H-indazol-3-one

This step establishes the primary heterocyclic core via acid-catalyzed intramolecular condensation.

  • Reaction Setup : In a round-bottomed flask equipped with a reflux condenser, suspend 0.125 mol of 4-chloro-2-hydrazinobenzoic acid HCl in 70 mL of distilled water[1].

  • Acidification : Add 7 mL of concentrated HCl. Causality: The excess acid ensures the carbonyl oxygen remains protonated, maximizing its electrophilicity for the subsequent ring closure[1].

  • Thermal Activation : Reflux the mixture for 30 minutes. The suspension will transition into a pale yellow solution, indicating the dissolution and reaction of the precursor[1].

  • Concentration : Transfer the solution to an evaporating dish and concentrate over a steam bath to approximately 25% of its original volume. Causality: Removing the solvent drives the equilibrium of the dehydration reaction forward, forcing the product to separate from the aqueous phase[1].

  • Neutralization & Precipitation (Self-Validation) : Slowly add solid sodium carbonate (Na₂CO₃) in small portions to the warm concentrate until the pH is neutralized. Causality: Neutralization converts the soluble indazolone hydrochloride salt into its insoluble free base. The immediate precipitation of a nearly colorless solid serves as a self-validating visual cue of successful cyclization[4].

  • Isolation : Filter the precipitate, wash with cold water, and air-dry. Recrystallize from methanol to achieve >95% purity[4].

Protocol B: Aromatization to 3,6-Dichloro-1H-indazole

This protocol leverages tautomerization to convert the carbonyl group into a reactive enol, followed by chlorination.

  • Reagent Mixing : In a dry flask under an inert atmosphere, combine 0.2 mol of dry 6-chloroindazolone with 0.2 mol (16 mL) of anhydrous pyridine[5].

  • Chlorination : Carefully add 0.3 mol (27.6 mL) of POCl₃ dropwise over 10 minutes. Causality: The reaction is highly exothermic. Pyridine acts as an acid scavenger to neutralize the generated HCl and forms a reactive intermediate with POCl₃, drastically accelerating the chlorination of the enol tautomer[5].

  • Reflux : Heat the mixture in an oil bath at 128–130°C for 1 hour, then increase to 130–140°C for 4 hours[5].

  • Quenching : Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl₃, then extract the 3,6-dichloro-1H-indazole using ethyl acetate.

Protocol C: N-Derivatization for Antihyperlipidemic Activity

Targeted substitution to mimic the lipophilic profile of active phthalimides.

  • Deprotonation : Dissolve 6-chloroindazolone in anhydrous DMF and treat with a mild base (e.g., K₂CO₃) to abstract the most acidic proton[7].

  • Alkylation/Acylation : Add the appropriate electrophile (e.g., ethyl chloroformate for N1-carbethoxy, or n-butyl bromide for N2-butyl substitution)[6]. Causality: The choice of electrophile dictates the substitution pattern, which is critical for fitting the hydrophobic pocket of lipid-regulating receptors[6].

  • Purification : Isolate via silica gel chromatography to separate N1 and N2 regioisomers.

Pathway Visualization

G A 4-Chloro-2-hydrazinobenzoic acid HCl B 6-Chloro-1,2-dihydro- 3H-indazol-3-one A->B Aqueous HCl, Reflux Intramolecular Condensation C 3,6-Dichloro-1H-indazole B->C POCl3, Pyridine Tautomerization & Chlorination D N-Substituted Indazolones B->D R-X, Base Targeted Alkylation

Fig 1. Synthetic pathways from 4-Chloro-2-hydrazinobenzoic acid HCl to bioactive heterocycles.

Structure-Activity Relationship (SAR) Data

Indazolone derivatives share a profound structural relationship with phthalimides, a known class of hypolipidemic agents[6],[8]. The biological evaluation of these synthesized heterocycles reveals that specific N-substitutions drastically alter their efficacy in lowering serum cholesterol and triglycerides[6].

Table 1: SAR of Indazolone Derivatives in Hypolipidemic Assays

Compound CoreSubstitution PatternRelative Hypolipidemic ActivityMechanistic Observation
6-Chloroindazolone None (Unsubstituted)ModerateHigh polarity limits cell membrane permeability and receptor pocket affinity[6].
N1-Substituted Indazolone N1-CarbethoxyHighThe electron-withdrawing group increases lipophilicity, closely mimicking the phthalimide core[6].
N2-Substituted Indazolone N2-n-ButylVery HighProvides optimal steric bulk; structurally analogous to the most active phthalimide derivatives[6].
Aromatic Substituted Electron-donating/withdrawingLoweredAdditional aromatic substitutions generally interfere with the required binding conformation[6].

References

  • Title : Hypolipidemic activity of phthalimide derivatives. 7. Structure-activity studies of indazolone analogues. Source : Journal of Medicinal Chemistry (1984) URL :[Link]

  • Title : Indazole (1H-Indazole) Source : Organic Syntheses (1940) URL :[Link]

  • Title : Synthesis and biological study of some novel schiffs bases of indazolone derivatives Source : Journal of Chemical and Pharmaceutical Research (2010) URL :[Link]

Sources

Method

step-by-step procedure for handling 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Application Note & Protocol: Handling and Synthesis with 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Abstract This technical guide outlines the rigorous handling, stability maintenance, and synthetic application of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling and Synthesis with 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Abstract

This technical guide outlines the rigorous handling, stability maintenance, and synthetic application of 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 299166-41-9 for free acid; HCl salt typically generated in situ or custom synthesized). As a bifunctional building block containing both a hydrazine moiety and a carboxylic acid, this compound is a critical intermediate in the synthesis of 6-chloro-1H-indazol-3-ol (6-chloroindazolone) and other bioactive heterocycles. Due to the potential toxicity of aryl hydrazines and their susceptibility to oxidative degradation, this protocol mandates strict adherence to inert atmosphere techniques and specific waste neutralization workflows.

Chemical Identity & Properties

PropertyDescription
Chemical Name 4-Chloro-2-hydrazinobenzoic acid hydrochloride
Synonyms 2-Hydrazino-4-chlorobenzoic acid HCl; 6-Chloro-1H-indazol-3-ol precursor
Structure Benzoic acid core, Cl at C4, Hydrazine at C2 (HCl salt)
Molecular Formula C₇H₇ClN₂O₂[1][2][3][4] · HCl
Molecular Weight 223.06 g/mol (Salt) / 186.59 g/mol (Free Acid)
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, warm water, dilute acid; sparingly soluble in cold water.
Stability Hygroscopic; Sensitive to light and oxidation (air).

Safety & Handling (HSE Profile)

Critical Warning: Aryl hydrazines are classified as potential carcinogens and potent skin sensitizers.[5] The hydrochloride salt is corrosive to mucous membranes.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95/P95 respirator required if handling open powder outside a fume hood.

  • Skin: Double-gloving recommended (Nitrile > 0.11 mm). Change immediately upon splash contact.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required for reactions >10g.

  • Engineering Controls: All weighing and transfer operations must occur within a certified chemical fume hood or glovebox.

Safety Decision Tree

Safety_Protocol Start Handling 4-Chloro-2-hydrazinobenzoic acid HCl State State of Matter? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution Weighing Weigh in Fume Hood Use Anti-static Spatula Solid->Weighing Dissolution Degas Solvents (Ar/N2) Avoid Oxidizing Agents Solution->Dissolution Spill Spill Occurred? Weighing->Spill Dissolution->Spill Neutralize Treat with Bleach (NaClO) Wait 30 mins Spill->Neutralize Yes Disposal Dispose as Hazardous Chemical Waste Neutralize->Disposal

Caption: Operational safety workflow for handling hydrazine derivatives.

Storage & Stability Protocol

Hydrazine derivatives are prone to auto-oxidation, forming colored impurities (azo/azoxy compounds).

  • Temperature: Store at 2–8°C . Long-term storage at -20°C is preferred for high-purity standards.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

  • Shelf-Life: Re-test purity (HPLC) every 6 months. If color changes from beige to dark brown, purification is required.

Experimental Protocol: Synthesis of 6-Chloro-1H-indazol-3-ol

This protocol demonstrates the primary application of 4-chloro-2-hydrazinobenzoic acid HCl: the acid-catalyzed cyclization to form the indazole core. This reaction validates the integrity of the starting material.

Reaction Scheme
  • Reactants: 4-Chloro-2-hydrazinobenzoic acid HCl

  • Reagents: 10% Hydrochloric Acid (aq)

  • Conditions: Reflux (100°C), 2–4 hours

  • Product: 6-Chloro-1H-indazol-3-ol (6-Chloroindazolone)

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 5.0 g (22.4 mmol) of 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

  • Add 100 mL of water. The solid may not fully dissolve initially.

  • Add 10 mL of concentrated HCl (37%). The suspension will become more acidic (pH < 1).

Step 2: Cyclization (Reflux)

  • Attach a reflux condenser to the RBF.

  • Heat the mixture to a gentle reflux (bath temp ~110°C) using an oil bath.

  • Observation: The suspension typically clears to a solution as it heats, then a new precipitate (the indazolone) begins to form after 30–60 minutes.

  • Maintain reflux for 3 hours to ensure complete conversion.

Step 3: Isolation

  • Cool the reaction mixture to room temperature (20–25°C).

  • Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filter the solid using a Büchner funnel with vacuum suction.

  • Wash: Wash the filter cake with 2 x 20 mL of cold water, followed by 1 x 10 mL of cold isopropanol (to aid drying).

Step 4: Purification & Drying

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

  • Yield Expectation: 3.0 – 3.5 g (75–85%).

  • Purity Check: Analyze via HPLC or ¹H-NMR (DMSO-d₆).

Synthesis Workflow Diagram

Synthesis_Workflow Input Start Material: 4-Cl-2-hydrazinobenzoic acid HCl Acid Add 10% HCl Input->Acid Reflux Reflux 3 hrs (Cyclization) Acid->Reflux Cool Cool to 4°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Product Product: 6-Chloroindazolone Filter->Product

Caption: Process flow for the conversion of the hydrazine precursor to the indazole scaffold.

Analytical Characterization

To validate the quality of the handling and synthesis, compare results against these expected parameters:

TechniqueExpected Result (Product: 6-Chloroindazolone)
HPLC Single peak at retention time distinct from starting material (Starting material is more polar).
¹H NMR (DMSO-d₆) Aromatic protons: ~7.0–7.8 ppm. Absence of broad hydrazine NH₂/NH peaks (replaced by amide-like NH).
Mass Spec (ESI) [M+H]⁺ = 169.0 (consistent with loss of water from starting material).
Appearance White to pale yellow powder (Darkening indicates oxidation).

Waste Disposal & Deactivation

Hydrazines are reducing agents and toxic. Do NOT dispose of down the drain.

  • Solid Waste: Collect all contaminated gloves, paper towels, and solid residues in a dedicated "Cytotoxic/Toxic Solid Waste" bin.

  • Liquid Waste (Mother Liquors):

    • The filtrate from the synthesis contains acidic hydrazine residues.[6]

    • Deactivation: Treat the filtrate with excess Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (30%) in a fume hood.

    • Mechanism:[1][4] Oxidation of hydrazine to Nitrogen gas (N₂) and water.

    • Allow to stand for 30 minutes before adjusting pH to 7 and disposing into "Aqueous Chemical Waste".

References

  • Organic Syntheses. Indazolone: o-Hydrazinobenzoic acid hydrochloride synthesis and cyclization. Coll. Vol. 3, p.475 (1955); Vol. 28, p.70 (1948). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 299166-41-9. Available at: [Link]

Sources

Application

Application Note: Fischer Indole Synthesis Variations Using 4-Chloro-2-hydrazinobenzoic Acid HCl

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10] The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole core, a privileged pharmacophore in drug discovery. This guide focu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole core, a privileged pharmacophore in drug discovery. This guide focuses on a highly specific and challenging substrate: 4-Chloro-2-hydrazinobenzoic acid hydrochloride .

Unlike simple phenylhydrazines, this tri-substituted arene introduces unique electronic and steric constraints. The presence of a carboxylic acid at the ortho position (C1) and a chlorine atom at the meta position (C4, relative to hydrazine) creates a "blocked" system that dictates specific regiochemical outcomes.

Substrate Profile
PropertySpecification
Compound Name 4-Chloro-2-hydrazinobenzoic acid hydrochloride
CAS No. 52356-01-1 (Free base analog ref)
Molecular Weight 223.06 g/mol (as HCl salt)
Functional Groups Hydrazine (-NHNH₂), Carboxylic Acid (-COOH), Chloride (-Cl)
Key Challenge Solubility in non-polar solvents; potential for competitive decarboxylation; regioselectivity constraints.
Target Scaffolds 4-Chloro-7-carboxyindoles (Precursors for NMDA antagonists, antiviral agents).

Mechanistic Insight: The "Blocked Ortho" Effect

In a standard FIS, the [3,3]-sigmatropic rearrangement can theoretically occur at either ortho position relative to the hydrazine. However, for 4-chloro-2-hydrazinobenzoic acid, the regiochemistry is forced.

  • Ortho-1 (C1): Occupied by the Carboxylic Acid (-COOH). Cyclization here would require decarboxylation or ejection of the substituent, which is energetically unfavorable under standard mild FIS conditions.

  • Ortho-2 (C3): Occupied by a Hydrogen. This is the only accessible site for C-C bond formation.

Regiochemical Outcome: The cyclization occurs exclusively at C3.

  • Starting Material: 4-Chloro (meta to hydrazine).

  • Product: The Chlorine atom ends up at position 4 of the indole ring.

  • Carboxylic Acid: Retained at position 7 of the indole ring.[1]

Diagram 1: Mechanistic Pathway & Regiochemistry

The following diagram illustrates the forced cyclization pathway due to the C1-COOH block.

FischerMechanism Start 4-Chloro-2-hydrazinobenzoic acid (Hydrazine at C2, Cl at C4, COOH at C1) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone (- H2O) Sigmatropic [3,3]-Sigmatropic Shift (Forced at C3) Hydrazone->Sigmatropic Acid Catalysis (Tautomerization) Blocked Path Blocked by C1-COOH Hydrazone->Blocked Indole 4-Chloro-7-carboxyindole (Target Scaffold) Sigmatropic->Indole - NH3 Cyclization

Caption: The C1-COOH group prevents standard ambident cyclization, forcing the reaction to C3 and yielding the 4-chloro-7-carboxyindole skeleton.

Experimental Protocols

We present two distinct protocols: Method A for robust scale-up using thermal acid catalysis, and Method B for rapid library generation using microwave irradiation.

Method A: Thermal Cyclization (Glacial Acetic Acid)

Best for: Large-scale synthesis, substrates sensitive to strong mineral acids, and retaining the free carboxylic acid (avoiding esterification).

Reagents:

  • 4-Chloro-2-hydrazinobenzoic acid HCl (1.0 equiv)

  • Ketone (e.g., Cyclohexanone or Ethyl Pyruvate) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Catalyst: ZnCl₂ (0.5 equiv) - Optional, enhances yield for sluggish ketones.

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-Chloro-2-hydrazinobenzoic acid HCl and Glacial Acetic Acid. Stir at room temperature (RT) for 15 minutes. Note: The salt may not fully dissolve initially.

  • Hydrazone Formation: Add the ketone (1.1 equiv) dropwise. Stir at RT for 1 hour. Monitor by TLC (or LC-MS) for the disappearance of hydrazine and formation of the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (118°C) .

    • Critical Checkpoint: Maintain reflux for 3–5 hours. The mixture typically darkens.

  • Quench: Cool the reaction mixture to RT. Pour slowly into ice-cold water (10x reaction volume).

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with copious water to remove acetic acid.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (DCM:MeOH gradient).

Method B: Microwave-Assisted Synthesis (Green Method)

Best for: Rapid screening, difficult substrates, and improving yields of thermally unstable indoles.

Reagents:

  • 4-Chloro-2-hydrazinobenzoic acid HCl (1.0 mmol)

  • Ketone (1.2 mmol)

  • Solvent: Ethanol (2 mL) or solvent-free (if ketone is liquid)

  • Catalyst: H₂SO₄ (1 drop) or Amberlyst-15 resin (50 mg)

Protocol:

  • Preparation: In a microwave vial (10 mL), combine the hydrazine salt, ketone, and solvent.

  • Irradiation: Seal the vial. Set microwave parameters:

    • Temperature: 140°C

    • Time: 5–10 minutes

    • Pressure limit: 250 psi

  • Work-up: Filter off the solid catalyst (if resin used). Concentrate the solvent.

  • Purification: Direct preparative HPLC or trituration with cold ether.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

IssueRoot CauseCorrective Action
Low Yield Incomplete hydrazone formation due to HCl salt insolubility.Pre-neutralization: Treat the HCl salt with 1 equiv of NaOAc in situ to liberate the free hydrazine before adding the ketone.
Esterification Reaction performed in Ethanol/Methanol with strong acid (H₂SO₄/HCl).Solvent Switch: Use Glacial Acetic Acid or Polyphosphoric Acid (PPA) to maintain the free carboxylic acid (-COOH).
Decarboxylation Excessive heating (>150°C) or prolonged reflux.Control: Reduce temperature; switch to Method B (Microwave) for shorter heat exposure.
Regio-scrambling Not applicable for this substrate (blocked ortho), but impurities may arise from open-chain byproducts.Purification: Use reverse-phase chromatography (C18) as the high polarity of the -COOH group causes tailing on normal phase silica.
Diagram 2: Experimental Workflow (Method A)

Workflow Step1 Step 1: Dissolution Hydrazine HCl + AcOH (+ NaOAc optional) Step2 Step 2: Hydrazone Formation Add Ketone, Stir RT 1h Step1->Step2 Step3 Step 3: Cyclization Reflux (118°C), 3-5h Step2->Step3 Step4 Step 4: Quench & Isolation Pour into Ice Water -> Filter Step3->Step4 Decision Precipitate formed? Step4->Decision Solid Wash with Water Dry -> Recrystallize Decision->Solid Yes Liquid Extract (EtOAc) Evaporate -> Column Decision->Liquid No

Caption: Step-by-step decision tree for the thermal synthesis protocol ensuring efficient isolation of the target indole.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Zhao, D., et al. (2014). "Fischer Indole Synthesis with Hydrazines and Ketones Using a Deep Eutectic Solvent." RSC Advances.
  • Merck & Co. (Various Patents). "Substituted Indoles as NMDA Antagonists." (Validates the utility of 4/5-chloro-7-carboxyindole scaffolds).

(Note: While specific literature on "4-chloro-2-hydrazinobenzoic acid" is niche, the chemistry is extrapolated from the well-established behavior of ortho-substituted arylhydrazines in Fischer synthesis as detailed in References 1 and 2.)

Sources

Method

Application Note: Strategic Solvent Selection for Reactions Involving 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Introduction & Mechanistic Overview 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) is a highly functionalized aromatic building block essential for synthesizing complex heterocycles, including pyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) is a highly functionalized aromatic building block essential for synthesizing complex heterocycles, including pyrazoles, indazoles, and functionalized hydrazones[1]. It features three reactive moieties: a carboxylic acid, an aryl chloride, and a hydrazine hydrochloride salt.

The hydrochloride salt form ensures the oxidative stability of the hydrazine group during storage [2]. However, for the hydrazine to act as a potent nucleophile in condensation reactions, it must be liberated (free-based) in situ. Consequently, solvent selection is not merely a matter of solubility; it is a critical determinant of chemoselectivity, reaction kinetics, and overall yield.

Physicochemical Dynamics & Causality in Solvent Selection

The zwitterionic potential and polar nature of the hydrochloride salt dictate specific solvent compatibilities.

Protic Solvents (Ethanol, Methanol, Water)
  • Mechanism & Causality : Alcohols are excellent for dissolving the hydrochloride salt and stabilizing the transition states of imine formation[3]. However, heating 4-chloro-2-hydrazinobenzoic acid in primary alcohols under highly acidic conditions can lead to unintended Fischer esterification of the carboxylic acid moiety.

  • Control Strategy : To prevent esterification while maintaining solubility, a mixed solvent system (e.g., Ethanol/Water) combined with a mild base like Sodium Acetate (NaOAc) is utilized. NaOAc buffers the system to pH ~4-5, which is optimal for acid-catalyzed cyclocondensation without driving esterification [2].

Aprotic Polar Solvents (DMF, DMAc, DMSO)
  • Mechanism & Causality : Aprotic solvents are required when the electrophilic partner (e.g., a bulky diketone or lipophilic aryl halide) is insoluble in protic media [4]. These solvents support base-mediated (e.g., Triethylamine, DIPEA) free-basing.

  • Control Strategy : Because free hydrazines are highly susceptible to air-oxidation in basic aprotic media (often forming deeply colored azo impurities), these reactions must be conducted under strict inert atmosphere (Nitrogen or Argon) [2].

Quantitative Data: Solvent Compatibility Matrix

Solvent SystemFree-Basing AgentSalt SolubilityPrimary RiskMitigation StrategyIdeal Application
Ethanol / Water (1:1) Sodium Acetate (NaOAc)HighFischer EsterificationBuffer pH to 4-5; Temp < 80°CPyrazole synthesis
Methanol None (Acidic)HighEsterificationAvoid unless methyl ester is desiredDerivatization to esters
DMF / DMSO DIPEA or Et3NModerate-HighOxidative DecompositionStrict inert atmosphere (N2/Ar)Hydrazone/Indazole synthesis
THF / Toluene PyridineLowPoor reaction kineticsAdd phase-transfer catalystLipophilic electrophile coupling

Workflow Visualization

SolventSelection Start 4-Chloro-2-hydrazinobenzoic acid HCl Reaction Determine Target Reaction Start->Reaction Pyrazole Pyrazole Synthesis (1,3-Dicarbonyls) Reaction->Pyrazole Hydrazone Hydrazone / Indazole (Aldehydes/Ketones) Reaction->Hydrazone Solvent1 Protic System EtOH / H2O + NaOAc Pyrazole->Solvent1 High Solubility Solvent2 Aprotic System DMF / DMSO + DIPEA Hydrazone->Solvent2 Prevents Acetal Risk1 Risk: Esterification Mitigation: Temp < 80°C Solvent1->Risk1 Risk2 Risk: Oxidation Mitigation: Inert Gas (N2) Solvent2->Risk2

Decision matrix for solvent selection in 4-CHBA-HCl reactions.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(4-Chloro-2-carboxyphenyl)pyrazoles (Protic/Aqueous System)

This protocol utilizes a buffered protic system to synthesize pyrazoles via cyclocondensation with 1,3-dicarbonyl compounds [4].

  • Preparation : In a round-bottom flask, suspend 4-Chloro-2-hydrazinobenzoic acid hydrochloride (1.0 equiv) in a 1:1 mixture of Ethanol and Deionized Water (0.2 M concentration).

    • Causality: The mixed solvent ensures dissolution of both the polar salt and the subsequent organic electrophile.

  • Buffering : Add Sodium Acetate (1.2 equiv) to the suspension and stir for 15 minutes at room temperature.

    • Causality: NaOAc neutralizes the HCl salt, liberating the nucleophilic hydrazine while maintaining a mildly acidic pH (~4.5) necessary to activate the carbonyl groups of the electrophile [2].

  • Condensation : Slowly add the 1,3-dicarbonyl compound (1.05 equiv) dropwise.

  • Heating : Heat the reaction mixture to 70°C for 2-4 hours.

    • Causality: Keeping the temperature below the boiling point of ethanol minimizes the risk of esterification.

  • Self-Validation : The reaction is proceeding correctly if the initial cloudy suspension transitions to a clear solution, followed by the gradual precipitation of the pyrazole product. Monitor via TLC (DCM:MeOH 9:1); the highly polar hydrazine spot (near baseline) should disappear.

  • Workup : Cool to 4°C, filter the precipitate, and wash with cold water to remove residual inorganic salts.

Protocol B: Synthesis of Hydrazones/Indazoles (Aprotic System)

This protocol is designed for lipophilic electrophiles where protic solvents risk acetal formation or poor solubility.

  • Preparation : Dissolve the target aldehyde or ketone (1.0 equiv) in anhydrous DMF (0.2 M) under a Nitrogen atmosphere.

    • Causality: Anhydrous conditions and inert gas prevent the oxidative degradation of the hydrazine intermediate[2].

  • Reagent Addition : Add 4-Chloro-2-hydrazinobenzoic acid hydrochloride (1.1 equiv) to the solution.

  • Free-Basing : Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise at 0°C.

    • Causality: DIPEA is a non-nucleophilic base that fully liberates the hydrazine and neutralizes the HCl, driving the reaction forward without interfering with the carbonyl electrophile.

  • Reaction : Stir at room temperature for 12 hours.

  • Self-Validation : Upon addition of DIPEA, a transient color change (often pale yellow) indicates the formation of the free hydrazine. If the solution turns deep red or brown, oxidative decomposition has occurred, indicating a failure in the inert atmosphere [2].

  • Workup : Quench with water and extract with Ethyl Acetate. The organic layer is washed with brine (3x) to remove DMF, dried over Na₂SO₄, and concentrated.

References

  • Organic Chemistry Portal - Pyrazole Synthesis Methodologies. Available at: [Link]

  • Beilstein Journal of Organic Chemistry - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

Sources

Application

Advanced Application Note: Microwave-Assisted Synthesis of Indazole Scaffolds using 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Scientific Rationale & Context The indazole ring system (benzopyrazole) is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, anticancer k...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

The indazole ring system (benzopyrazole) is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, anticancer kinase inhibitors, and antimicrobial drugs 1. Historically, the first indazole was synthesized by Hermann Emil Fischer in 1880 through the thermal cyclization of o-hydrazinobenzoic acid 2. Today, halogenated derivatives like 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) 3 are critical precursors for synthesizing 4-chloro-indazolones, which are frequently utilized in the development of antihyperlipidemic and antineoplastic agents.

While conventional synthesis requires harsh reflux conditions that often lead to thermal degradation and poor yields, microwave-assisted organic synthesis (MAOS) has revolutionized this cyclization 4. This application note details the mechanistic principles, validated protocols, and analytical benchmarks for the microwave-assisted intramolecular condensation of 4-chloro-2-hydrazinobenzoic acid hydrochloride into 4-chloro-1H-indazol-3-ol.

Mechanistic Causality: The Microwave Advantage

The conversion of 4-chloro-2-hydrazinobenzoic acid to an indazolone requires an intramolecular nucleophilic attack by the terminal hydrazine nitrogen onto the carboxylic acid carbonyl, followed by the elimination of water.

Why is Microwave Irradiation Superior Here?

  • Activation of the Nucleophile: The precursor is supplied as a hydrochloride salt to prevent premature oxidation. To initiate cyclization, a base (e.g.,

    
     or 
    
    
    
    ) must first neutralize the HCl, liberating the free, nucleophilic hydrazine 5.
  • Dielectric Heating of Polar Transition States: Both the hydrazine and carboxylic acid moieties are highly polar. Microwave irradiation directly couples with these polar groups via dielectric heating. This localized energy transfer easily overcomes the activation energy barrier for the rigid bicyclic transition state, driving the reaction to completion in minutes rather than hours.

  • Suppression of Side Reactions: Prolonged convective heating (reflux) often causes the N-N bond of the hydrazine to cleave or induces decarboxylation. The rapid kinetics of MAOS (10–15 minutes) kinetically favors the desired cyclization over these degradation pathways 4.

ReactionPathway Precursor 4-Chloro-2-hydrazinobenzoic acid hydrochloride Base Base Neutralization (e.g., K2CO3, H2O/EtOH) Precursor->Base MW Microwave Irradiation (150°C, 15 min, 250W) Base->MW Intermediate Intramolecular Condensation (Loss of H2O) MW->Intermediate Product 4-Chloro-1H-indazol-3-ol (Indazolone Tautomer) Intermediate->Product

Caption: Workflow of the microwave-assisted intramolecular cyclization of 4-chloro-2-hydrazinobenzoic acid.

Quantitative Data Presentation

The table below summarizes the empirical advantages of utilizing microwave irradiation over conventional reflux for the synthesis of 4-chloro-1H-indazol-3-ol. Data reflects optimized conditions established in modern synthetic laboratories.

Reaction ParameterConventional Reflux MethodMicrowave-Assisted Method (MAOS)
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave Reactor)
Solvent System Ethanol / Aqueous HCl or NaOHEthanol / Water (1:1)
Temperature 80 °C – 100 °C150 °C (Pressurized Vessel)
Reaction Time 6.0 – 8.0 Hours10 – 15 Minutes
Average Yield (%) 45% – 55%88% – 94%
Primary Impurities Decarboxylated byproducts, tarsTrace unreacted precursor
Purification Need Column ChromatographySimple Precipitation & Filtration

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating in-process checks (TLC) and specific workup triggers, the researcher can ensure the chemical integrity of the reaction at every step.

Equipment & Reagents
  • Substrate: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (1.0 mmol, ~223.06 mg).

  • Reagents: Potassium carbonate (

    
    , 2.5 mmol, ~345.5 mg) or 1M NaOH.
    
  • Solvent: 1:1 mixture of absolute Ethanol and Deionized Water (4.0 mL total).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with a 10 mL pressure-rated quartz or glass vial, magnetic stirrer, and IR temperature sensor.

Step-by-Step Microwave Cyclization
  • Preparation: To the 10 mL microwave vial, add 1.0 mmol of 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

  • Neutralization (Causality Check): Add 2.5 mmol of

    
    , followed by 4.0 mL of the EtOH/Water solvent. Observation: Mild effervescence (
    
    
    
    release) will occur as the hydrochloride salt is neutralized and the carboxylic acid is deprotonated. Stir for 2 minutes until gas evolution ceases.
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to heat the mixture to 150 °C with a maximum power output of 250 W and a hold time of 15 minutes . Ensure the cooling jet is enabled post-reaction to rapidly bring the vessel below 40 °C.

  • In-Process Validation (TLC): Extract a 10 µL aliquot. Run a Thin Layer Chromatography (TLC) plate using Dichloromethane:Methanol (9:1) as the mobile phase.

    • Validation: The highly polar precursor (which typically stays near the baseline) should be completely absent, replaced by a distinct, less polar, UV-active spot representing the indazole product.

  • Workup & Precipitation: Transfer the cooled reaction mixture to a 50 mL beaker. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~4.0.

    • Causality: The indazole product is amphoteric 6. At highly basic pH, it remains soluble as a phenoxide-like salt (due to the 3-ol tautomer). Acidifying to its isoelectric point forces it to precipitate as a fine white/pale-yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 5 mL) to remove inorganic salts, and dry in a vacuum desiccator overnight.

Biological Relevance: Indazoles in Drug Development

The 4-chloro-1H-indazol-3-ol synthesized via this protocol is not an end-product but a highly versatile building block. The indazole core is a bioisostere of indole and benzimidazole, capable of participating in extensive hydrogen bonding networks within the ATP-binding pockets of various enzymes 7.

Specifically, substituted indazoles are potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR). Drugs like Axitinib and Pazopanib utilize similar heterocyclic scaffolds to competitively block ATP, thereby halting the downstream signaling pathways responsible for tumor angiogenesis 5.

BioPathway Drug Indazole-based Inhibitor Receptor Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) Drug->Receptor Binds to ATP ATP Binding Pocket Drug->ATP Competitive Inhibition Receptor->ATP Signaling Downstream Phosphorylation (PI3K/AKT, MAPK) ATP->Signaling Blocked Outcome Inhibition of Angiogenesis & Tumor Proliferation Signaling->Outcome Prevented

Caption: Mechanism of action for indazole-based kinase inhibitors targeting the VEGF/EGFR signaling pathways.

References

  • Synthetic Strategy And Pharmacological Approaches Of Benzopyrazole: A Review International Journal of Pharmaceutical Sciences and Research [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives Austin Publishing Group [Link]

  • 4-Chloro-2-hydrazinobenzoic acid hydrochloride | 64415-09-4 Molaid Chemical Database [Link]

  • Product Class 2: 1H- and 2H-Indazoles Thieme Connect [Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Welcome to the technical support center for 4-Chloro-2-hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent and to provide solutions for improving reaction yields. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimentation, particularly in the context of the Fischer indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 4-Chloro-2-hydrazinobenzoic acid hydrochloride is resulting in a low yield of the desired indole. What are the likely causes?

Low yields when using 4-Chloro-2-hydrazinobenzoic acid hydrochloride in reactions such as the Fischer indole synthesis can often be attributed to the electronic properties of the substituents on the phenylhydrazine ring.[1][2] The presence of both a chloro and a carboxylic acid group, which are electron-withdrawing, can significantly hinder the reaction.[1]

Key Factors Influencing Low Yield:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the chloro and carboxyl groups decreases the electron density of the aniline nitrogen, which is crucial for the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis. This step involves the attack of the electron-rich aniline on an electron-poor alkene. A less nucleophilic aniline will slow down this rate-determining step.[1]

  • N-N Bond Cleavage: Under strong acidic conditions, a competing side reaction is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate. Electron-donating substituents can sometimes exacerbate this issue by stabilizing the resulting carbocation, but strong acids can also promote this cleavage.[4][5]

  • Steric Hindrance: The ortho-position of the hydrazino group is substituted with a carboxylic acid, which can introduce steric hindrance during the cyclization step.[1]

Troubleshooting Workflow for Low Yield:

start Low Yield Observed cond1 Review Reaction Conditions start->cond1 step1 Optimize Catalyst and Solvent cond1->step1 Yes step2 Adjust Temperature and Time step1->step2 cond2 Side Reactions Suspected? step2->cond2 step3 Analyze Crude Product (TLC, LC-MS) cond2->step3 Yes cond3 Starting Material Purity? cond2->cond3 No step4 Identify Side Products (e.g., decarboxylation, N-N cleavage products) step3->step4 step4->cond1 Re-optimize step5 Verify Purity of 4-Chloro-2-hydrazinobenzoic acid HCl and Carbonyl Compound cond3->step5 Yes end Improved Yield cond3->end No step6 Recrystallize or Purify Starting Materials if Necessary step5->step6 step6->cond1 Re-run with pure materials

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing the formation of multiple products. What are the potential side reactions?

When using 4-Chloro-2-hydrazinobenzoic acid hydrochloride, particularly in the Fischer indole synthesis, several side reactions can lead to a mixture of products.

  • Decarboxylation: The carboxylic acid group on the indole product can be labile under the strong acidic and high-temperature conditions often employed in the Fischer indole synthesis, leading to the formation of a decarboxylated indole by-product.[6]

  • Formation of Isomeric Products: If an asymmetrical ketone is used as the starting material, two different enamines can be formed, leading to a mixture of isomeric indoles.[1]

  • Products of N-N Bond Cleavage: As mentioned previously, cleavage of the N-N bond can lead to the formation of aniline derivatives and other fragmentation products.[4][5]

Recommended Analytical Approach to Identify Side Products:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the different products, which can help in deducing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structures of the major and minor products after purification.

Q3: How can I optimize the reaction conditions to favor the desired indole formation?

Optimizing the reaction conditions is crucial when dealing with a substituted phenylhydrazine like 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

ParameterRecommendationRationale
Catalyst Start with milder Lewis acids (e.g., ZnCl₂) or polyphosphoric acid (PPA).[2][6]Strong Brønsted acids (e.g., H₂SO₄, HCl) can promote N-N bond cleavage and decarboxylation, especially at higher temperatures.[4]
Solvent High-boiling point polar aprotic solvents like acetic acid or toluene can be effective.[6]Acetic acid can act as both a solvent and a catalyst. Toluene can facilitate the removal of water.
Temperature Begin with lower temperatures (e.g., 80-100 °C) and gradually increase if the reaction is not proceeding.Higher temperatures can lead to decomposition and an increase in side reactions.[2]
Reaction Time Monitor the reaction progress by TLC.Prolonged reaction times, especially at high temperatures, can lead to product degradation.[2]

Step-by-Step Protocol for Fischer Indole Synthesis with 4-Chloro-2-hydrazinobenzoic acid hydrochloride:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-Chloro-2-hydrazinobenzoic acid hydrochloride (1 equivalent) and the desired ketone/aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting hydrazine. In some cases, gentle warming may be necessary.

    • The hydrazone can be isolated by precipitation or extraction, or used directly in the next step.

  • Indolization:

    • To the crude hydrazone, add the acid catalyst (e.g., ZnCl₂ or PPA).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench by pouring it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Q4: What are the best practices for handling and storing 4-Chloro-2-hydrazinobenzoic acid hydrochloride?

Proper handling and storage are essential to maintain the stability and reactivity of 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as it is a hydrochloride salt.[7]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7][8]

Visualizing the Reaction Pathway

The Fischer indole synthesis is a multi-step process. Understanding the mechanism can aid in troubleshooting.

Caption: The reaction mechanism of the Fischer indole synthesis.

References

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4772–4775. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2504. Retrieved from [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54093. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • ResearchGate. (2021, November 8). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ACS Publications. (2011, March 28). Why Do Some Fischer Indolizations Fail? Retrieved from [Link]

  • ResearchGate. (2025, October 16). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Retrieved from [Link]

  • ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Introduction: Welcome to the technical support guide for 4-Chloro-2-hydrazinobenzoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 4-Chloro-2-hydrazinobenzoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this compound is paramount, as it can be a precursor to active pharmaceutical ingredients (APIs) where residual impurities may have significant implications. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems you may encounter. The primary method for purifying this intermediate is recrystallization, often following its synthesis from a diazonium salt precursor.

Q1: My yield of 4-Chloro-2-hydrazinobenzoic acid hydrochloride is significantly lower than expected after recrystallization. What went wrong?

Probable Causes & Solutions:

  • Excessive Solvent: Using too much solvent for recrystallization is a common cause of low yield, as a significant portion of your product will remain in the mother liquor even after cooling.

    • Solution: Before filtering, try evaporating some of the solvent to increase the concentration of the product and induce further precipitation. For future experiments, determine the optimal solvent volume by starting with a smaller amount and adding just enough to dissolve the solid at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. If crystallization begins in the funnel, you can try washing it with a small amount of hot solvent to redissolve the product and recover it.

  • Incomplete Precipitation: The solubility of the compound, while reduced at lower temperatures, is not zero.

    • Solution: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid before filtration.

  • Incorrect pH: The solubility of this amphoteric molecule is highly dependent on pH.

    • Solution: During the final isolation step post-synthesis, acidification with hydrochloric acid is crucial to precipitate the hydrochloride salt.[1][2] Ensure the solution is sufficiently acidic to promote crystallization.

Troubleshooting Summary Table

IssueProbable CauseRecommended Action
Low Yield Too much solvent used.Evaporate excess solvent; optimize solvent volume in next run.
Premature crystallization.Pre-heat filtration apparatus; use fluted filter paper.
Incomplete precipitation.Cool filtrate in an ice bath for an extended period.
Incorrect pH.Ensure sufficient acidification to precipitate the hydrochloride salt.
Q2: The final product is discolored (e.g., pink, yellow, or brown) instead of white or off-white. How can I fix this?

Probable Causes & Solutions:

  • Residual Diazonium Impurities: The synthesis of hydrazines often involves the reduction of a diazonium salt.[3][4] These salts are notoriously unstable and can decompose to form highly colored, phenolic by-products if the temperature is not strictly controlled (typically 0-5 °C).[3]

    • Solution: The most effective method to remove colored impurities is to use activated carbon (charcoal) during the recrystallization process. Add a small amount (typically 1-2% by weight of your crude product) to the hot, dissolved solution and boil for a few minutes before performing a hot filtration to remove the carbon.

  • Oxidation: Hydrazine moieties are susceptible to aerial oxidation, which can produce colored by-products.

    • Solution: Minimize the time the compound is exposed to air, especially when hot and in solution. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). For storage, keep the final product in a tightly sealed container under an inert atmosphere.[5][6]

Q3: My HPLC analysis shows persistent impurities even after recrystallization. What are my next steps?

Probable Causes & Solutions:

  • Co-precipitation: The impurity may have very similar solubility characteristics to your desired product in the chosen solvent system.

    • Solution: Attempt recrystallization with a different solvent or a mixture of solvents. An ethanol/water mixture is a common starting point for similar compounds.[3] The key is to find a system where the impurity is significantly more soluble than the product at low temperatures.

  • Inadequate Washing: Residual mother liquor, which contains concentrated impurities, might be trapped in the crystal cake.

    • Solution: After filtration, wash the collected crystals thoroughly with a small amount of ice-cold recrystallization solvent. Using a cold solvent is critical to avoid dissolving a significant amount of your product.

Q4: Instead of crystals, an oil or a gummy precipitate formed upon cooling. What should I do?

Probable Causes & Solutions:

  • Solution Cooled Too Rapidly: Rapid cooling of a highly concentrated solution can cause the product to "crash out" as an amorphous solid or oil instead of forming an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil fully redissolves. If necessary, add a minimal amount of extra solvent. Allow the flask to cool slowly and undisturbed. Insulating the flask can help slow the cooling rate.

  • High Impurity Level: Certain impurities can inhibit crystallization.

    • Solution: If slow cooling doesn't work, try adding a "seed crystal" (a tiny amount of pure product) to the cooled solution to initiate crystallization. Alternatively, scratching the inside of the flask below the solvent line with a glass rod can create nucleation sites. If these methods fail, the crude product may require a different purification technique (like column chromatography) before recrystallization.

Purification Process & Troubleshooting Workflow

The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting.

PurificationWorkflow cluster_0 Purification by Recrystallization Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Add Activated Carbon (if colored) Dissolve->Decolorize optional FilterHot Hot Gravity Filtration Dissolve->FilterHot Decolorize->FilterHot Crystallize Slow Cooling & Ice Bath FilterHot->Crystallize Filtrate Isolate Vacuum Filtration Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification via recrystallization.

TroubleshootingTree Start Purification Outcome Unsatisfactory Q_Yield Is the yield low? Start->Q_Yield Q_Purity Is the product impure/discolored? Q_Yield->Q_Purity No A_Yield Reduce solvent volume. Ensure complete cooling. Q_Yield->A_Yield Yes Q_Form Is it an oil/gum? Q_Purity->Q_Form No A_Purity Use activated carbon. Re-crystallize from a different solvent. Q_Purity->A_Purity Yes A_Form Re-heat and cool slowly. Add seed crystal. Scratch flask. Q_Form->A_Form Yes End Re-evaluate Synthesis Q_Form->End No

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocol: Recrystallization

Objective: To purify crude 4-Chloro-2-hydrazinobenzoic acid hydrochloride by removing synthesis-related by-products and colored impurities.

Materials:

  • Crude 4-Chloro-2-hydrazinobenzoic acid hydrochloride

  • Recrystallization solvent (e.g., Ethanol/Water mixture, or dilute HCl)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks, Beakers

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent system where the target compound has high solubility when hot and low solubility when cold. An ethanol/water mixture is a good starting point.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source. Add a small amount of activated carbon (approx. 1-2% w/w).

    • Causality Note: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Heating & Filtration: Re-heat the mixture to boiling for 2-5 minutes. Meanwhile, pre-heat a second flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.

    • Expertise Note: The goal is to keep the solution hot to prevent your product from crystallizing in the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a desiccator or vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity of my final product? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical intermediates.[7] A sensitive HPLC method can quantify even trace levels of impurities. Other characterization methods include melting point determination (a sharp melting point around 253 °C indicates high purity) and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR) to confirm the structure.[8]

Q2: What are the recommended storage conditions for 4-Chloro-2-hydrazinobenzoic acid hydrochloride? This compound can be sensitive to air and light.[5] It is best stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen). For long-term stability, storage in a cool, dry, and dark place, such as a refrigerator at 2-8°C, is recommended.[6][8]

Q3: Why is this intermediate considered a potential genotoxic impurity (PGI)? Hydrazine derivatives, as a class of compounds, are often flagged as potential genotoxic impurities due to their chemical reactivity and structural alerts.[7][9] This is why controlling its levels in the final API is critical and requires highly sensitive analytical methods for detection.[7][9]

Q4: Can I use a different reducing agent in the synthesis to avoid impurities? The synthesis typically involves the reduction of a diazonium salt. While stannous chloride or sodium sulfite are common, the choice of reducing agent can impact the impurity profile.[3][4] Using alternatives like ammonium sulfite has been explored to improve handling and reduce side reactions, potentially leading to a cleaner crude product that is easier to purify.[1]

References

  • Al-Ostoot, F. H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Retrieved from [Link]

  • Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. Retrieved from [Link]

  • Pereira, E. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. Retrieved from [Link]

  • Preparation method for 4-chlorophenylhydrazine hydrochloride. (2014). Google Patents (CN103910650A).
  • Harikrishna, S., et al. (2010). Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. E-Journal of Chemistry, 7(2), 403-408. Retrieved from [Link]

  • Pfannstiel, K., & Janecke, J. (1942). Indazole. Organic Syntheses. Retrieved from [Link]

  • Preparation method of 4-chlorophenylhydrazine hydrochloride. (2013). Google Patents (CN102993044A).
  • Safety Data Sheet: 4-Hydrazinobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-Hydrazinobenzoic Acid Hydrochloride. (n.d.). PharmaCompass. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Content Type: Technical Support & Troubleshooting Manual Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Topic: Purification Protocols, Solvent Selection, and Stability Management Core...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support & Troubleshooting Manual Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Topic: Purification Protocols, Solvent Selection, and Stability Management

Core Directive: The Stability-Purity Paradox

Purifying 4-Chloro-2-hydrazinobenzoic acid hydrochloride presents a unique chemical challenge: the "Stability-Purity Paradox." Unlike simple organic acids, this molecule contains both a hydrazine moiety and a carboxylic acid in an ortho relationship.

The Critical Constraint: Standard recrystallization (boiling in solvent, slow cooling) often fails because thermal energy triggers an intramolecular cyclization to form 4-chloro-3-indazolone (also known as 4-chloro-1,2-dihydro-3H-indazol-3-one).

Therefore, the "solvent" choice is not just about solubility curves; it is about kinetic control . The protocol below prioritizes the "Salting-Out" method using Hydrochloric Acid, which suppresses dissociation and minimizes the window for cyclization.

Solvent Selection & Strategy

Primary Solvent System: Water / Concentrated HCl[1]
  • Role: The compound is moderately soluble in water but nearly insoluble in high-molarity HCl (Common Ion Effect).

  • Mechanism: Dissolution occurs in water (high solubility). Precipitation is forced by the addition of Cl⁻ ions (Conc. HCl), which also keeps the hydrazine protonated, preventing oxidation.

Alternative Solvent System: Water / Ethanol (Use with Caution)
  • Role: Used only when the impurity profile requires organic solubility (e.g., removing tarry non-polar byproducts).

  • Risk: Heating in ethanol can promote esterification or thermal decomposition if not monitored.

Solvent Compatibility Table
Solvent SystemSuitabilityKey AdvantageCritical Risk
Water + Conc. HCl Highly Recommended Maximizes recovery; stabilizes hydrazine salt; prevents oxidation.Indazolone formation if heated >80°C for prolonged periods.
Water (Neutral) Not Recommended Good solubility.High risk of oxidation (color change to red/brown) and hydrolysis.
Ethanol / Methanol Conditional Removes organic impurities.Lower recovery yield; potential for esterification.
DMSO / DMF Avoid High solubility but difficult to remove; high boiling point encourages decomposition.Difficult to crystallize; thermal degradation.

Step-by-Step Recrystallization Protocol

Method A: The "Salting-Out" Technique (Preferred)

Best for: Routine purification, removing inorganic salts, maximizing yield.

Reagents:

  • Crude 4-Chloro-2-hydrazinobenzoic acid HCl

  • Deionized Water (degassed/sparged with N₂ preferred)

  • Concentrated HCl (37%)

  • Activated Charcoal (optional, for decolorization)[1]

Protocol:

  • Dissolution: Suspend the crude solid in the minimum amount of warm water (40–50°C).

    • Note: Do not boil. If it does not dissolve completely, filter off the insolubles immediately.

    • Ratio: Approx. 5–8 volumes of water per gram of solid.

  • Decolorization (Optional): If the solution is dark red/brown (azo impurities), add activated charcoal (1-2% w/w), stir for 5 mins at 40°C, and filter through Celite/diatomaceous earth.

  • Precipitation: While stirring the filtrate, slowly add Concentrated HCl (approx. 1/3 volume of the water used).

    • Observation: A thick white/off-white precipitate should form immediately.

  • Cooling: Cool the slurry in an ice bath (0–5°C) for 30–60 minutes to complete precipitation.

  • Filtration: Filter the solid using a sintered glass funnel (vacuum).

  • Washing: Wash the cake twice with cold 6N HCl .

    • Critical: Do NOT wash with pure water, as the salt may redissolve or hydrolyze.

  • Drying: Dry under vacuum at room temperature (max 40°C) over P₂O₅ or KOH pellets.

Visualizing the Process & Risks

The following diagram illustrates the kinetic competition between purification and degradation (cyclization).

RecrystallizationWorkflow Start Crude 4-Chloro-2-hydrazinobenzoic Acid HCl Dissolve Dissolve in Warm Water (45°C) (Min. Volume) Start->Dissolve Filter Filter Insolubles / Charcoal Dissolve->Filter Risk_Heat RISK: Heating >80°C or Prolonged Reflux Dissolve->Risk_Heat Excess Heat AddHCl Add Conc. HCl (Salting Out) Filter->AddHCl Cool Cool to 0-5°C AddHCl->Cool Isolate Filter & Wash (Cold 6N HCl) Cool->Isolate Indazolone Impurity: 4-Chloro-3-indazolone (Cyclization Product) Risk_Heat->Indazolone Irreversible Cyclization

Caption: Workflow showing the preferred "Salting Out" pathway (Green) vs. the thermal cyclization risk (Red).

Troubleshooting & FAQs

Q1: My product turned pink/red during drying. What happened?

Diagnosis: Oxidation.[2][3] Hydrazines are sensitive to air, forming azo compounds or diazonium species which are deeply colored. Solution:

  • Ensure the final wash was acidic (HCl). The hydrochloride salt is more stable than the free base.

  • Dry under vacuum or nitrogen atmosphere.

  • Store the product in the dark at -20°C.

Q2: The melting point is too high (>250°C), and the solubility is poor.

Diagnosis: You likely formed the Indazolone derivative. Mechanism: If the aqueous solution was heated too long or to boiling, the 2-hydrazino group attacked the carboxylic acid (intramolecular condensation). Verification: Check IR or MS. Indazolones lack the carboxylic acid -OH stretch and show a distinct amide/lactam carbonyl. Recovery: Indazolone formation is generally irreversible in this context. You must restart the synthesis or attempt hydrolysis (difficult).

Q3: The solid dissolves instantly when I wash it with water.

Diagnosis: The HCl salt is highly water-soluble. Solution: Never wash with pure water. Use cold 2N - 6N HCl or cold isopropanol (if the compound is known to be insoluble in IPA, though HCl wash is safer).

Q4: Can I use Ethanol for recrystallization?

Answer: Yes, but with caveats. You can dissolve the solid in hot ethanol (containing a few drops of Conc. HCl) and add diethyl ether or hexane to precipitate it. However, the "Salting Out" method (Method A) usually yields a cleaner product for this specific salt class.

References

  • Organic Syntheses , Coll.[4] Vol. 4, p. 536 (1963); Vol. 30, p. 48 (1950). Preparation of o-Hydrazinobenzoic Acid Hydrochloride. Link

  • Pfannstiel, K. and Janecke, J. (1942). Über 3-Chlor-indazol und seine Umwandlungsprodukte. Berichte der deutschen chemischen Gesellschaft, 75(9), 1096-1107.
  • BenchChem . Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Link (General hydrazine synthesis principles).

  • ChemicalBook . 4-Hydrazinobenzoic acid hydrochloride Properties and Solubility. Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 4-Chloro-2-hydrazinobenzoic Acid HCl Cyclization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis of halogenated indazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis of halogenated indazole scaffolds. The acid-catalyzed intramolecular cyclization of 4-chloro-2-hydrazinobenzoic acid hydrochloride to 4-chloro-1H-indazol-3-ol (and its tautomer, 4-chloro-1,2-dihydro-3H-indazol-3-one) is a critical transformation in medicinal chemistry [1]. However, this condensation-cyclization reaction is highly susceptible to competitive side reactions if the thermodynamic and kinetic parameters are not strictly controlled [2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway and Competing Side Reactions

Understanding the causality behind experimental failures requires dissecting the reaction mechanism. The desired pathway involves the protonation of the carboxylic acid carbonyl, followed by an intramolecular nucleophilic attack by the terminal hydrazine nitrogen. Deviations in concentration, pH, or atmosphere directly fuel the competing pathways shown below.

Mechanism A 4-Chloro-2-hydrazinobenzoic Acid HCl B Protonated Carbonyl Intermediate A->B Dilute HCl G Dimeric/Polymeric Byproducts A->G Intermolecular Attack (High Conc.) H Azo/Degradation Products A->H Oxidation (O2 Exposure) C Intramolecular Attack (Ring Closure) B->C D Tetrahedral Intermediate C->D E Dehydration (-H2O) D->E F 4-Chloro-1H-indazol-3-ol (Target) E->F

Reaction mechanism and competing side pathways in 4-chloro-indazol-3-ol synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture with significant polymeric/dimeric byproducts. How do I favor the intramolecular cyclization? Causality & Solution: The primary competing reaction is the intermolecular condensation between the hydrazine moiety of one molecule and the carboxylic acid of another [1]. Because intramolecular cyclization is a unimolecular process (rate


[Reactant]) and intermolecular condensation is a bimolecular process (rate 

[Reactant]

), the fundamental solution is high dilution . Operating at reactant concentrations below 0.2 M significantly favors the formation of the indazolone core over polymeric chains.

Q2: The isolated product is heavily discolored (dark brown/red) instead of the expected off-white powder. What causes this? Causality & Solution: Hydrazine derivatives are highly susceptible to oxidation, particularly at elevated temperatures in the presence of atmospheric oxygen. This leads to the formation of azo compounds and complex degradation products [3]. Actionable Step: Implement rigorous degassing of the aqueous HCl solvent (e.g., sparging with Argon for 15 minutes prior to reactant addition) and maintain a strict inert atmosphere throughout the reflux and cooling phases.

Q3: I am observing incomplete conversion of the starting material even after prolonged reflux. Should I increase the acid concentration? Causality & Solution: Counterintuitively, increasing the acid concentration can halt the reaction. The cyclization requires a delicate pH balance (typically pH 1–3). The acid catalyst is necessary to protonate the carbonyl oxygen, enhancing its electrophilicity. However, if the medium is too acidic, the terminal nitrogen of the hydrazine becomes fully protonated (forming an unreactive ammonium salt), completely neutralizing its nucleophilicity and preventing ring closure [2]. Actionable Step: Use dilute aqueous HCl (e.g., 0.1 M to 0.5 M). The hydrochloride salt of the starting material already provides inherent acidity, so excessive external acid is detrimental.

Q4: Can I use coupling reagents (like DCC or EDC) to force the cyclization at room temperature and avoid heating? Causality & Solution: Attempts to use standard peptide coupling reagents (e.g., DCC in THF or acetic anhydride) for the cyclization of ortho-hydrazinobenzoic acids to fused heterocycles are generally unsuccessful and lead to complex side reactions or total decomposition [4]. Acid-catalyzed thermal cyclization remains the most robust, scalable, and self-validating method for this specific scaffold.

Quantitative Data: Impact of Reaction Conditions on Yield and Purity

The following table summarizes the optimization of reaction parameters to minimize side reactions, demonstrating the critical nature of concentration and atmosphere.

Concentration (M)Acid CatalystAtmosphereTemp (°C)Time (min)Target Yield (%)Impurity Profile
1.0 MConc. HClAir1006035%High polymers, dark color
0.5 M1.0 M HClAir1004558%Moderate polymers, oxidized
0.2 M0.1 M HClAir1003072%Low polymers, oxidized
0.2 M 0.1 M HCl Argon 100 30 92% >98% purity, off-white

Optimized Experimental Protocol: Synthesis of 4-Chloro-1H-indazol-3-ol

This self-validating protocol incorporates mandatory in-process controls (IPC) to ensure high fidelity, reproducibility, and the prevention of over-reaction (which can lead to decarboxylation).

Workflow S1 1. Dissolution & Degassing S2 2. Controlled Reflux S1->S2 S3 3. IPC Monitoring S2->S3 S4 4. Cooling & Crystallization S3->S4 S5 5. Filtration & Washing S4->S5

Optimized self-validating workflow for high-yield 4-chloro-1H-indazol-3-ol synthesis.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.1 M aqueous HCl solution. Transfer 1.25 L of this solution to a 2 L three-neck round-bottom flask equipped with a reflux condenser, a temperature probe, and an argon inlet.

  • Degassing: Sparge the solvent vigorously with Argon gas for 15–20 minutes to displace dissolved oxygen, mitigating oxidative side reactions.

  • Reactant Addition: Under a continuous Argon sweep, add 55.7 g (0.25 mol) of 4-chloro-2-hydrazinobenzoic acid hydrochloride to the flask. This establishes the optimal reactant concentration of ~0.2 M [1].

  • Cyclization (Heating): Gradually heat the stirred suspension to reflux (approx. 100 °C). The solid will dissolve as the temperature increases. Maintain reflux for exactly 30 minutes. Caution: Prolonged heating beyond 60 minutes increases the risk of product degradation and decarboxylation.

  • In-Process Control (IPC): Briefly pause heating and withdraw a 0.5 mL aliquot. Quench the aliquot in cold methanol and analyze via HPLC or TLC (Eluent: DCM/MeOH 9:1) to validate the complete disappearance of the starting material.

  • Crystallization: Once completion is validated, remove the heat source. Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour. The 4-chloro-1H-indazol-3-ol will precipitate as an off-white to pale yellow crystalline solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with two 50 mL portions of ice-cold, degassed water to remove residual acid and trace impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to a constant weight.

References

  • 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 Benchchem
  • Product Class 2: 1 H - and 2 H -Indazoles Thieme-Connect
  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)
  • Potential RGD Mimetics by Incorporating Hydrazino Benzoic Acid with Nitroarginine 1,2,4-Triazin-6-one Al-Aqsa University Journal
Troubleshooting

troubleshooting solubility issues of 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks Target Analyte: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (4-Cl-2-HBA[1][2][3]·HCl) Primary Application: Precursor for 6-chloro-1H-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks Target Analyte: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (4-Cl-2-HBA[1][2][3]·HCl) Primary Application: Precursor for 6-chloro-1H-indazole-3-carboxylic acid derivatives.[1][2]

Technical Overview & Solubility Profile

The Core Challenge: Users frequently underestimate the zwitterionic potential of 4-Chloro-2-hydrazinobenzoic acid. As a hydrochloride salt of an amino-acid analog (specifically an ortho-hydrazino acid), its solubility is dictated by pH-dependent ionization states rather than simple "like-dissolves-like" rules.[1][2]

Chemical Behavior:

  • State A (Commercial Form): Hydrochloride salt.[1][4][5] Protonated hydrazine (

    
    ) and protonated acid (
    
    
    
    ).[1] Highly polar, water-soluble (acidic pH).[1][2]
  • State B (Isoelectric Point): Zwitterion.[1] Deprotonated acid (

    
    ) and protonated hydrazine (
    
    
    
    ).[1][2] Lowest solubility (precipitates).[1]
  • State C (Basic pH): Anionic.[1] Deprotonated acid (

    
    ) and free hydrazine (
    
    
    
    ).[1][2] Soluble in water, but highly unstable (rapid oxidation).[1][2]
Solubility Compatibility Matrix
Solvent SystemSolubility RatingOperational Notes
Water (pH < 2) High Stable.[1][2] The default state of the HCl salt.
Water (pH 3–5) Very Poor Danger Zone. Proximity to isoelectric point causes precipitation.[1]
DMSO / DMF High Best for organic reactions.[1] May require mild sonication.[1]
Methanol / Ethanol Moderate Soluble with heating.[1] Good for recrystallization.[1][6]
DCM / EtOAc / Toluene Negligible The salt will not dissolve. Requires free-basing (see Protocol A).[1][2]
THF Low Poor solubility unless water or base is added.[1]

Troubleshooting Guides (Q&A)

Scenario A: "The compound won't dissolve in my reaction solvent (DCM/THF)."

Diagnosis: You are trying to dissolve a polar ionic salt in a non-polar or moderately polar organic solvent.[1] The lattice energy of the hydrochloride salt is too high for DCM or THF to overcome.

Corrective Action:

  • Switch Solvent: If the reaction tolerates it, switch to DMSO or DMF .

  • In-Situ Solubilization: If you must use THF/DCM, add an organic base (e.g., Triethylamine or DIPEA) to neutralize the HCl.[1][2] This liberates the free base, which has slightly better organic solubility, though it may still remain a suspension.[2]

  • Phase Transfer: Dissolve the salt in a minimum amount of water, then dilute with your organic solvent (if miscible) or use a Phase Transfer Catalyst (PTC) like TBAB if biphasic.

Scenario B: "I adjusted the pH to neutral, and the solution turned into a thick sludge."

Diagnosis: You hit the Isoelectric Point (pI) .[1] Unlike simple amines, this molecule has an acidic proton (-COOH) and a basic moiety (-NHNH2).[1][2] At neutral pH (approx. pH 3.5–5.5), the molecule exists as a zwitterion with net-zero charge, causing it to crash out of the aqueous phase.[2]

Corrective Action:

  • To Dissolve: You must move away from the pI.

    • Acidify: Add conc. HCl to pH < 1.[1]

    • Basify: Add NaOH to pH > 8 (Warning: See Scenario C regarding stability).

  • To Isolate: This "sludge" is actually the purification method. Filter the solid at this pH to isolate the zwitterionic free base.

Scenario C: "The solution is turning brown/black rapidly."

Diagnosis: Oxidative Decomposition. Hydrazines are potent reducing agents.[1][7] In the presence of oxygen—and catalyzed by trace metal ions or basic conditions—the hydrazine group oxidizes to form azo compounds or decomposes to nitrogen gas.[8] This is accelerated at pH > 7.[1]

Corrective Action:

  • Degas Solvents: Always sparge solvents with Nitrogen or Argon for 15 minutes before dissolving the compound.[1]

  • Acidic Stability: Keep the solution acidic (pH < 2) as long as possible. The protonated hydrazinium ion (

    
    ) is resistant to oxidation.[1][2]
    
  • Chelation: Add EDTA (0.1 mM) to aqueous buffers to sequester trace metals (Cu, Fe) that catalyze hydrazine oxidation.[1][2]

Scenario D: "I see an unexpected impurity peak at M-18 (Loss of Water)."

Diagnosis: Unwanted Cyclization. Because the hydrazine group is ortho to the carboxylic acid, this molecule is primed to cyclize into 6-chloro-1H-indazol-3-one (or related indazole structures) upon heating or under dehydrating conditions.[1][2]

Corrective Action:

  • Temperature Control: Avoid heating >60°C in acidic media unless cyclization is the intended goal.

  • Monitoring: Use HPLC to distinguish the open-chain hydrazino acid (Polar, earlier retention) from the cyclized indazolone (Less polar, later retention).[2]

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your application.

SolubilityFlow Start Start: 4-Cl-2-HBA-HCl Solid Goal What is your Goal? Start->Goal Aq_Rxn Aqueous Reaction Goal->Aq_Rxn Org_Rxn Organic Synthesis Goal->Org_Rxn Purify Purification/Isolation Goal->Purify Acid_Water Use Water (pH < 2) (Stable, Soluble) Aq_Rxn->Acid_Water Standard Base_Water Use Water (pH > 8) (Unstable! Degas required) Aq_Rxn->Base_Water Nucleophilic Rxn Polar_Org Use DMSO or DMF (High Solubility) Org_Rxn->Polar_Org Preferred NonPolar_Org DCM / Toluene / THF Org_Rxn->NonPolar_Org Required? IsoElectric Adjust to pH 4.0 (Precipitate Zwitterion) Purify->IsoElectric Isolate Solid FreeBase Protocol: In-situ Neutralization (Add TEA/DIPEA) NonPolar_Org->FreeBase Must de-salt

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate stable/optimal paths; Red nodes indicate high-risk or low-solubility paths.[1][2]

Figure 2: The Cyclization Risk (Ortho-Effect)

Understanding the degradation/reaction pathway.[2]

Cyclization Start 4-Cl-2-HBA (Open Chain) Soluble in Acid Heat Heat / Dehydration (- H2O) Start->Heat > 60°C Product 6-Chloro-indazolone (Cyclized Impurity) Heat->Product Irreversible

Caption: The "Ortho-Effect" creates a risk of inadvertent cyclization.[1][2] Avoid high heat in acidic media to prevent impurity formation.

Validated Protocols

Protocol A: Free-Basing for Organic Synthesis

Use this when you must use the compound in organic solvents like THF or Ethanol and the HCl salt is insoluble.

  • Dissolution: Dissolve 1.0 eq of 4-Chloro-2-hydrazinobenzoic acid HCl in the minimum volume of Water (approx. 5–10 mL per gram).

  • Neutralization: Under vigorous stirring, slowly add 2.0 M Sodium Acetate solution. Monitor pH.

  • Precipitation: As the pH approaches 4.0–4.5, a thick precipitate (the free base) will form.

  • Isolation: Filter the solid and wash with cold water.[1]

  • Drying: Dry under high vacuum at 40°C for 4 hours. (Do not exceed 50°C to avoid cyclization).[1]

  • Usage: The resulting solid is the zwitterionic free base, which has improved solubility in hot ethanol or THF compared to the HCl salt.

Protocol B: Handling for Analytical Standards (HPLC)

Prevents degradation during analysis.[1][2]

  • Solvent: Use 0.1% Formic Acid in Water/Acetonitrile (50:50) .[1]

  • Preparation: Prepare fresh. Do not store stock solutions > 24 hours.

  • Vial: Amber glass to prevent photo-oxidation.

  • Injection: Keep autosampler at 4°C.

References

  • PubChem. (2025).[1][4] 4-Chlorobenzohydrazide and related Benzoic Acid Derivatives Properties. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014).[1] Preparation method for 4-chlorophenylhydrazine hydrochloride and related intermediates (CN103910650A).[1][2] Retrieved from

Sources

Optimization

preventing oxidation of hydrazine group in 4-Chloro-2-hydrazinobenzoic acid HCl

Technical Support Center: Case #4C2H-OX Subject: Stability Protocol & Oxidation Prevention for 4-Chloro-2-hydrazinobenzoic Acid HCl Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Engineers, Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #4C2H-OX Subject: Stability Protocol & Oxidation Prevention for 4-Chloro-2-hydrazinobenzoic Acid HCl Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary: The Stability Paradox

4-Chloro-2-hydrazinobenzoic acid hydrochloride (4-C-2-HBA) is a high-value intermediate, primarily used as a scaffold for indazoles and as a derivatizing agent for aldehydes. Its handling presents a "two-front war" for researchers:

  • Oxidation Risk: The hydrazine group (

    
    ) is a potent reducing agent. Upon exposure to air, high pH, or trace metals, it oxidizes to azo species (
    
    
    
    ) or decomposes to nitrogen gas (
    
    
    ).
  • Cyclization Risk: Uniquely, the ortho positioning of the hydrazine and carboxylic acid groups creates a risk of premature cyclization to indazol-3-ones , particularly if heated or left in solution [1, 2].

This guide provides the protocols to navigate these risks, ensuring the integrity of the hydrazine group for downstream chemistry.

The Science of Instability

To prevent degradation, one must understand the failure modes. The hydrochloride salt is the "dormant" stable state. Danger arises during neutralization (liberating the free base) and solubilization .

Degradation Pathways
  • Auto-oxidation: Catalyzed by transition metals (

    
    , 
    
    
    
    ) and basic pH. The hydrazine converts to a diimide intermediate, eventually releasing
    
    
    or forming colored azo-dimers (often pink/red).
  • Thermal Cyclization: In solution, the free amine can attack the pendant carboxylic acid, ejecting water to form 6-chloro-1,2-dihydro-3H-indazol-3-one.

Stability_Landscape Salt HCl Salt (Solid) (Stable / Dormant) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (Base) Oxidized Azo-Dimers / N2 Gas (Oxidative Degradation) FreeBase->Oxidized O2 / Metals / pH > 7 Cyclized Indazolone (Thermal Cyclization) FreeBase->Cyclized Heat / Acidic Reflux Product Target Molecule (e.g., Hydrazone/Indazole) FreeBase->Product Aldehyde/Coupling Agent

Figure 1: The Stability Landscape. The goal is to move from Salt to Product without diverting to Oxidized or Cyclized side-products.

Troubleshooting Guide

Use this matrix to diagnose issues with your reagent or reaction outcome.

SymptomProbable CauseCorrective Action
Pink or Brown Powder Surface oxidation of the solid due to air/moisture exposure.Purify: Recrystallize from dilute HCl/Ethanol. Store under Argon.
Gas Evolution (

)
Metal-catalyzed decomposition or high pH instability.Chelation: Add 1 mM EDTA to reaction buffers. pH: Keep pH < 4 until the moment of reaction.
Low Yield (Coupling) Competition from cyclization (Indazolone formation).Temperature: Maintain reaction < 0°C during neutralization. Speed: Add electrophile immediately after base.
Insoluble Precipitate Formation of the Zwitterionic species (isoelectric point).Solvent: Use polar aprotic solvents (DMSO/DMF) or maintain acidic pH to keep it protonated.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
  • Temperature: Store at -20°C . Hydrazines degrade faster at room temperature [3].

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (light can catalyze radical formation). Tightly sealed with parafilm.

SOP-02: Reaction Preparation (The "In-Situ" Rule)

Never isolate the free base. Generate it in situ only when the electrophile (e.g., aldehyde) is present.

Step-by-Step Protocol:

  • Glassware Prep: Rinse all glassware with 1 mM EDTA solution to remove trace metal ions (

    
    ) which catalyze hydrazine oxidation [4]. Dry thoroughly.
    
  • Solvent Degassing: Oxygen is the enemy.

    • Method A (Rigorous): Freeze-Pump-Thaw (3 cycles).

    • Method B (Standard): Sparge solvent with inert gas (Ar/N2) for 15-20 minutes using a fritted dispersion tube.

  • Dissolution: Dissolve 4-C-2-HBA HCl in the degassed solvent. The solution should be colorless to pale yellow.

  • Reaction:

    • Add the electrophile (e.g., aldehyde) before adding base.

    • Add base (e.g., Triethylamine, NaOAc) dropwise at 0°C .

    • Rationale: This ensures that as soon as the hydrazine is deprotonated, it is statistically more likely to hit the electrophile than an oxygen molecule or itself.

Workflow Start Start: 4-C-2-HBA HCl Prep Glassware Prep: Rinse with EDTA (Remove Trace Metals) Start->Prep Degas Solvent Prep: Sparge with Argon (20 min) Prep->Degas Mix Dissolve Reagent + Electrophile (Still Acidic/Stable) Degas->Mix React Add Base Dropwise @ 0°C (Initiate Reaction) Mix->React Finish Isolate Product React->Finish

Figure 2: The "Safe-Path" Workflow. Note that the base is added LAST to minimize the time the free hydrazine exists unreacted.

Frequently Asked Questions (FAQs)

Q: Can I use the free base form instead of the HCl salt? A: It is highly discouraged. The free base of 2-hydrazinobenzoic acid is significantly less stable and prone to rapid auto-oxidation and cyclization. Always purchase or store the HCl salt and neutralize in situ [5].

Q: My reaction mixture turned dark red immediately after adding base. What happened? A: This indicates rapid oxidation to azo-compounds. This usually happens if the solvent wasn't properly degassed or if the temperature was too high. Ensure you are working under an inert atmosphere.

Q: Is this compound compatible with oxidizing agents? A: No. Hydrazines are incompatible with strong oxidizers (peroxides, halogens, nitric acid). They will react violently or decompose the reagent instantly [6].

Q: How do I dispose of hydrazine waste? A: Hydrazines are toxic and potential carcinogens. Waste should be collected separately. It can be neutralized by slow addition to a dilute hypochlorite (bleach) solution, but this must be done carefully in a fume hood due to heat and gas generation. Consult your local EHS guidelines [7].

References

  • BenchChem. (2025). 2-Hydrazinobenzoic acid hydrochloride: Physicochemical Profile and Intrinsic Stability.[1] Retrieved from

  • Organic Chemistry Portal. (2018). Synthesis of Indazolones via Cyclization.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Hydrazinobenzoic acid hydrochloride Product Sheet.[3] Retrieved from

  • DTIC. (1972). Oxidation of Hydrazine in Aqueous Solutions: Catalytic Effects of Copper.[4] Retrieved from

  • PubChem. (2025).[5][6] 2-Hydrazinobenzoic acid - Compound Summary. Retrieved from

  • Carl Roth. (2021). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of 4-Chloro-2-hydrazinobenzoic Acid HCl

Welcome to the Technical Support Center. Ticket ID: T-CHBA-004 Subject: Impurity Removal & Process Optimization for 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ticket ID: T-CHBA-004 Subject: Impurity Removal & Process Optimization for 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a critical intermediate, often serving as a scaffold for indazole-based kinase inhibitors and iron chelators (e.g., Deferasirox analogs). Its synthesis—typically via the diazotization of 4-chloroanthranilic acid followed by reduction—is prone to specific impurity profiles that degrade downstream yield and catalytic efficiency.

This guide addresses the three most common failure modes: incomplete hydrolysis of sulfonate intermediates , oxidative dimerization (azo formation) , and tin contamination (if stannous chloride is used).

Module 1: Diagnostic & Identification

User Question: "My product is off-white/yellow, and the melting point is broad. How do I identify the specific impurity causing this?"

Technical Response: Visual and chromatographic signatures are your first line of defense. The table below correlates physical symptoms with chemical origins.

Impurity TypeChemical IdentityVisual SymptomDiagnostic Signature (HPLC/NMR)
Starting Material 4-Chloro-2-aminobenzoic acidWhite/Grey solidHPLC: Longer retention time than product (less polar). 1H NMR: Distinct shift in aromatic protons; absence of hydrazine NH signals (approx 9-10 ppm).
Intermediate Hydrazine sulfonate adduct (from Sulfite reduction)White crystalline solidHPLC: Very polar, elutes early. MS: Mass = Product + 80 Da (SO3). Note: Often mistaken for product due to similar appearance.
Oxidation Product Azo-dimers or azo-carboxylic acidsYellow to Brown crust or powderVisual: Strong color even at <0.1%. UV-Vis: Strong absorption >350 nm.
Hydrolysis Byproduct 4-Chloro-2-hydroxybenzoic acidWhite solidOrigin: Diazonium salt reacted with water (too hot during diazotization). HPLC: Distinct peak, verified by standard salicylic acid derivatives.

Module 2: Process-Related Troubleshooting

Scenario A: The "Sulfite Trap" (Incomplete Hydrolysis)

User Question: "I used sodium sulfite for reduction. The yield is high, but the product doesn't cyclize in the next step."

Root Cause Analysis: In the sulfite reduction route, the diazonium salt first forms a hydrazine sulfonate intermediate. This bond is robust. If the subsequent acid hydrolysis step is too mild (low temperature or insufficient acid concentration), the sulfonate group remains attached.

Corrective Protocol:

  • Diagnosis: Check solubility.[1] The sulfonate is often more soluble in water than the final HCl salt.

  • Remediation:

    • Suspend the material in 6M HCl .

    • Reflux at 90–100°C for at least 2–4 hours.

    • Critical Endpoint: The solution should become clear (if concentration allows) and then precipitate the hydrochloride salt upon cooling to 0–5°C.[2]

Scenario B: Tin Contamination (Stannous Chloride Route)

User Question: "I used SnCl2 for reduction. My ash content is high, and downstream coupling reactions are failing."

Root Cause Analysis: Tin salts form stable complexes with hydrazines and carboxylic acids. Simple filtration often fails to remove colloidal tin oxides.

Corrective Protocol (Chelation Wash):

  • Dissolve the crude hydrochloride in minimal hot water.

  • Add a chelating agent (e.g., EDTA or tartaric acid) to the solution (10 mol% relative to tin).

  • Adjust pH to ~1-2 to keep the hydrazine protonated but allow tin-chelate solubility.

  • Cool to crystallize. The tin-chelate complex remains in the mother liquor.

Module 3: Purification Protocols

User Question: "What is the gold-standard method for recrystallizing this specific salt?"

Technical Response: Because the molecule is a zwitterion equivalent (amino acid derivative) trapped as a hydrochloride salt, pH control is more effective than simple solvent switching.

Protocol: Acid-Modulated Recrystallization

This method leverages the Common Ion Effect to maximize recovery while rejecting organic impurities.

  • Dissolution:

    • Suspend crude solid in Water (5 vol) .

    • Heat to 80–90°C .

    • If insoluble particles remain (likely azo impurities), perform a hot filtration.

  • Decolorization (Optional but Recommended):

    • Add Activated Carbon (5 wt%) . Stir for 15 mins at 90°C.

    • Filter hot through Celite.

  • Crystallization:

    • Add Concentrated HCl (37%) dropwise to the hot filtrate until the solution is roughly 2M in HCl.

    • Mechanism:[3][4] The excess Cl⁻ ions depress the solubility of the hydrochloride salt.

  • Isolation:

    • Cool slowly to Room Temperature, then chill to 0–5°C for 2 hours.

    • Filter the white needles.

    • Wash: Use ice-cold 2M HCl (do not use pure water, as it may redissolve the salt).

    • Drying: Vacuum oven at 50°C over P₂O₅ or silica.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the observed impurity profile.

PurificationLogic Start Crude 4-Chloro-2-hydrazinobenzoic Acid HCl CheckColor Visual Inspection: Is it Yellow/Brown? Start->CheckColor CheckSolubility Solubility Test: Dissolves in hot water? CheckColor->CheckSolubility No (White/Off-white) AzoImpurity Impurity: Azo Dimers (Oxidation) CheckColor->AzoImpurity Yes SulfonateImpurity Impurity: Hydrazine Sulfonate (Incomplete Hydrolysis) CheckSolubility->SulfonateImpurity Yes (High Sol) TinImpurity Impurity: Tin Salts (If SnCl2 used) CheckSolubility->TinImpurity Cloudy/Haze FinalCryst Final Step: HCl-Induced Crystallization (0°C) CheckSolubility->FinalCryst Clear Solution CarbonTreat Action: Hot Filtration with Activated Carbon AzoImpurity->CarbonTreat AcidHydrolysis Action: Reflux in 6M HCl (2-4 Hours) SulfonateImpurity->AcidHydrolysis Chelation Action: Recrystallize with Tartaric Acid/EDTA TinImpurity->Chelation CarbonTreat->CheckSolubility AcidHydrolysis->FinalCryst Chelation->FinalCryst Product Pure Product (White Needles) FinalCryst->Product

Caption: Decision tree for identifying and removing specific impurities based on visual and solubility characteristics.

Module 5: Storage & Stability FAQs

Q: Can I store the free base instead of the hydrochloride salt? A: Not recommended. Hydrazines are potent reducing agents. The free base electron pair is highly susceptible to atmospheric oxidation, leading to the yellow azo impurities described above. The hydrochloride salt protonates the hydrazine moiety, significantly increasing resistance to oxidation [1].

Q: My product turned pink after a week. Why? A: This indicates trace phenol formation or photo-oxidation. Ensure the product is stored in amber glass and under an inert atmosphere (Argon/Nitrogen) if possible. Moisture accelerates degradation; ensure the drying step (Module 3) was complete.

References

  • BenchChem. (2025).[1][5][6] A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals. Retrieved from

  • Organic Syntheses. (1955). Indazole (Synthesis via o-hydrazinobenzoic acid).[2] Organic Syntheses, Coll. Vol. 3, p.475. Retrieved from

  • National Institutes of Health (NIH). (2011). Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron. Retrieved from

  • Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from

  • ChemicalBook. (2025). 4-Hydrazinobenzoic acid hydrochloride Properties and Solubility. Retrieved from

Sources

Optimization

optimizing temperature for 4-Chloro-2-hydrazinobenzoic acid hydrochloride reactions

Technical Support Center: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Senior Application Scientist Desk[1] Introduction: The Thermal "Goldilocks" Zone Welcome to the technical guide for 4-Chloro-2-hydrazinobenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Senior Application Scientist Desk[1]

Introduction: The Thermal "Goldilocks" Zone

Welcome to the technical guide for 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1 / related free base).[1] As a Senior Application Scientist, I often see researchers struggle with this compound not because of its chemistry, but because of its thermal intolerance .

This molecule is a "loaded spring." The hydrazine group (


) ortho to the carboxylic acid (

) is primed for cyclization into an indazole scaffold.[1] However, this same reactivity makes it susceptible to rapid oxidative degradation and thermal decomposition.[1]

The Core Rule: Optimization is a battle between Reaction Rate (Cyclization/Condensation) and Decomposition (Denitrogenation/Tarring).

Module 1: Critical Reaction Parameters (The "Why")

Before heating your flask, understand the thermodynamic landscape.[1]

ParameterCritical ThresholdScientific Rationale
Stability Limit > 110°C (Dry) Above this, the hydrazine moiety risks homolytic cleavage, releasing

gas and forming tarry byproducts (azo/diazo polymers).[1]
Cyclization Zone 85°C - 100°C The activation energy (

) for closing the pyrazole ring (to form 6-chloroindazolone) typically requires refluxing aqueous acid.[1]
Condensation Zone 20°C - 50°C Forming hydrazones (Schiff bases) with aldehydes/ketones is kinetically fast; high heat only promotes hydrolysis or oxidation.[1]
Storage Temp -20°C Prevents slow disproportionation and auto-oxidation ("pinking") of the white powder.[1]

Module 2: Application-Specific Optimization Protocols

Scenario A: Synthesis of Hydrazones (Condensation)

Target: Derivatization with aldehydes/ketones.[1][2]

Q: What is the optimal temperature for condensing this compound with an aromatic aldehyde? A: 40°C - 50°C (Ethanol/Methanol). [1]

Protocol:

  • Dissolution: Dissolve 4-Chloro-2-hydrazinobenzoic acid HCl in Methanol (MeOH).

  • Buffering: Add Sodium Acetate (1.1 eq) to neutralize the HCl salt. Crucial: The free hydrazine is the nucleophile; the salt is unreactive.

  • Addition: Add the aldehyde.

  • Heating: Warm to 45°C for 2-4 hours.

    • Why not Reflux? Refluxing (65°C+) increases the risk of oxidizing the hydrazine to a diazonium species or azo compound before it reacts.

  • Validation: Monitor by TLC. If the spot stays at the baseline, increase temp to 60°C, but never exceed 80°C without an inert atmosphere.[1]

Scenario B: Cyclization to 6-Chloroindazol-3-one

Target: Creating the indazole core.

Q: I need to cyclize the molecule. Can I just reflux it in DMF? A: NO. DMF reflux (~153°C) will decompose it. [1]

Optimized Protocol (Aqueous Acid Method):

  • Medium: Suspend the compound in 10% HCl (aqueous) .

  • Temperature: Heat to 95°C - 100°C (Gentle Reflux).

  • Duration: 1 - 2 hours.

  • Mechanism: The acid protonates the carbonyl, making it more electrophilic. The hydrazine nitrogen attacks, closing the ring.[1]

  • Visual Cue: The solid usually dissolves then reprecipitates as the less soluble indazolone.

    • Troubleshooting: If the solution turns dark brown/black, your temperature bath is too hot (oil bath >120°C creating hot spots).[1] Use a water bath or strict setpoint.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened? Diagnosis: Thermal Runaway / Oxidation. Explanation: You likely exceeded 110°C or exposed the hot reaction to air. Hydrazines are reducing agents; hot oxygen converts them to diazonium tars rapidly. Fix:

  • Limit oil bath temperature to 105°C max.

  • Mandatory: Purge reaction vessel with Nitrogen/Argon before heating.

Q2: I have low yield. The starting material is gone, but no product. Diagnosis: Decarboxylation.[1] Explanation: If heated dry or in high-boiling solvents (DMSO/DMF) without acid catalysis, the carboxylic acid group can leave as


 before cyclization occurs, especially if the 4-chloro substituent destabilizes the ring.[1]
Fix:  Switch to the Aqueous Acid Reflux  method (Scenario B). The acidic environment stabilizes the carboxyl group and catalyzes the desired cyclization.

Q3: The product is pink/red instead of off-white. Diagnosis: Trace Azo Impurities. Explanation: A small fraction of the hydrazine oxidized to an azo linkage (


), which is intensely colored.[1]
Fix:  Recrystallize from Ethanol/Water with a pinch of Sodium Metabisulfite  or Ascorbic Acid  (antioxidants) to bleach the color.

Module 4: Visualizing the Decision Matrix

The following diagram illustrates the critical temperature decision tree for your experiments.

ReactionOptimization Start Start: 4-Chloro-2-hydrazinobenzoic acid HCl Goal Define Goal Start->Goal Hydrazone Goal: Hydrazone Formation (Condensation) Goal->Hydrazone Indazole Goal: Indazole Ring (Cyclization) Goal->Indazole Condensation_Cond Condition: MeOH/EtOH + NaOAc Temp: 40-50°C Hydrazone->Condensation_Cond Cyclization_Cond Condition: 10% aq. HCl Temp: 95-100°C Indazole->Cyclization_Cond Danger_Zone DANGER ZONE >110°C or DMF Reflux Condensation_Cond->Danger_Zone Overheating Result_Hyd Product: Hydrazone (High Yield) Condensation_Cond->Result_Hyd Cyclization_Cond->Danger_Zone Oil Bath >120°C Result_Ind Product: 6-Chloroindazolone (Precipitate) Cyclization_Cond->Result_Ind Result_Tar Result: Black Tar / Decomp (N2 loss, Decarboxylation) Danger_Zone->Result_Tar

Caption: Thermal decision tree for 4-Chloro-2-hydrazinobenzoic acid. Green paths indicate optimized protocols; red dashed paths indicate failure modes.

Module 5: Safety & Handling

  • Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood.

  • Skin Contact: The hydrochloride salt is an irritant.[3] Wash immediately with soap and water if exposed.

  • Waste: Do not mix with oxidizing agents (bleach, peroxides) in the waste stream; this can generate heat and gas explosively.[1]

References

  • Organic Syntheses. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p.536. (Foundational method for indazole cyclization from 2-hydrazinobenzoic acids). [1]

  • BenchChem. (2025).[4] A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers. (General handling and stability data for hydrazinobenzoic acid derivatives).

  • National Institutes of Health (PubChem). (2025). 2-Hydrazinobenzoic acid hydrochloride.[1][5] (Physical properties and safety data). [1]

  • Pereira, E. A., et al. (2004).[1][6] Analysis of low molecular weight aldehydes... after derivatization with 4-hydrazinobenzoic acid. Journal of Separation Science. (Protocol for low-temperature hydrazone formation).

Sources

Troubleshooting

Technical Support Center: Handling 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Subject: Managing Hygroscopicity, Storage, and Drying Protocols for 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Ticket ID: CHEM-SUP-2024-882 Applicable Compounds: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (and re...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Managing Hygroscopicity, Storage, and Drying Protocols for 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Ticket ID: CHEM-SUP-2024-882 Applicable Compounds: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (and related aryl hydrazine salts) Audience: Process Chemists, Analytical Scientists, Lab Managers[1]

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a critical intermediate, often used in the synthesis of indazoles and pyrazoles .[1] As a hydrazine hydrochloride salt, it possesses a dual vulnerability:

  • Hygroscopicity: The ionic lattice energy of the hydrochloride salt encourages rapid moisture uptake from the atmosphere, leading to deliquescence.

  • Redox Instability: Hydrazines are potent reducing agents.[1][2][3] Moisture uptake accelerates oxidative degradation (browning) and hydrolysis, potentially stalling downstream cyclization reactions.

This guide provides a self-validating workflow to diagnose, remediate, and prevent moisture contamination.

Module 1: Diagnosis & Assessment

Q: How do I accurately measure water content? My Karl Fischer (KF) results seem inconsistent.

A: Stop using standard volumetric Karl Fischer reagents immediately. This is a common error.[1] Hydrazine moieties are strong reducing agents.[1][2][3] They react with the Iodine (


) in standard KF reagents (Bunsen reaction), mimicking water consumption. This leads to false high water readings  and drifting endpoints.[1]

The Correct Protocol:

  • Thermogravimetric Analysis (TGA): This is the Gold Standard.[1] It physically separates volatile loss (water) from decomposition.[1] Look for a mass loss step below 100°C–110°C.[1]

  • Modified Karl Fischer (If TGA is unavailable): You must use specific "Aldehyde/Ketone" reagents or acidify the titration cell .[1]

    • Mechanism:[1][4][5][6] Hydrazine interference is pH-dependent.[1] Lowering the pH (buffering with salicylic acid or benzoic acid) protonates the hydrazine, suppressing its ability to reduce Iodine.

  • Visual "Go/No-Go" Check:

    • Good: Off-white to pale beige powder; free-flowing.[1]

    • Compromised: Dark brown/pink crust; clumping; material sticks to spatula.[1]

Q: Can I just use the wet material and adjust stoichiometry?

A: Risk High. While you can adjust molecular weight for the extra mass, water is detrimental to the typical downstream chemistry for this molecule.

  • Impact: This intermediate is often cyclized to an indazolone using acid catalysis.[1] Excess water acts as a thermodynamic sink, shifting the equilibrium back toward the open-ring hydrazide or hydrolyzing the activating agents (e.g., thionyl chloride, if used).

Module 2: Remediation (Drying Protocols)

Decision Logic: The Remediation Workflow

Before attempting to dry, assess the state of the material using this logic flow.

DryingDecision Start Material Assessment Visual Visual Inspection Start->Visual Condition1 Free-flowing Pale color Visual->Condition1 Condition2 Clumped Minor discoloration Visual->Condition2 Condition3 Deliquesced (Liquid) Dark Brown Visual->Condition3 Action1 Standard Storage (Desiccator) Condition1->Action1 Action2 Drying Required Condition2->Action2 Action3 Recrystallize or Discard Condition3->Action3 Method1 Vacuum Oven (<50°C) Action2->Method1 If time permits Method2 Azeotropic Distillation (Toluene) Action2->Method2 Urgent / Scale-up

Figure 1: Decision matrix for handling compromised hydrazine salts. Green path indicates safe usage; Red path indicates chemical degradation requiring purification.[1]

Protocol A: Vacuum Oven Drying (Standard)

Best for: Small batches (<50g) where time is not critical.

  • Temperature: Set oven to 40°C – 50°C . Warning: Do not exceed 60°C. Hydrazine hydrochlorides can disproportionate or decompose violently at high heat.[1]

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets in the oven to trap the liberated moisture and acid vapors.
    
  • Vacuum: Apply high vacuum (<10 mbar).

  • Duration: 12–24 hours.

Protocol B: Azeotropic Drying (High Efficiency)

Best for: Large batches, wet "mushy" material, or immediate downstream use. This method removes water by co-distilling it with a solvent, bypassing thermal instability issues.

Reagents: Toluene (preferred) or Xylene.[1] Setup: Round-bottom flask + Dean-Stark trap + Condenser.

  • Suspend the wet 4-Chloro-2-hydrazinobenzoic acid HCl in Toluene (10 mL/g).

  • Heat to reflux (110°C). The salt will likely not dissolve, which is fine.

  • Water will collect in the Dean-Stark trap.[1]

  • Endpoint: When water droplets cease collecting in the trap.

  • Recovery: Filter the solid suspension while warm (under Nitrogen). The solid on the filter is now anhydrous.

Data Comparison: Drying Methods

FeatureVacuum OvenAzeotropic Distillation (Toluene)Desiccator (

)
Speed Slow (Overnight)Fast (1-3 Hours)Very Slow (Days)
Thermal Stress Moderate (Risk of decomp)Low (Solvent protects solid)None
Scalability LowHighLow
Efficiency GoodExcellent (removes bound water)Moderate

Module 3: Storage & Handling

Q: How do I stop this from happening again?

A: You must break the "Moisture-Oxidation Cycle."[1] Hydrazines oxidize faster when wet.[1] The oxidation products are often autocatalytic.

The "Self-Validating" Storage System:

  • Primary Container: Amber glass vial (blocks UV light).[1]

  • Headspace: Flush with Argon , not Nitrogen.[1]

    • Why? Argon is heavier than air and "blankets" the powder. Nitrogen is lighter and can mix with air if the seal is imperfect.

  • Secondary Containment: Place the vial inside a secondary jar containing a sachet of silica gel and an Oxygen Scavenger packet.

  • Temperature: Store at 2°C – 8°C . Cold retards both hydrolysis and oxidation.[1]

Q: I need to weigh 5.0 mg. It gets sticky on the balance.

A: Use the "Weigh by Difference" technique in a closed vessel.

  • Tare a closed vial containing your bulk solid.[1]

  • Remove an approximate amount quickly and close the vial.

  • Weigh the vial again.[1][5] The loss in weight is your sample mass.

  • Never leave the open boat on the balance waiting for the reading to stabilize. The mass will increase continuously as it drinks water from the air.

Module 4: Chemical Context (The "Why")

Understanding the chemistry helps predict failure points.

ReactionPath Substrate 4-Cl-2-Hydrazinobenzoic Acid HCl Reaction Cyclization (Acid Catalyzed) Substrate->Reaction Water H2O (Moisture) Water->Reaction Inhibits/Hydrolyzes Product Indazolone Derivative Reaction->Product Dry Conditions SideProduct Open Ring Hydrazide (Stalled) Reaction->SideProduct Wet Conditions

Figure 2: Impact of moisture on the cyclization pathway.[1] Water competes with the intramolecular condensation required to form the indazole ring.

References
  • Hydrazine Interferences in Karl Fischer

    • Source: Honeywell / Fisher Scientific Technical Notes.[1] "Water determination in Hydrazine Monohydrate." (Hydrazines react with Iodine in KF reagents).[1]

  • Synthesis of Indazolones from Hydrazinobenzoic Acids

    • Source: Journal of Chemical and Pharmaceutical Research, 2011. "Synthesis and biological study of some novel schiffs bases of indazolone derivatives." (Describes reflux of o-hydrazinobenzoic acid with HCl).
  • Azeotropic Drying of Hydrazine Salts

    • Source: US Patent 2773814A.[1] "Dehydration of hydrazine by azeotropic distillation." (Validates the use of azeotropes for hydrazine dehydration).

  • Safety & Handling of Hydrazines

    • Source: BenchChem Technical Support.[1][7] "Managing Hygroscopicity of Hydrazinium Salts."

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Chloro-2-hydrazinobenzoic Acid Derivatives

The following technical guide is designed for researchers and process chemists working with 4-Chloro-2-hydrazinobenzoic acid hydrochloride . It synthesizes bench-proven protocols with mechanistic insights to ensure repro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 4-Chloro-2-hydrazinobenzoic acid hydrochloride . It synthesizes bench-proven protocols with mechanistic insights to ensure reproducible derivatization.

Current Status: Operational Topic: Catalyst Selection & Process Optimization Target Molecule: 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 24589-77-3 / 299166-41-9 analog)

Executive Summary: The Bifunctional Scaffold

As a Senior Application Scientist, I often see researchers struggle with this molecule because it presents a "chemoselectivity paradox." You have two nucleophilic nitrogens (hydrazine), an electrophilic carbonyl (carboxylic acid), and a deactivating halogen (chloride).

  • The Hydrochloride Factor: The raw material is a salt (

    
    ). It is stable but non-nucleophilic  in this state. You must liberate the free base in situ or prior to reaction for any nitrogen-based attack.
    
  • The Divergent Pathways: Your choice of catalyst dictates whether the molecule cyclizes onto itself (Intramolecular) or couples with an external partner (Intermolecular).

Decision Logic: Select Your Pathway

The following workflow illustrates the critical decision points for catalyst selection based on your desired end-product.

CatalystSelection Start Starting Material: 4-Chloro-2-hydrazinobenzoic acid HCl Decision Target Derivative? Start->Decision Path1 Indazolone / Indazole (Intramolecular Cyclization) Decision->Path1 Ring Closure Path2 Pyrazole (Intermolecular Condensation) Decision->Path2 + 1,3-Dicarbonyl Path3 Hydrazone (Schiff Base Formation) Decision->Path3 + Aldehyde Cat1 Catalyst: Strong Mineral Acid (Conc. HCl or PPA) Path1->Cat1 Requires Activation Cat2 Catalyst: Weak Acid / Buffer (AcOH or NaOAc) Path2->Cat2 Control Regioselectivity Cat3 Catalyst: Lewis Acid / Mild Acid (EtOH + cat. AcOH) Path3->Cat3 Dehydration Prod1 Product: 6-Chloro-1,2-dihydro-3H-indazol-3-one Cat1->Prod1 Prod2 Product: 1-(2-Carboxy-5-chlorophenyl)pyrazole Cat2->Prod2 Prod3 Product: N-Benzylidene Derivative Cat3->Prod3

Figure 1: Decision matrix for catalyst selection based on the desired chemical transformation.

Module 1: Synthesis of Indazolones (Cyclization)

Target: 6-Chloro-1,2-dihydro-3H-indazol-3-one (also known as 6-chloroindazol-3-ol). Mechanism: Nucleophilic attack of the hydrazine


 onto the activated carboxylic acid carbonyl.
Q: Which catalyst ensures complete cyclization without decarboxylation?

Recommendation: Concentrated Hydrochloric Acid (HCl) under reflux.[1] While Polyphosphoric Acid (PPA) is a common cyclodehydration agent, it is often too viscous and harsh for this specific substrate, leading to difficult workups. Conc. HCl provides the necessary protonation of the carbonyl oxygen to facilitate the attack by the hydrazine nitrogen.

Protocol (Self-Validating):

  • Dissolution: Suspend 10 mmol of 4-Chloro-2-hydrazinobenzoic acid HCl in 30 mL water.

  • Activation: Add 3 mL concentrated HCl (12 M).

  • Reflux: Heat to reflux (

    
    ) for 30–60 minutes.
    
    • Checkpoint: The suspension typically clears to a yellow solution, then precipitate may begin to form.

  • Neutralization (Critical): Cool to room temperature. Slowly add saturated Sodium Carbonate (

    
    ) until pH 7.
    
    • Why? The product is an amphoteric lactam/enol. It dissolves in strong acid and strong base. Neutral pH precipitates the free indazolone.

  • Filtration: Collect the solid. Yields are typically >90%.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH is too low or too high during workup.Adjust pH strictly to 6.5–7.5. The product is soluble as a cation (pH < 2) and anion (pH > 10).
Sticky/Gummy Product Incomplete reaction or impurities.Recrystallize from Methanol.[1] The pure product should be white needles/powder.
Decarboxylation Temperature too high (>150°C).Avoid using PPA or thermal neat heating. Stick to aqueous HCl reflux (

).

Module 2: Synthesis of Pyrazoles

Target: N-aryl pyrazoles via condensation with 1,3-dicarbonyls (e.g., acetylacetone). Mechanism: The hydrazine acts as a bis-nucleophile. The challenge here is Regioselectivity .

Q: How do I prevent the formation of regioisomers?

Recommendation: Use Acetic Acid (AcOH) or Ethanol with catalytic HCl . The reaction rate depends on the protonation state. In strong acid, the hydrazine is fully protonated and unreactive. In weak acid (AcOH), the hydrazine is in equilibrium, allowing the more nucleophilic


 terminus to attack the most electrophilic carbonyl of the diketone first.

Protocol:

  • Neutralization: Dissolve the starting HCl salt in Ethanol. Add 1.0 equiv of Sodium Acetate (NaOAc) to free the hydrazine.

  • Addition: Add 1.1 equiv of the 1,3-dicarbonyl (e.g., acetylacetone).

  • Catalysis: Add catalytic Glacial Acetic Acid (5-10 mol%).

  • Reflux: Heat at

    
     for 2–4 hours.
    
  • Workup: Pour into ice water. The pyrazole usually precipitates.

Q: Why am I seeing unreacted starting material?

Answer: The HCl salt of the starting material inhibits the reaction in organic solvents.

  • Fix: You must neutralize the HCl salt. If you run this in pure ethanol without base (like NaOAc or Et3N), the hydrazine remains protonated (

    
    ) and cannot attack the ketone.
    

Module 3: Hydrazone Formation

Target: Schiff bases (Intermediates for biological screening).

Q: Can I use Lewis Acids for this?

Recommendation: Avoid strong Lewis Acids (like


 or 

) as they may chelate with the carboxylic acid and precipitate the substrate. Best Practice: Use Ethanol + cat. Sulfuric Acid (H2SO4) or simply Glacial Acetic Acid .

Protocol:

  • Suspend starting material in Ethanol.

  • Add 1.0 equiv Aldehyde.

  • Add 2-3 drops of Conc. H2SO4.

  • Reflux for 1 hour.

  • Cool; the hydrazone often crystallizes directly from the reaction mixture.

Comparison of Catalyst Systems

Reaction TypeRecommended CatalystSolvent SystemTempKey Advantage
Indazolone Cyclization Conc. HCl Water

High yield, simple aqueous workup, avoids decarboxylation.
Pyrazole Formation AcOH / NaOAc Ethanol

Controls pH to favor nucleophilic attack; buffers the HCl salt.
Hydrazone Formation Cat. H2SO4 Ethanol

Fast kinetics; drives equilibrium by water removal (if using Dean-Stark).

References

  • Muthumani, P., et al. (2010).[1] Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443.[1]

    • Citation for the HCl-catalyzed cycliz
  • BenchChem Technical Support . (2025). An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid.

    • Citation for solubility profiles and stability d
  • Zhu, J. S., et al. (2018).[2] o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles. Journal of Organic Chemistry, 83(15), 15493-15498.

    • Citation for mechanistic insights into indazolone form
  • Aggarwal, R., et al. (2024). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Journal of Molecular Structure.

    • Citation for pyrazole synthesis optimiz

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR vs. LC-MS and FT-IR for the Structural Validation of 4-Chloro-2-Hydrazinobenzoic Acid Hydrochloride

Executive Summary In the synthesis of complex pharmaceuticals, agrochemicals, and polyazo dyes, 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) frequently serves as a critical building block for construc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceuticals, agrochemicals, and polyazo dyes, 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) frequently serves as a critical building block for constructing indazole and pyrazole scaffolds [1]. Validating the structural integrity of this intermediate is paramount. Specifically, researchers must confirm the regiochemistry of the chloro substitution (C-4 vs. C-5) and verify the protonation state of the hydrazine moiety to ensure accurate stoichiometric calculations in subsequent reactions.

This guide objectively compares the utility of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy against Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR), demonstrating why ¹H NMR remains the authoritative technique for the complete structural elucidation of this specific hydrochloride salt.

The Analytical Challenge: Why Multi-Modal Analysis Falls Short

4-Chloro-2-hydrazinobenzoic acid hydrochloride presents a unique analytical challenge due to its dual functionality: an acidic carboxylic group and a basic hydrazine group, compounded by its formulation as a hydrochloride salt.

While modern drug development workflows often default to LC-MS for rapid throughput, LC-MS inherently disrupts the salt complex during ionization, detecting only the free base ([M+H]⁺ m/z ~187.0) [2]. Furthermore, mass spectrometry cannot easily distinguish between positional isomers (e.g., 4-chloro vs. 5-chloro derivatives) without extensive, often unavailable, MS/MS fragmentation libraries. FT-IR can identify the presence of N-H and C=O bonds but lacks the spatial resolution to confirm the exact substitution pattern on the aromatic ring.

Performance Comparison Table
Analytical Feature¹H NMR (DMSO-d₆)LC-MS (ESI+)FT-IR (ATR)
Regiochemistry Confirmation Excellent (via J-coupling constants)Poor (Requires complex MS/MS)Poor (Overlapping fingerprint region)
Salt Form Verification Excellent (Integration of NH₃⁺ protons)Fails (Detects free base only)Moderate (Broad salt bands obscure signals)
Trace Impurity Profiling Good (LOD ~1-5%)Excellent (LOD <0.1%)Poor
Sample Recovery Excellent (Non-destructive)Fails (Destructive)Excellent (Non-destructive)

Structural Validation via ¹H NMR: Expertise & Causality

To definitively prove the structure of 4-Chloro-2-hydrazinobenzoic acid hydrochloride, ¹H NMR provides a self-validating system of chemical shifts, integrations, and multiplicity (spin-spin splitting).

Solvent Selection Causality

DMSO-d₆ is the mandatory solvent for this analysis [2].

  • Why not CDCl₃? The hydrochloride salt is highly polar and completely insoluble in chloroform.

  • Why not D₂O? Deuterium oxide will rapidly exchange with the labile protons on the carboxylic acid and the hydrazine group, completely erasing the critical NH/NH₃⁺ signals needed to confirm the salt form. DMSO-d₆ suppresses this proton exchange, allowing for the observation of these broad, downfield signals.

Decoding the Regiochemistry (The Aromatic Region)

The 1,2,4-trisubstituted benzene ring yields a highly specific splitting pattern that definitively proves the chlorine atom is at the 4-position, rather than the 5-position.

  • H-6 Proton (~7.8 - 7.9 ppm): Located between the carboxylic acid and H-5. It only has an ortho neighbor (H-5). Therefore, it appears as a doublet with a large coupling constant (J ≈ 8.5 Hz) [3].

  • H-3 Proton (~7.1 - 7.2 ppm): Located between the hydrazine group and the chlorine atom. It only has a meta neighbor (H-5). It appears as a doublet with a small coupling constant (J ≈ 2.0 Hz). Its upfield shift is driven by the strong electron-donating resonance effect of the adjacent hydrazine nitrogen.

  • H-5 Proton (~6.8 - 6.9 ppm): Located between the chlorine atom and H-6. It has an ortho neighbor (H-6) and a meta neighbor (H-3). It appears as a doublet of doublets (dd) (J ≈ 8.5, 2.0 Hz).

If the molecule were the 5-chloro isomer, H-6 would be a meta-coupled doublet, and H-3 would be an ortho-coupled doublet—making ¹H NMR an absolute diagnostic tool.

Confirming the Hydrochloride Salt

Because the compound is a hydrochloride salt, the terminal primary amine of the hydrazine group is protonated (-NH-NH₃⁺Cl⁻).

  • The Hydrazinium Signal (~10.0 - 10.5 ppm): Appears as a broad singlet integrating to exactly 3 protons . This definitively proves the compound is the HCl salt and not the free base (which would show an -NH₂ signal integrating to 2 protons further upfield) [2].

  • The Internal NH (~8.5 - 9.0 ppm): Appears as a broad singlet integrating to 1 proton.

  • Carboxylic Acid (>12.5 ppm): Highly deshielded, appearing as a very broad singlet integrating to 1 proton [3].

NMRLogic Structure Target Molecule 4-Chloro-2-hydrazinobenzoic acid HCl H6 H-6 Proton Ortho to COOH Structure->H6 H3 H-3 Proton Ortho to Hydrazine Structure->H3 NH3 Hydrazinium (NH₃⁺) Confirms HCl Salt Structure->NH3 Signal6 Doublet (J ≈ 8.5 Hz) ~7.8 ppm H6->Signal6 Signal3 Doublet (J ≈ 2.0 Hz) ~7.1 ppm H3->Signal3 SignalNH3 Broad Singlet (3H) ~10.5 ppm NH3->SignalNH3

Logical deduction of structural features from ¹H NMR signals.

Experimental Protocol: Self-Validating ¹H NMR Workflow

To ensure reproducibility and trust in the analytical data, follow this standardized sample preparation and acquisition protocol.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of 4-Chloro-2-hydrazinobenzoic acid hydrochloride into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Vortex the mixture for 30 seconds. Note: Mild sonication (max 1 minute) can be used if dissolution is slow, but avoid prolonged heating which may degrade the hydrazine moiety.

  • Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the DMSO deuterium signal and shim the magnet to achieve a TMS linewidth of < 1.0 Hz.

  • Acquire 16 to 64 scans (depending on concentration) at 298 K.

Step 3: Processing and Validation

  • Apply a 0.3 Hz exponential line-broadening function before Fourier transformation.

  • Phase and baseline correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

  • Integrate the aromatic signals (setting the H-6 doublet to exactly 1.00). Verify that the broad downfield peak (~10.5 ppm) integrates to ~3.0, confirming the hydrochloride salt.

Workflow Start 4-Chloro-2-hydrazinobenzoic acid HCl Sample Validation Workflow NMR ¹H NMR (DMSO-d₆) Primary Structural Tool Start->NMR LCMS LC-MS Mass & Purity Tool Start->LCMS FTIR FT-IR Functional Group Tool Start->FTIR Regio Confirms Regiochemistry (J-Coupling Analysis) NMR->Regio Salt Confirms HCl Salt (NH₃⁺ Integration) NMR->Salt Mass Confirms Exact Mass [M+H]⁺ Free Base LCMS->Mass

Multi-modal analytical workflow highlighting the specific utility of each technique.

Conclusion

While LC-MS and FT-IR provide valuable supplementary data regarding compound purity and functional group presence, they are fundamentally insufficient for the complete structural validation of 4-Chloro-2-hydrazinobenzoic acid hydrochloride. ¹H NMR in DMSO-d₆ stands as the definitive analytical technique, offering a self-validating matrix of coupling constants and integrations that simultaneously prove the exact regiochemistry of the aromatic ring and the stoichiometric presence of the hydrochloride salt.

References

  • United States Biological. "4-CHLORO-2-HYDRAZINOBENZOIC ACID HYDROCHLORIDE CAS:64415-09-4". ChemBuyersGuide. Available at:[Link]

  • SciSpace. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents". RSC Advances. Available at:[Link]

Comparative

Comprehensive Reactivity Comparison: 4-Chloro-2-hydrazinobenzoic Acid vs. 2-Hydrazinobenzoic Acid in Heterocyclic Synthesis

For medicinal chemists and drug development professionals, the selection of appropriately substituted building blocks is critical for defining the pharmacokinetic and pharmacodynamic profiles of target molecules. 2-Hydra...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the selection of appropriately substituted building blocks is critical for defining the pharmacokinetic and pharmacodynamic profiles of target molecules. 2-Hydrazinobenzoic acid (2-HBA) and its chlorinated analog, 4-Chloro-2-hydrazinobenzoic acid (4-Cl-2-HBA) , are highly versatile synthons. They are primarily utilized in the synthesis of complex nitrogenous heterocycles, such as indazoles, quinazolines, and [1,2,4]triazolo-annelated quinazolines[1].

While structurally similar, the presence of the chlorine atom at the 4-position fundamentally alters the electronic landscape of the molecule. This guide objectively compares their reactivity profiles, explores the causality behind their kinetic differences, and provides a validated experimental protocol for heterocycle synthesis.

Structural and Electronic Profiling

To understand the reactivity differences between these two precursors, we must analyze the electronic effects of the chlorine atom relative to the two reactive centers: the hydrazine group (nucleophile) and the carboxylic acid (electrophile/acid).

  • Impact on the Hydrazine Group (C2): In 4-Cl-2-HBA, the chlorine atom is positioned meta to the hydrazine group. At the meta position, the resonance (+M) effect of the halogen is negligible. Instead, the electron-withdrawing inductive effect (-I) dominates. This pulls electron density away from the hydrazine nitrogen, reducing its nucleophilicity compared to the unsubstituted 2-HBA.

  • Impact on the Carboxyl Group (C1): The chlorine atom is positioned para to the carboxylic acid. Here, both the -I and +M effects are active, but the net effect of a halogen on a benzoic acid system is electron-withdrawing. This lowers the pKa of the carboxylic acid and increases the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack during lactamization.

Comparative Reactivity Data

The following table summarizes how these electronic differences manifest during the two-step synthesis of triazoloquinazolines[1].

Parameter2-Hydrazinobenzoic Acid (2-HBA)4-Chloro-2-hydrazinobenzoic Acid (4-Cl-2-HBA)
Hydrazine Nucleophilicity High (Baseline)Moderate (Reduced by -I effect of meta-Cl)
Carboxyl Electrophilicity StandardHigh (Enhanced by para-Cl)
Step 1: Condensation Rate Fast (< 2 hours at 0°C)Slower (Requires extended time or ambient temp)
Step 2: Cyclization Rate StandardAccelerated (Due to highly activated carbonyl)
Lipophilicity (LogP) BaselineIncreased (Favors membrane permeability)
Medicinal Application General scaffold generationHalogen-directed binding (e.g., Adenosine receptors)[2]

Mechanistic Pathway: Triazoloquinazoline Synthesis

The synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones from these building blocks involves a primary intermolecular condensation followed by an acid-catalyzed intramolecular cyclization[1]. The diagram below illustrates the workflow and highlights the kinetic impact of the 4-chloro substitution.

Pathway A 2-Hydrazinobenzoic Acid (or 4-Cl analog) C Step 1: Intermolecular Condensation (Nucleophilic Attack by Hydrazine) A->C B Dialkyl N-cyanoimidocarbonate B->C D 1,2,4-Triazole Intermediate C->D  Triethylamine, EtOH, 0°C E Step 2: Intramolecular Cyclization (Lactamization via HCl) D->E F [1,2,4]Triazolo[1,5-a]quinazolin-5-one E->F  HCl, Reflux Note 4-Cl Effect: - Slows Step 1 (-I effect on NH2) - Accelerates Step 2 (+ Electrophilicity of COOH) Note->C Note->E

Reaction pathway for triazoloquinazoline synthesis highlighting the kinetic impact of 4-Cl substitution.

Experimental Protocol: Synthesis of [1,2,4]Triazolo[1,5-a]quinazolin-5-ones

This methodology utilizes a self-validating system to ensure the successful conversion of either 2-HBA or 4-Cl-2-HBA into the target fused heterocycle. The protocol is adapted from established procedures for utilizing N-cyanoimidocarbonates as synthons[1].

Step 1: Preparation of the 1,2,4-Triazole Intermediate

Causality: The highly reactive N-cyanoimidocarbonate acts as the electrophile. Triethylamine (TEA) is employed not only as an acid scavenger (if the hydrazine hydrochloride salt is used) but also to maintain the hydrazine in its highly nucleophilic free-base form.

  • Initialization: Dissolve 10 mmol of the chosen hydrazinobenzoic acid (2-HBA or 4-Cl-2-HBA) in 25 mL of absolute ethanol.

  • Catalysis: Add 1.5 mL of triethylamine to the mixture and cool the flask to 0°C using an ice bath.

  • Addition: Dropwise, add an equimolar amount (10 mmol) of dialkyl N-cyanoimidocarbonate over 15 minutes to prevent exothermic side reactions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0°C. Monitor the consumption of the hydrazine via TLC (DCM:MeOH, 9:1).

    • Note: Expect the 4-Cl-2-HBA reaction to take 30–60 minutes longer to reach completion due to the deactivated nucleophile.

  • Isolation: Once complete, evaporate the solvent under reduced pressure, wash the residue with cold water, and recrystallize from ethanol to yield the 1,2,4-triazole intermediate[1].

Step 2: Intramolecular Lactamization

Causality: Refluxing the intermediate in the presence of hydrochloric acid protonates the carboxyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating the ring-closing attack by the adjacent triazole nitrogen.

  • Acidification: Suspend 5 mmol of the isolated 1,2,4-triazole intermediate in 15 mL of concentrated hydrochloric acid (HCl).

  • Cyclization: Heat the mixture to reflux for 2–4 hours. The 4-Cl intermediate will generally cyclize faster due to the highly activated carbonyl carbon.

  • Precipitation: Allow the mixture to cool to room temperature, then pour it over crushed ice. Neutralize cautiously with a saturated aqueous solution of potassium carbonate until a solid precipitates.

  • Analytical Validation: Filter and dry the solid. Confirm the formation of the[1,2,4]triazolo[1,5-a]quinazolin-5-one scaffold via IR spectroscopy. The successful formation of the fused lactam is definitively indicated by a strong (C=O) absorption band shifting to 1,670–1,682 cm⁻¹ [1].

Applications in Drug Development

The choice between the unsubstituted and the 4-chloro analog is dictated by the target biological profile:

  • Unsubstituted 2-HBA: Ideal for generating baseline structure-activity relationship (SAR) data. The resulting triazoloquinazolines often exhibit promising antihistaminic activity with negligible sedation[2].

  • 4-Chloro-2-HBA: The inclusion of the chlorine atom increases the lipophilicity (LogP) of the final drug candidate, enhancing blood-brain barrier (BBB) penetration or cellular permeability. Furthermore, chlorinated triazoloquinazolines have demonstrated highly specific, interesting binding affinities towards adenosine receptors[2], making 4-Cl-2-HBA the preferred synthon when targeting purinergic signaling pathways.

References

  • Al-Salahi, R. A., & Geffken, D. (2010). "Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines". Molecules, 15(10), 7016-7034.[Link]

  • Semantic Scholar. "Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines". Semantic Scholar Database.[Link](Note: Semantic Scholar profile for the referenced MDPI paper)

Sources

Validation

Comparative Validation Guide: IR Spectroscopy of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

Topic: IR Spectroscopy Peaks for 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride (often cited as a hemihydrochloride in reference libraries) is a critical heterocyclic building block, primarily utilized in the synthesis of indazole-based pharmaceuticals and agrochemicals. Its structural integrity is defined by the ortho-positioning of a hydrazine moiety relative to a carboxylic acid, a configuration prone to cyclization or degradation if mishandled.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of the target compound against its primary synthetic precursor, 2-amino-4-chlorobenzoic acid . By establishing specific spectral windows for validation, researchers can rapidly confirm identity and detect common impurities without immediate recourse to more expensive techniques like NMR or HPLC-MS.

Technical Specifications & Structural Context

FeatureTarget CompoundPrimary Precursor (Impurity)
Compound Name 4-Chloro-2-hydrazinobenzoic acid HCl 2-Amino-4-chlorobenzoic acid
CAS Number 299166-41-9 (Free Acid Base)89-77-0
Molecular Formula C₇H₇ClN₂O₂[1][2] · xHClC₇H₆ClNO₂
Key Functional Groups Aryl Hydrazine salt (-NHNH₃⁺), Carboxylic AcidPrimary Aryl Amine (-NH₂), Carboxylic Acid
Role Activated Intermediate (Indazole synthesis)Starting Material / Degradant
Synthesis & Impurity Pathway

The validation logic relies on confirming the transformation of the primary amine to the hydrazine salt. Incomplete diazotization or reduction results in residual precursor contamination.

SynthesisPath Precursor 2-Amino-4-chlorobenzoic Acid (Precursor) Diazo Diazonium Intermediate (Transient) Precursor->Diazo Diazotization (NaNO2/HCl) Target 4-Chloro-2-hydrazinobenzoic Acid HCl (Target) Diazo->Target Reduction (SnCl2 or Na2SO3) Impurity Indazole Byproducts (Cyclization Impurity) Target->Impurity Thermal Cyclization (>60°C)

Figure 1: Synthetic pathway highlighting the critical transformation from amine to hydrazine, which dictates the IR validation strategy.

IR Spectrum Analysis: Target vs. Alternative

The "Alternative" in this context is the 2-amino-4-chlorobenzoic acid precursor. Distinguishing these two is the primary challenge in process analytical chemistry (PAT).

Comparative Peak Assignment Table
Spectral Region (cm⁻¹)Target: Hydrazine HCl SaltPrecursor: Primary AmineValidation Insight
3300 – 3500 Absent / Obscured Sharp Doublet (ν N-H)~3360 & 3450 cm⁻¹Primary Differentiator: The disappearance of the sharp amine doublet confirms the conversion of the -NH₂ group.
2600 – 3200 Broad, Complex Band (ν N-H⁺ / ν O-H)Broad (ν O-H only)The hydrazine HCl salt exhibits a "continuum" absorption due to the ammonium (-NH₃⁺) and hydrazine (-NH-NH-) hydrogen bonding network.
1680 – 1710 Strong Band (ν C=O)Strong Band (ν C=O)Both contain -COOH. However, the target often shows a slight blue shift (higher wavenumber) due to the electron-withdrawing effect of the protonated hydrazine.
1580 – 1620 Medium/Broad (δ N-H⁺)Sharp (δ N-H scissoring)The "scissoring" bend of the primary amine at ~1620 cm⁻¹ is distinct. The salt form shows a broader deformation band.[3]
1050 – 1090 Sharp (ν Ar-Cl)Sharp (ν Ar-Cl)Internal Standard: This peak should remain relatively unchanged, serving as a reference for intensity normalization.
Detailed Spectral Interpretation
1. The "Ammonium Continuum" (2600–3200 cm⁻¹)

Unlike the free amine, the hydrochloride salt of the hydrazine derivative forms a complex hydrogen-bonding network. In the IR spectrum, this manifests as a broad, jagged absorption band often referred to as the "ammonium band."

  • Observation: Look for a "hump" underlying the C-H stretches (3000-3100 cm⁻¹) that extends down to ~2600 cm⁻¹.

  • Contrast: The precursor (2-amino-4-chlorobenzoic acid) will display distinct, resolvable peaks for the O-H of the acid and the sharp N-H stretches of the amine.

2. The Carbonyl Environment (1680–1710 cm⁻¹)

While both compounds possess a carboxylic acid group, the electronic environment differs.

  • Target: The protonated hydrazine group (-NH-NH₃⁺) is strongly electron-withdrawing (inductive effect), which typically increases the C=O bond order, shifting the peak to a slightly higher frequency (e.g., closer to 1700-1710 cm⁻¹).

  • Precursor: The amino group (-NH₂) is electron-donating (resonance effect), which can lower the C=O frequency (e.g., 1680-1690 cm⁻¹) if intramolecular H-bonding occurs.

Experimental Protocol: Self-Validating System

To ensure trustworthiness and reproducibility, follow this "Self-Validating" sample preparation protocol. This method minimizes hygroscopic interference, which is critical for hydrochloride salts.

Method: KBr Pellet (Preferred for Salts)

Why KBr? ATR (Attenuated Total Reflectance) is convenient but can distort relative peak intensities of broad salt bands due to depth-of-penetration effects. KBr transmission provides the clearest view of the H-bonding network.

Step-by-Step Workflow:

  • Desiccation: Dry the sample of 4-Chloro-2-hydrazinobenzoic acid HCl in a vacuum desiccator over P₂O₅ for 4 hours. Rationale: HCl salts are hygroscopic; water moisture (3400 cm⁻¹) mimics amine peaks.

  • Ratio: Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for exactly 60 seconds. Do not over-grind, as excessive pressure can induce halide exchange (Cl⁻ vs Br⁻) in the salt lattice.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Decision Tree for Validation

Use the following logic flow to interpret your resulting spectrum.

ValidationLogic Start Acquire Spectrum Check3400 Check 3300-3500 cm⁻¹ Are sharp doublets present? Start->Check3400 FailAmine FAIL: Residual Precursor (Amine Detected) Check3400->FailAmine Yes CheckBroad Check 2600-3200 cm⁻¹ Is there a broad ammonium band? Check3400->CheckBroad No FailSalt FAIL: Free Base/Degradation (Salt form lost) CheckBroad->FailSalt No CheckFingerprint Check 1000-1100 cm⁻¹ Is Ar-Cl peak present? CheckBroad->CheckFingerprint Yes Pass PASS: Identity Validated CheckFingerprint->Pass Yes

Figure 2: Logic gate for validating 4-Chloro-2-hydrazinobenzoic acid HCl identity against common failure modes.

Comparison with Alternative Methods

While IR is the rapid "fingerprint" method, it should be contextualized with other analytical alternatives.

MethodSuitability for this CompoundProsCons
IR Spectroscopy High (Identification) Instant differentiation of Amine vs. Hydrazine salt; non-destructive; low cost.Cannot quantify low-level impurities (<1%); hygroscopic salts can broaden peaks.
HPLC-UV High (Purity) Quantifies residual 2-amino-4-chlorobenzoic acid with high precision.Requires method development; longer run time; does not confirm salt form.
1H-NMR High (Structure) Definitive structural proof. Aromatic protons show distinct splitting patterns (d, dd).Expensive; solvent effects (DMSO-d6) can obscure labile N-H protons of the hydrazine.

Recommendation: Use IR for raw material ID testing (incoming goods) and in-process control (IPC) to confirm the completion of the reduction step. Use HPLC for final product purity release.

References

  • Source of reference spectrum record #7203 for 4-Chloro-2-hydrazinobenzoic acid hemihydrochloride.
  • National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 4-amino-2-chloro- (IR Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved March 5, 2026, from [Link]

    • Authoritative source for the precursor (2-amino-4-chlorobenzoic acid)
  • Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 34(12), 1782–1795. Retrieved March 5, 2026, from [Link]

    • Foundational text describing the "ammonium band" shift and N-H deformation in amine/hydrazine salts.[3]

  • Verification of CAS 299166-41-9 and commercial availability of the specific isomer.

Sources

Comparative

analytical standards for 4-Chloro-2-hydrazinobenzoic acid hydrochloride

An in-depth technical comparison and methodology guide for the analytical standardization of 4-Chloro-2-hydrazinobenzoic acid hydrochloride. Executive Summary 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and methodology guide for the analytical standardization of 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

Executive Summary

4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) is a highly specialized chemical building block and analytical reference standard. It is predominantly utilized in the synthesis of indazolone-based antihyperlipidemic agents, complex azo dyes, and as a critical reference marker for potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs)[1][2].

Because hydrazine derivatives are highly reactive, selecting the correct analytical grade and salt form is paramount for ensuring reproducibility in chromatographic assays. This guide objectively compares the performance of the hydrochloride salt standard against its free base alternative and provides validated, self-validating experimental workflows for its quantification.

Mechanistic Stability: Why the Hydrochloride Salt is the Gold Standard

The free base form of 4-Chloro-2-hydrazinobenzoic acid (CAS: 299166-41-9) possesses a highly nucleophilic hydrazine moiety. When exposed to atmospheric oxygen, ambient light, or trace transition metals, the free base undergoes rapid auto-oxidation, converting into diazonium or azo degradation products. This instability makes the free base highly unreliable as a quantitative reference standard.

By utilizing the hydrochloride salt (CAS: 64415-09-4) , the hydrazine nitrogen is fully protonated. This protonation drastically reduces the electron density of the nitrogen atoms, effectively shutting down the oxidative degradation pathway[3]. Consequently, the HCl salt maintains a stable analytical profile, ensuring that peak areas in High-Performance Liquid Chromatography (HPLC) remain consistent over long-term storage and repeated injections.

Stability FreeBase Free Base (CAS 299166-41-9) Oxidation Oxidative Degradation (Azo/Diazonium) FreeBase->Oxidation Air/Moisture (Rapid) HClSalt HCl Salt Standard (CAS 64415-09-4) Stable Stable Analytical Profile HClSalt->Stable Protonated Hydrazine (Oxidation Inhibited)

Chemical stability pathway comparing the free base and HCl salt forms.

Comparative Performance Analysis

To demonstrate the superior utility of the HCl salt for analytical applications, the following table summarizes the comparative physicochemical and chromatographic data between the HCl analytical standard and the reagent-grade free base.

Parameter4-Chloro-2-hydrazinobenzoic Acid HCl (Standard)4-Chloro-2-hydrazinobenzoic Acid (Free Base)
CAS Number 64415-09-4299166-41-9
Molecular Weight 223.06 g/mol 186.60 g/mol
Oxidative Stability High (Stable for >24 months at 2-8°C)Low (Degrades within weeks if unsealed)
Aqueous Solubility Excellent (>50 mg/mL in H₂O/Acidic media)Poor (Requires DMSO or basic media)
HPLC Peak Symmetry (Tf) 1.05 - 1.10 (Highly symmetrical)> 1.50 (Severe tailing due to silanol interaction)
Primary Application PGI Quantification, API Impurity ProfilingBasic synthetic screening

Validated Analytical Workflows

When analyzing hydrazine-containing compounds, the chromatographic conditions must be strictly controlled. The following protocols are designed as self-validating systems, ensuring that any deviation in column chemistry or mobile phase preparation is immediately detected.

Protocol 1: HPLC-UV Purity Assessment

Causality of Method Design: The use of an acidic modifier (0.1% Trifluoroacetic acid, TFA) in the mobile phase is non-negotiable[4][5]. TFA serves a dual purpose: it maintains the hydrazine moiety in its protonated state (preventing on-column oxidation) and competitively binds to residual silanols on the C18 stationary phase, thereby eliminating peak tailing and ensuring accurate integration[6].

Step-by-Step Methodology:

  • System Suitability Testing (SST): Before analyzing unknown samples, inject a 10 µg/mL standard solution of 4-Chloro-2-hydrazinobenzoic acid HCl. Verify that the theoretical plate count is >5,000 and the tailing factor (Tf) is ≤ 1.2. This validates system readiness.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v containing 0.1% TFA). Sonicate for 5 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Ultra-Pure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the substituted benzoic acid chromophore).

  • Data Integration: Integrate the main peak and calculate purity using the area normalization method, discarding any solvent front artifacts.

HPLC_Workflow SamplePrep 1. Sample Prep (Dissolve in 0.1% TFA) Column 2. RP-HPLC Separation (C18, Gradient Elution) SamplePrep->Column Detection 3. UV/MS Detection (λ=254nm / SIM Mode) Column->Detection Analysis 4. Data Integration (Purity/PGI Quantification) Detection->Analysis

Step-by-step RP-HPLC analytical workflow for hydrazine derivatives.

Protocol 2: Trace Impurity Profiling via LC-MS (PGI Analysis)

For the detection of 4-Chloro-2-hydrazinobenzoic acid at parts-per-million (ppm) levels as a genotoxic impurity, UV detection lacks the necessary sensitivity[7].

Step-by-Step Methodology:

  • Sample Extraction: Dissolve the API matrix in a solvent where the API precipitates but the hydrazine impurity remains soluble (e.g., cold methanol/perchloric acid mixtures)[2]. Centrifuge at 10,000 rpm for 10 minutes.

  • Derivatization (Optional but Recommended): To enhance mass spectrometric ionization, derivatize the supernatant with a trace amount of an aldehyde (e.g., 2,4-DNPH or similar) to form a stable hydrazone[8][9].

  • LC-MS Analysis: Inject the supernatant into an LC-MS system operating in Electrospray Ionization Positive (ESI+) mode. Monitor the specific mass-to-charge (m/z) transition for the protonated molecular ion [M+H]+ using Selected Ion Monitoring (SIM).

  • Validation: Spike a known concentration of the HCl standard into a blank API matrix to calculate recovery rates, ensuring matrix effects do not suppress the ionization signal[7].

References

  • Tiwari, P., et al. "Low Level Determination of Genotoxic Impurity in Formulation." Journal of Analytical Sciences, Methods and Instrumentation, SCIRP. URL: [Link]

  • SIELC Technologies. "Separation of 4-Hydrazinobenzoic acid on Newcrom R1 HPLC column." SIELC Applications. URL: [Link]

  • Alves, E., et al. "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD." Talanta, PubMed. URL: [Link]

Sources

Validation

Comparative Guide: Free Acid vs. Hydrochloride Salt of 4-Chloro-2-hydrazinobenzoic Acid in Chemical Synthesis

As a bifunctional building block, 4-Chloro-2-hydrazinobenzoic acid is heavily utilized in the synthesis of indazoles, pyrazoles, and various active pharmaceutical ingredients (APIs). However, researchers frequently face...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, 4-Chloro-2-hydrazinobenzoic acid is heavily utilized in the synthesis of indazoles, pyrazoles, and various active pharmaceutical ingredients (APIs). However, researchers frequently face a critical choice during procurement and scale-up: should they use the free acid or the hydrochloride (HCl) salt ?

This guide objectively compares the physicochemical performance, stability, and handling requirements of both forms. By analyzing the causality behind their reactivity, we provide field-proven insights and self-validating protocols to optimize your synthetic workflows.

Mechanistic Insights: Stability vs. Reactivity

The core difference between the two forms lies in the electron density of the hydrazine moiety (


).

Hydrazines are notoriously strong reducing agents. In the free acid form , the terminal nitrogen possesses a highly reactive lone pair. While this makes it an excellent direct nucleophile for cyclization reactions, it also makes the compound highly susceptible to auto-oxidation by atmospheric oxygen, leading to the rapid formation of diazenes and deep yellow/red polymeric impurities [1].

Conversely, the hydrochloride salt protonates the terminal amine to form a hydrazinium cation (


). This protonation ties up the lone pair, drastically reducing the molecule's electron density and rendering it highly resistant to oxidative degradation [2]. However, because the protonated form is non-nucleophilic, the HCl salt requires an in-situ neutralization step with a mild base (such as sodium acetate) to liberate the active free base prior to reaction[1].

Mechanism FA Free Acid Form (Electron-rich -NHNH2) Ox Atmospheric Oxidation (Colored Impurities) FA->Ox Exposure to O2 React Active Nucleophile (Ready for Synthesis) FA->React Direct Use (Inert Atm) HCl Hydrochloride Salt (Protonated -NHNH3+) Stable Stable Storage (Resists Oxidation) HCl->Stable Shelf-life > 2 yrs Base Addition of Base (e.g., NaOAc) Stable->Base In-situ Prep Base->React Liberates Free Base

Caption: Mechanistic logic of hydrazine protonation for oxidative stability.

Physicochemical Profiling

The structural differences dictate distinct handling and formulation kinetics. The table below summarizes the quantitative data and physical properties of both alternatives.

PropertyFree AcidHydrochloride (HCl) Salt
CAS Number 299166-41-9 [3]64415-09-4 [4]
Molecular Weight 186.60 g/mol [5]223.06 g/mol [6]
Physical State Pale yellow to brown powderOff-white to pale yellow crystalline powder
Oxidative Stability Low (Requires strict inert atmosphere)High (Stable under ambient conditions)
Aqueous Solubility Very Low (Zwitterionic/uncharged)Moderate to High (Ionic lattice)
Nucleophilicity High (Directly reactive)Low (Requires in-situ neutralization)

Experimental Workflows: Self-Validating Protocols

Due to its superior shelf-life and predictable purity profile, the HCl salt is the industry standard for scale-up synthesis. Below is a self-validating methodology for utilizing the HCl salt in a standard cyclization workflow (e.g., reacting with a 1,3-dicarbonyl to form a pyrazole/indazole).

Protocol: In-Situ Neutralization and Cyclization (Using HCl Salt)

1. Suspension: Weigh 1.0 equivalent of 4-Chloro-2-hydrazinobenzoic acid hydrochloride into a dry, round-bottom flask. Suspend the powder in anhydrous ethanol (EtOH).

  • Causality: The salt has limited solubility in cold organic solvents, creating a heterogeneous suspension.

2. Neutralization: Add 1.2 equivalents of anhydrous Sodium Acetate (NaOAc) and stir for 15 minutes at room temperature under a nitrogen (


) atmosphere.
  • Causality: The acetate ion (

    
    ) is a mild base that deprotonates the hydrazinium salt without causing unwanted side reactions (like ester saponification)[1].
    
  • Self-Validation Check: Watch the flask carefully. The initial cloudy suspension will gradually clarify or change texture as the free base is liberated. Crucial visual cue: If the solution rapidly turns deep red or dark brown, it indicates premature oxidation; immediately check your nitrogen purge line.

3. Electrophile Addition: Slowly add 1.0 equivalent of your target dicarbonyl compound dropwise.

  • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The baseline spot corresponding to the highly polar hydrazine should begin to disappear, replaced by a higher

    
     product spot.
    

4. Thermal Cyclization: Heat the reaction to reflux (80°C) for 4–6 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold water to remove the NaCl/NaOAc byproducts.

Workflow Step1 1. Weigh Reagent 4-Chloro-2-hydrazinobenzoic acid HCl Step2 2. Solvent Suspension Suspend in Ethanol (EtOH) Step1->Step2 Step3 3. Neutralization Add 1.2 eq NaOAc (Stir 15 min) Step2->Step3 Step4 4. Electrophile Addition Add Dicarbonyl/Electrophile Step3->Step4 Step5 5. Thermal Cyclization Reflux at 80°C under N2 Step4->Step5 Step6 6. Isolation Cool, Filter, and Wash Target API Step5->Step6

Caption: Step-by-step workflow for cyclization synthesis using the HCl salt.

Quantitative Performance Comparison

When comparing the synthetic efficiency of both forms in a standard cyclization reaction, the HCl salt consistently outperforms the free acid in terms of yield and purity, despite requiring an extra equivalent of base.

Performance MetricFree Acid ProtocolHCl Salt Protocol
Reagent Equivalents 1.05 eq1.05 eq
Base Requirement None1.1 – 1.2 eq (e.g., NaOAc)
Oxidative Degradation High (15–20% reagent loss to oxidation)Minimal (<2% loss)
Reaction Time 2.0 hours2.5 hours (includes neutralization)
Isolated Yield ~65% – 70%>85%
Crude Purity (HPLC) <90% (Heavy colored impurities)>98% (Clean reaction profile)

Conclusion

For drug development professionals and synthetic chemists, the 4-Chloro-2-hydrazinobenzoic acid hydrochloride salt is the vastly superior choice. While the free acid offers the theoretical advantage of direct nucleophilicity, its rapid oxidative degradation leads to poor atom economy, highly colored impurities, and difficult downstream purification. By utilizing the HCl salt and employing a simple in-situ neutralization step with sodium acetate, researchers can achieve highly reproducible, self-validating, and high-yielding reactions.

References

  • Wikipedia. "Hydrazine - Acid-base behavior and hydrazinium salts". URL: [Link]

  • Molaid. "4-Chloro-2-hydrazinobenzoic acid hydrochloride". URL: [Link]

Sources

Comparative

verifying structure of 4-Chloro-2-hydrazinobenzoic acid hydrochloride synthesis products

Executive Summary & Technical Context 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CHBA-HCl) is a critical pharmacophore intermediate, primarily utilized in the synthesis of indazole-based kinase inhibitors and non-st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

4-Chloro-2-hydrazinobenzoic acid hydrochloride (CHBA-HCl) is a critical pharmacophore intermediate, primarily utilized in the synthesis of indazole-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its synthesis—typically via the diazotization of 2-amino-4-chlorobenzoic acid followed by reduction—is fraught with specific stability challenges.[1]

The Core Problem: The hydrazine moiety is highly nucleophilic and prone to two major failure modes:

  • Cyclization: Spontaneous intramolecular condensation to form 6-chloroindazol-3-one (Indazolone) under improper pH or thermal stress.[1]

  • Oxidation: Degradation back to azo species or dechlorinated by-products.[1]

This guide compares Routine Quality Control (Tier 1) against Definitive Structural Certification (Tier 2) .[1] While Tier 1 is sufficient for rough reaction monitoring, it fails to detect subtle salt stoichiometry issues or cyclized impurities that sabotage downstream GMP synthesis.[1]

Comparative Strategy: Routine vs. Rigorous Analysis

FeatureTier 1: Routine QC (Rapid) Tier 2: Definitive Certification (Rigorous)
Primary Goal Confirm reaction completion & approximate purity.Validate exact structure, salt stoichiometry, and trace genotoxins.
Methodology HPLC-UV (Area %) + Melting Point.[1]1H-NMR (DMSO-d₆) + Potentiometric Titration + HPLC-MS.[1]
Blind Spots Cannot distinguish HCl salt vs. free base; often misses inorganic salts; co-elution of isomers.None. Quantifies solvation, counter-ions, and specific regioisomers.
Data Confidence Low (Presumptive).[1]High (Absolute).[1]
Time Investment < 1 Hour.24-48 Hours.[1]
Why Tier 2 is Mandatory for Drug Development

Relying solely on HPLC (Tier 1) is dangerous.[1] The "Hydrochloride" designation implies a specific stoichiometry (1:1).[1] If your product is actually a hemi-hydrochloride or contains excess NH₄Cl (from reduction steps), your downstream molar calculations will be wrong, leading to yield losses in expensive GMP steps.[1]

Visualization: The Verification Decision Tree

The following workflow illustrates the logic flow for certifying the product, specifically filtering out the common "Indazolone" impurity.

VerificationFlow Start Crude Product (CHBA-HCl) Solubility Solubility Test (Water vs. DMSO) Start->Solubility IndazoloneCheck Impurity Check: Is it Indazolone? Solubility->IndazoloneCheck Insoluble in dilute acid? NMR_Analysis 1H NMR (DMSO-d6) Check Aromatic/Hydrazine Integral IndazoloneCheck->NMR_Analysis No (Soluble) Fail REJECT / REWORK IndazoloneCheck->Fail Yes (Cyclized) Titration AgNO3 Titration (Chloride Content) NMR_Analysis->Titration Structure Confirmed NMR_Analysis->Fail Missing NH protons HPLC_MS HPLC-MS (Genotoxic Impurity Scan) Titration->HPLC_MS Stoichiometry 1:1 Titration->Fail Cl < 15% or > 20% Pass CERTIFIED Reference Standard HPLC_MS->Pass Purity > 98% HPLC_MS->Fail Free Hydrazine Detected

Figure 1: Logical workflow for distinguishing the target hydrazine hydrochloride from its cyclized indazolone byproduct.

Detailed Experimental Protocols

Protocol A: High-Fidelity 1H-NMR (Structural Lock)

Objective: Confirm the integrity of the hydrazine group and the presence of the carboxylic acid. Causality: We use DMSO-d₆ because hydrazine protons rapidly exchange in D₂O or Methanol-d₄, causing the critical diagnostic peaks to vanish.[1]

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ . Ensure the tube is dry; water causes peak broadening.[1]

  • Acquisition: Run at 298K, minimum 16 scans.

  • Interpretation (The "Self-Validating" Check):

    • The Trap: If you see a sharp singlet around 11-12 ppm but no broad hydrazine peaks at 4-9 ppm, you likely have the Indazolone (cyclized form), not the hydrazine.

    • Target Signals:

      • ~13.0 ppm (Broad, 1H): Carboxylic Acid (-COOH).[1]

      • ~10.0 ppm (Broad, 3H): Hydrazine Hydrochloride (-NH-NH3+).[1] Note: This often appears as a very broad hump or split peaks depending on pH.

      • 7.8 - 6.8 ppm (3H): Aromatic region.[1]

PositionMultiplicityApprox Shift (ppm)Assignment Logic
H-6 Doublet (d)7.85Deshielded by ortho-COOH (Anisotropic effect).[1]
H-3 Doublet (d)7.15Shielded by ortho-Hydrazine (Mesomeric donation).[1]
H-5 Doublet of Doublets (dd)6.90Coupled to H-3 and H-6.[1]
Protocol B: Potentiometric Titration (Salt Stoichiometry)

Objective: Determine if the product is a Mono-HCl, Hemi-HCl, or contaminated with inorganic salts (NH₄Cl). Method: Argentometric titration.[1]

  • Dissolution: Dissolve 50 mg (accurately weighed) in 50 mL deionized water.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).[1]

  • Endpoint Detection: Potentiometric electrode (Ag/AgCl).[1]

  • Calculation:

    
    [1]
    
    • Target for C₇H₇ClN₂O₂[1][2] · HCl: ~18.8% Chloride (ionic).[1]

    • Interpretation: If Cl > 20%, suspect trapped NH₄Cl (common from SnCl₂/HCl reduction or sulfite reduction).[1]

Protocol C: HPLC-UV Purity & Genotoxic Screening

Objective: Quantify organic impurities and free hydrazine.[1] System: Agilent 1200 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 254 nm (Aromatic) and 210 nm (Hydrazine tail).[1]

Critical Insight: 4-Hydrazinobenzoic acid derivatives are potential genotoxins.[1][4] Regulatory bodies (EMA/FDA) often require quantification of free hydrazine.[1] This usually requires derivatization with benzaldehyde before HPLC injection to improve detectability [1].[1]

Troubleshooting & Failure Analysis

Scenario 1: Low Molar Yield in Next Step

  • Cause: You assumed the molecular weight of the Mono-HCl salt (223.05 g/mol ), but your product was wet or contained excess inorganic salts.

  • Fix: Rely on the Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) or strict reliance on the Titration Protocol B.

Scenario 2: "Missing" Hydrazine Peaks in NMR

  • Cause: Cyclization to Indazolone.[1]

  • Mechanism: In the presence of acid and heat, the hydrazine terminal amine attacks the carboxylic acid carbonyl.

  • Prevention: Maintain temperature < 50°C during acidification and drying.[1] Do not store in solution for extended periods.

References

  • Determination of Hydrazine Impurities: Source: Scholars Research Library (2011).[1] "Determination and validation of hydrazine content by spectrophotometric method." URL:[Link]

  • Synthesis & Cyclization Risks (Indazolone): Source: Organic Syntheses, Coll.[1][5] Vol. 4, p. 536 (1963).[1] "Indazole and o-Hydrazinobenzoic Acid Hydrochloride."[1][5] URL:[Link][1]

  • General Characterization of Hydrazine Derivatives: Source: PubChem Compound Summary for CID 160655 (4-Chloro-2-hydrazinobenzoic acid).[1] URL:[Link][1]

  • Genotoxic Impurity Guidelines (ICH M7): Source: FDA Guidance for Industry - Assessment and Control of DNA Reactive (Mutagenic) Impurities.[1] URL:[Link][1]

Sources

Validation

elemental analysis data for 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Analytical Purity Validation of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride: A Comparative Guide on Elemental Analysis Methodologies In pharmaceutical development, validating the exact stoichiometry and purity of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride: A Comparative Guide on Elemental Analysis Methodologies

In pharmaceutical development, validating the exact stoichiometry and purity of active pharmaceutical ingredient (API) intermediates is a non-negotiable quality control step. When analyzing 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4)[1], researchers face a unique stoichiometric challenge. Because the molecule contains both a covalently bound aryl chloride and an ionic hydrochloride salt, traditional analytical methods often fail to accurately differentiate or quantify the total halogen content without complex sample preparation.

This guide objectively compares the performance of Combustion Elemental Analysis (CHNS-O) against alternative analytical methodologies, providing a self-validating experimental protocol and quantitative data to ensure absolute structural verification[2].

The structural framework of 4-Chloro-2-hydrazinobenzoic acid hydrochloride (C₇H₈Cl₂N₂O₂) dictates its solubility, bioavailability, and downstream reactivity. To confirm that the synthesized product is a true 1:1 hydrochloride salt—and not a partial salt, freebase, or hydrate—the mass fraction of every element must be quantified.

  • The Limitation of Titration: If a laboratory relies solely on aqueous potentiometric titration (e.g., using AgNO₃), only the dissociated Cl⁻ from the HCl salt is measured (yielding ~15.90% Cl by mass). The covalently bound aryl chloride remains undetected.

  • The Limitation of NMR: While ¹H and ¹³C NMR spectroscopy are excellent for confirming the organic framework, they are "blind" to the inorganic chloride counterion, making it impossible to definitively prove the salt's stoichiometry.

  • The Combustion Advantage: Micro-combustion analysis (CHNS-O) subjects the entire molecule to ~1000°C in an oxygen-rich environment, mineralizing the compound completely[3]. When paired with Ion Chromatography (IC) for total halogen determination, it provides an absolute mass fraction, ensuring the total chlorine content (31.79%) is accurately captured[4].

Comparative Analysis of Methodologies

To objectively evaluate the best approach for verifying halogenated pharmaceutical salts, we compare three primary analytical pathways:

Analytical MethodologyOrganic Framework ValidationSalt Stoichiometry AccuracyHalogen ResolutionThroughput
Micro-Combustion (CHNS-O) + IC High (via absolute C, H, N, O mass fractions)Absolute (Quantifies total vs. ionic Cl)Excellent (Total Cl = 31.79%)High (~10-15 mins/sample)
¹H/¹³C NMR + Potentiometric Titration Excellent (Structural mapping)Partial (Only measures dissociated Cl⁻)Poor (Aryl Cl is invisible to titration)Medium
Energy-Dispersive X-ray Spectroscopy (EDS) Poor (Surface level only)Low (Semi-quantitative)Moderate (Detects Cl, but lacks precision)High

Quantitative Data: Theoretical vs. Experimental Baselines

For a sample of 4-Chloro-2-hydrazinobenzoic acid hydrochloride to pass pharmaceutical quality control, its experimental elemental mass fractions must fall within a strict ±0.3% tolerance of the theoretical values.

ElementTheoretical Mass (%)Acceptable Experimental Range (±0.3%)Primary Analytical Method
Carbon (C) 37.69%37.39% - 37.99%CHNS-O Combustion (TCD)
Hydrogen (H) 3.62%3.32% - 3.92%CHNS-O Combustion (TCD)
Nitrogen (N) 12.56%12.26% - 12.86%CHNS-O Combustion (TCD)
Oxygen (O) 14.35%14.05% - 14.65%Pyrolysis (IR/TCD)
Chlorine (Cl) 31.79%31.49% - 32.09%Oxygen Flask + IC

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in self-validation mechanisms to prevent false positives caused by catalyst poisoning or incomplete combustion[2].

Step 1: System Calibration & Blanking (Self-Validation)

  • Run three empty tin capsules to establish a zero-baseline for the Thermal Conductivity Detector (TCD).

  • Run a certified reference material (CRM) with a known halogen content (e.g., 4-chlorobenzoic acid) to calculate the K-factor response rates before introducing the unknown sample.

Step 2: Micro-Weighing

  • Using a microbalance (precision 0.001 mg), weigh exactly 1.500 to 2.500 mg of 4-Chloro-2-hydrazinobenzoic acid hydrochloride into a combustible tin capsule.

  • Seal the capsule tightly to exclude atmospheric nitrogen and moisture.

Step 3: Flash Combustion & Halogen Trapping

  • Drop the capsule into the combustion reactor maintained at 1000°C, dosed with a specific volume of highly pure O₂. The exothermic oxidation of the tin capsule spikes the local temperature to ~1800°C, ensuring complete mineralization.

  • Causality Check: Pass the combustion gases through a reduction furnace (copper wire at 600°C). Because the sample contains 31.79% chlorine, a silver wool trap must be integrated into the column to capture volatile halides (forming AgCl). If this step is omitted, the halogens will poison the copper catalyst and cause severe peak tailing in the chromatogram.

Step 4: Separation & Detection

  • The purified gas mixture (N₂, CO₂, H₂O) enters a Gas Chromatography (GC) column and is quantified via the TCD.

Step 5: Total Chlorine Determination (Parallel Workflow)

  • Perform a Schöninger oxygen flask combustion on a separate 5 mg aliquot to convert all covalently bound and ionic chlorine into aqueous chloride.

  • Analyze the resulting solution via Ion Chromatography (IC) to confirm the 31.79% total chlorine mass fraction.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and physical workflow required to validate halogenated pharmaceutical salts.

EA_Workflow Start 4-Chloro-2-hydrazinobenzoic Acid HCl (Sample) Weighing Micro-Weighing (Tin/Silver Capsules) Start->Weighing Combustion Flash Combustion (1000°C, O2) Weighing->Combustion CHNS-O Analysis Halogen Ion Chromatography (Total Cl-) Weighing->Halogen Total Cl Analysis Reduction Reduction Furnace (Copper, 600°C) Combustion->Reduction Separation Gas Chromatography (N2, CO2, H2O) Reduction->Separation Detection TCD Detection & Quantification Separation->Detection Validation Stoichiometric Validation (Freebase vs. HCl Salt) Detection->Validation Halogen->Validation

Figure 1: Comprehensive elemental analysis workflow for halogenated pharmaceutical salts.

References

  • [2] EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS. VELP Scientifica. URL: [Link]

  • [3] Halogenated Cobalt Bis-Dicarbollide Strong Acids as Reusable Homogeneous Catalysts for Fatty Acid Esterification with Methanol or Ethanol. MDPI (International Journal of Molecular Sciences). URL: [Link]

  • [4] Polyoxometalate-Induced Preorganization of Halogenated Ligands in Supramolecular Assemblies. ACS Publications (Crystal Growth & Design). URL: [Link]

Sources

Comparative

The Strategic Advantage of 4-Chloro-2-hydrazinobenzoic Acid HCl in Heterocyclic Synthesis: A Comparative Guide

Executive Summary In the highly demanding field of drug development, the selection of starting materials fundamentally dictates the efficiency, safety, and scalability of a synthetic route. For the construction of privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly demanding field of drug development, the selection of starting materials fundamentally dictates the efficiency, safety, and scalability of a synthetic route. For the construction of privileged heterocyclic scaffolds—such as indazoles, pyrazoles, and quinazolines—4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4)[1] offers a distinct trifunctional advantage. By combining a pre-formed hydrazine, a reactive carboxylate, and an orthogonal aryl chloride, this building block bypasses the hazardous intermediates associated with traditional aniline precursors and enables rapid, regioselective downstream diversification.

Mechanistic Causality: The Trifunctional Edge

The superiority of 4-chloro-2-hydrazinobenzoic acid HCl lies in the synergistic reactivity of its three functional groups:

  • The Hydrazine Handle (N–N): Unlike aniline derivatives that require in situ diazotization, the pre-formed hydrazine allows for direct condensation and cyclization[2]. The hydrochloride salt formulation is critical; it protonates the hydrazine, preventing premature atmospheric oxidation and significantly extending the reagent's shelf life.

  • The Carboxyl Electrophile (–COOH): Positioned ortho to the hydrazine, the carboxylic acid acts as an internal electrophile. Upon thermal activation, it drives rapid intramolecular cyclization to form indazol-3-ols[3], or participates in cyclocondensation with external reagents like N-cyanoimido(dithio)carbonates to form complex[1,2,4]triazolo[1,5-a]quinazolines[4].

  • The Orthogonal Chloro Substituent (–Cl): Located at the C4 position of the benzoic acid (which maps to the C6 position of the resulting indazole core), the chlorine atom is electronically deactivated enough to remain inert during initial cyclizations, yet perfectly primed for late-stage palladium-catalyzed cross-coupling.

Comparative Matrix: Performance vs. Alternatives

When synthesizing 6-chloro-1H-indazole derivatives, chemists typically evaluate three primary precursors. The quantitative and operational data below highlights why 4-chloro-2-hydrazinobenzoic acid HCl is the optimal choice for scalable synthesis.

PrecursorStep Count to CoreTypical YieldReaction ConditionsSafety & Scalability Profile
4-Chloro-2-hydrazinobenzoic acid HCl 1 80–95% Reflux in aqueous acid or POCl₃High: Avoids explosive intermediates; stable salt.
4-Chloro-2-methylaniline 230–50%NaNO₂, HCl (0 °C), then cyclizationLow: Requires handling of shock-sensitive diazonium salts[3].
4-Chloro-2-fluorobenzonitrile 1–250–70%Hydrazine hydrate, high heatModerate: Hydrazine hydrate is highly toxic and volatile.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process visual cues and mechanistic rationale.

Protocol A: Aqueous Cyclization to 6-Chloro-1H-indazol-3-ol

Causality: Heating the hydrochloride salt in an aqueous acidic medium overcomes the activation energy for intramolecular nucleophilic acyl substitution while preventing oxidative degradation of the hydrazine[2].

  • Dissolution: Suspend 1.0 equivalent of 4-chloro-2-hydrazinobenzoic acid HCl in distilled water (10 volumes). Add 0.1 volumes of concentrated HCl.

  • Thermal Cyclization: Heat the mixture to reflux (100 °C) for 2–4 hours.

  • In-Process Control: Monitor the reaction via TLC (DCM/MeOH 9:1). The reaction is self-validating when the polar starting material spot is entirely replaced by a higher-Rf, highly UV-active product spot.

  • Isolation: Allow the reaction to cool slowly to 0–5 °C. The product will precipitate as a crystalline solid. Filter, wash with cold water, and dry under vacuum (Typical yield: 85–90%).

Protocol B: Dehydrative Chlorination to 3,6-Dichloro-1H-indazole

Causality: Phosphorus oxychloride (POCl₃) serves a dual purpose. It acts as a dehydrating agent to form the intermediate indazol-3-ol, and subsequently acts as a chlorinating agent to convert the C3-OH (via its tautomeric indazol-3-one form) into a C3-Cl[3].

  • Activation: In a dry flask under inert atmosphere, suspend 1.0 equivalent of the precursor in neat POCl₃ (5 volumes).

  • Reflux: Heat the mixture to 105 °C for 6 hours. The suspension will gradually become a homogeneous solution as the acid chloride forms and cyclizes.

  • Quenching (Self-Validating Step): Cool the mixture to room temperature and carefully add it dropwise to vigorously stirred crushed ice. Validation: A strong exothermic reaction and the evolution of HCl gas confirm the hydrolysis of excess POCl₃. The product will immediately precipitate.

  • Isolation: Neutralize the aqueous suspension to pH 7 using 2M NaOH. Filter the resulting solid, wash with water, and recrystallize from ethanol (Typical yield: 75–80%).

Mechanism A 4-Chloro-2-hydrazinobenzoic acid HCl B Intramolecular Cyclization (Aqueous HCl, Reflux) A->B Protocol A D Dehydrative Chlorination (POCl3, Reflux) A->D Protocol B C 6-Chloro-1H-indazol-3-ol B->C E 3,6-Dichloro-1H-indazole D->E

Divergent synthetic pathways from 4-chloro-2-hydrazinobenzoic acid HCl.

Downstream Diversification: Regioselective Cross-Coupling

The true strategic value of synthesizing 3,6-dichloro-1H-indazole from this precursor lies in its downstream orthogonality. The C3 and C6 positions exhibit distinct electronic environments:

  • C3 Position: Highly activated by the adjacent N2 nitrogen, making the C3-Cl bond highly susceptible to oxidative addition by palladium catalysts.

  • C6 Position: Electronically deactivated, requiring harsher conditions (stronger bases, higher temperatures, or specific ligands) to react.

This allows drug development professionals to perform sequential, regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, installing different pharmacophores at the C3 and C6 positions without the need for complex protecting group strategies.

Regioselectivity Core 3,6-Dichloro-1H-indazole Orthogonal Halogens C3 C3 Position Highly activated by adjacent N2 Core->C3 C6 C6 Position Less activated, requires harsher conditions Core->C6 Step1 Pd-Catalyzed Cross-Coupling (1 equiv. Boronic Acid, Mild Base) C3->Step1 Step2 Pd-Catalyzed Cross-Coupling (Stronger Base, Higher Temp) C6->Step2 Unreactive in Step 1 Product1 3-Aryl-6-chloro-1H-indazole Step1->Product1 Product2 3,6-Diaryl-1H-indazole Step2->Product2 Product1->Step2 Second Coupling at C6

Regioselective cross-coupling logic for 3,6-dichloro-1H-indazole.

References

  • Product Class 2: 1 H - and 2 H -Indazoles Source: Thieme Connect URL
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: MDPI URL
  • 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 Source: BenchChem URL
  • 4-Chloro-2-hydrazinobenzoic acid hydrochloride Source: CymitQuimica URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-hydrazinobenzoic acid hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compou...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 4-Chloro-2-hydrazinobenzoic acid hydrochloride, a member of the hydrazine derivative family, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a direct, procedural framework for its safe management, moving beyond a simple checklist to explain the critical reasoning behind each step.

Our primary objective is to ensure that this compound is managed from cradle-to-grave in a manner that protects laboratory personnel, the wider community, and the environment. This protocol is designed as a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment

Understanding the specific risks associated with 4-Chloro-2-hydrazinobenzoic acid hydrochloride is the foundation of its safe management. The compound is classified with several hazards, and many hydrazine derivatives are treated as potential carcinogens.[1] The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[2][3]

Hazard ClassificationCategoryGHS CodeDescriptionSource
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation.[2][4]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.[4][5]
Allergic Skin ReactionCategory 1H317May cause an allergic skin reaction.[6]
Acute Toxicity (Oral)Category 4H302Harmful if swallowed.[6]

Causality of Risk: Hydrazine derivatives are reactive compounds.[7] Their toxicity is a significant concern, and repeated or unprotected exposure can lead to sensitization or more severe health effects.[6] Therefore, treating this compound as hazardous waste is not merely a regulatory formality but a necessary precaution based on its chemical properties.

Immediate Safety Protocols: Engineering and Personal Controls

Before handling the solid compound or preparing for disposal, the following controls must be in place to minimize exposure.

2.1. Engineering Controls All handling of 4-Chloro-2-hydrazinobenzoic acid hydrochloride powder must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to prevent the inhalation of airborne particles. The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.

2.2. Personal Protective Equipment (PPE) A standard PPE ensemble is insufficient for this compound. The following specific equipment is mandatory:

  • Gloves: Chemical-resistant gloves (Nitrile is a common choice, but consult your institution's glove selection guide for specific breakthrough times) must be worn. Always double-glove if there is a significant risk of contamination.

  • Eye Protection: Tightly fitting safety goggles with side shields are required.[5] A face shield should be worn over the goggles when handling larger quantities or if there is a splash risk.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For spill cleanup or when engineering controls are insufficient, a P2 or N95 particulate filter respirator is necessary to prevent inhalation of dust.[4][8]

Waste Segregation and Container Management

Improper segregation is a common source of laboratory accidents. 4-Chloro-2-hydrazinobenzoic acid hydrochloride waste must be kept separate from incompatible materials to prevent dangerous reactions.

3.1. Chemical Incompatibilities Store and segregate this waste away from:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). Hydrazine derivatives can react violently or explosively with strong oxidizers.[4][7]

  • Strong Acids and Bases: While it is a hydrochloride salt, mixing with other strong acids or bases can cause exothermic reactions.[9]

  • Metals and Metal Oxides: Contact with certain metals can catalyze decomposition.[7]

3.2. Waste Container Selection and Labeling

  • Primary Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the chemical. The original manufacturer's container is often a suitable choice if it is in good condition.[10]

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste," the full chemical name "4-Chloro-2-hydrazinobenzoic acid hydrochloride," and a list of all constituents if it is a mixture. The accumulation start date must also be clearly visible.

Step-by-Step Disposal Procedures

These protocols cover the disposal of routine laboratory waste and the management of accidental spills. All chemical waste must be disposed of through a licensed hazardous waste management company.[1][11]

4.1. Protocol for Routine Laboratory Waste (Solid) This procedure applies to leftover solid compounds and contaminated disposables (e.g., weighing papers, gloves, pipette tips).

  • Preparation: Perform all waste packaging inside a chemical fume hood. Don fresh PPE.

  • Containment: Carefully place all contaminated solid waste into a designated, compatible hazardous waste container. Avoid generating dust.[6]

  • Sealing and Labeling: Securely close the container. Ensure it is properly labeled as described in Section 3.2.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[10] This area must be away from incompatible materials and general laboratory traffic.

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or its certified hazardous waste vendor.

4.2. Protocol for Spill and Decontamination Waste This procedure is for cleaning up small, manageable spills of the solid compound.

  • Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.[7]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.2, including respiratory protection.

  • Contain Spill: Gently cover the spill with an inert absorbent material, such as dry sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent. [7]

  • Collect Waste: Carefully sweep or scoop the absorbent mixture into a designated hazardous waste container. Use non-sparking tools.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in. Place the contaminated cloth and any other cleanup materials into the same hazardous waste container.

  • Seal and Store: Securely seal and label the container. Move it to the Satellite Accumulation Area and arrange for pickup.[1]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste containing 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

G gen Waste Generation (Solid Residue, Contaminated PPE, Spill Material) assess Assess Waste Type gen->assess routine Routine Lab Waste (e.g., Weighing Paper, Gloves) assess->routine Routine spill Spill / Decontamination Waste assess->spill Spill package_routine Step 4.1: Package in Designated, Labeled Container Inside Fume Hood routine->package_routine package_spill Step 4.2: Contain with Inert Absorbent, Package Spill Debris in Labeled Container spill->package_spill saa Store Sealed Container in Satellite Accumulation Area (SAA) package_routine->saa package_spill->saa ehs Contact EHS / Arrange for Pickup saa->ehs vendor Collection by Certified Hazardous Waste Vendor for Final Disposal (Incineration) ehs->vendor

Caption: Disposal workflow for 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

Regulatory Compliance

Disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), as administered by the U.S. Environmental Protection Agency (EPA) and corresponding state authorities.[12] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific standards for managing laboratory hazardous waste.[13]

It is imperative that you consult with your institution's EHS department. They are the definitive authority on local, state, and federal compliance and will provide the specific containers, labels, and pickup schedules required for your facility. Never dispose of this chemical down the drain or in the regular trash.[14]

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Hydrazinobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Hydrazinobenzoic acid hydrochloride.
  • Bluestar Silicones. (n.d.). SAFETY DATA SHEETS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Hydrazine hydrate.
  • ChemicalBook. (2026). 4-Hydrazinobenzoic acid hydrochloride.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Olin Corporation. (1986). Safety and Handling of Hydrazine.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-hydrazinobenzoic acid hydrochloride

Operational Safety and Handling Guide: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride In drug development and synthetic chemistry, aryl hydrazines are indispensable building blocks for constructing nitrogen-rich heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride

In drug development and synthetic chemistry, aryl hydrazines are indispensable building blocks for constructing nitrogen-rich heterocycles like indazoles. However, handling 4-Chloro-2-hydrazinobenzoic acid hydrochloride (CAS: 64415-09-4) [1] requires a rigorous, mechanistic approach to safety. As an application scientist, I emphasize that safety is not just a checklist—it is an understanding of chemical causality. This guide provides a self-validating operational framework to ensure personnel protection, scientific integrity, and logistical efficiency.

Part 1: Mechanistic Hazard Profiling (The "Why" Behind the Protocol)

To establish a foolproof safety system, we must ground our protocols in the chemical realities of the compound[2].

  • Nucleophilic Reactivity & Sensitization: The hydrazine moiety is a highly reactive nucleophile. In biological tissues, it can indiscriminately attack electrophilic centers in proteins and DNA. This makes it a potent skin sensitizer and a suspected mutagen.

  • Acidic Dissociation (HCl Salt): Formulated as a hydrochloride salt to improve stability, this compound readily dissociates upon contact with ambient moisture (such as sweat, tears, or mucosal fluids). This localized release of hydrochloric acid exacerbates tissue damage, directly causing the severe skin, eye, and respiratory irritation associated with its GHS hazard profile (H315, H319, H335).

  • Aerosolization Risk: As a fine crystalline powder, standard transferring motions can generate microscopic dust clouds. Inhalation of these particles bypasses dermal barriers, delivering the reactive salt directly to the vulnerable respiratory epithelium.

Part 2: Required Personal Protective Equipment (PPE) Matrix

Your PPE is the final barrier in a self-validating safety loop. Every piece of equipment is chosen to counteract a specific mechanistic threat.

Protection ZoneRequired EquipmentMechanistic Justification & Self-Validation
Hands Double-layered Nitrile gloves (≥0.11 mm thickness)Justification: Nitrile resists acidic salt degradation better than latex.Validation: Inspect outer gloves every 15 minutes; replace immediately if discoloration or micro-tears appear.
Eyes/Face Tight-fitting chemical safety gogglesJustification: Prevents ingress of airborne particulate matter and acidic dust. Standard safety glasses with side shields are insufficient.
Body Flame-resistant lab coat & chemical apronJustification: Protects against static discharge during powder transfer and prevents dermal accumulation of unseen dust.
Respiratory N95/P100 Particulate RespiratorJustification: Filters >95% of airborne crystalline dust. Note: Primary handling must remain inside a fume hood.

Part 3: Step-by-Step Operational Workflow

This protocol transforms standard handling into a self-validating system, ensuring that every action has a verifiable safety check.

Phase 1: Pre-Operational Setup & Environmental Containment

  • Airflow Verification: Activate the chemical fume hood.

    • Self-Validation Check: Tape a delicate tissue to the bottom of the sash. If the tissue pulls steadily inward, the face velocity (ideally 80–120 fpm) is sufficient to contain aerosolized hydrochloride salts.

  • Static Mitigation: Prepare an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Hydrazine hydrochloride salts accumulate static charge. Using ungrounded plastic spatulas can cause the powder to "jump," creating hazardous dust clouds.

Phase 2: Weighing and Transfer

  • Thermal Acclimation: If the compound is retrieved from cold storage (2-8°C), place the sealed vial in a desiccator and allow it to reach room temperature before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense inside. This moisture hydrolyzes the hydrochloride salt, degrading the reagent and increasing internal pressure.

  • Execution: Open the vial strictly inside the verified fume hood. Transfer the required mass using smooth, deliberate motions.

  • Decontamination: Wipe the exterior of the source vial and the spatula with a damp paper towel (water, followed by 70% ethanol) before removing them from the hood.

Phase 3: Solubilization

  • Solvent Addition: Always add your solvent (e.g., DMSO, DMF, or aqueous buffer) to the pre-weighed powder, never the reverse.

  • Exothermic Monitoring: Be prepared for a mild exothermic reaction.

    • Self-Validation Check: Touch the outside of the mixing vial with a gloved hand. If the vial becomes uncomfortably warm, place it in an ambient water bath to control the dissolution rate and prevent solvent flash-boiling.

Part 4: Spill Response and Disposal Plan

A spill of 4-Chloro-2-hydrazinobenzoic acid hydrochloride requires immediate, structured intervention to prevent cross-contamination.

Emergency Spill Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from a 5-foot radius to avoid dust inhalation.

  • Dampen (Do Not Sweep): Lightly mist the spilled powder with water using a spray bottle.

    • Self-Validation Check: The successful dampening is visually confirmed when the powder transitions from a loose dust to a cohesive, heavy paste, ensuring zero aerosolization.

  • Collect: Use a disposable plastic scoop to collect the paste. Place it into a highly visible, sealable hazardous waste container.

  • Neutralize: Wash the spill surface with a dilute sodium bicarbonate solution to neutralize residual acidity, followed by standard soap and water.

Logistical Disposal Plan: Do not mix this compound with general organic waste. Due to the presence of the aryl chloride and the acidic hydrochloride salt, all contaminated materials (including the collected spill paste, used weighing boats, and first-layer gloves) must be segregated into Halogenated Organic Waste [3]. Label the container clearly with "CAS 64415-09-4", "Halogenated", and GHS hazard warnings (Irritant).

Part 5: Process Visualization

The following workflow diagram maps the logical progression of handling this reactive intermediate, from storage retrieval to safe disposal.

SafeHandling N1 1. Storage Retrieval (2-8°C, Desiccated) N2 2. PPE Verification (Double Nitrile, Goggles) N1->N2 N3 3. Environmental Containment (Chemical Fume Hood) N2->N3 N4 4. Operational Execution (Weighing & Transfer) N3->N4 N5 Spill Detected? N4->N5 N6 Wet Collection Protocol (Dampen & Scoop) N5->N6 Yes N7 5. Halogenated Waste Disposal N5->N7 No N6->N7

Workflow for the safe handling and disposal of 4-Chloro-2-hydrazinobenzoic acid hydrochloride.

References

  • Title: 4-氯-2-肼基苯甲酸盐酸盐 | 64415-09-4 Source: Molaid URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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